ELND 007
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H14F4N4O2S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
4-cyclopropyl-8-fluoro-5-[[6-(trifluoromethyl)-3-pyridinyl]sulfonyl]-1,4-dihydropyrazolo[4,5-c]quinoline |
InChI |
InChI=1S/C19H14F4N4O2S/c20-11-3-5-15-13(7-11)17-14(9-25-26-17)18(10-1-2-10)27(15)30(28,29)12-4-6-16(24-8-12)19(21,22)23/h3-10,18H,1-2H2,(H,25,26) |
InChI Key |
LBJYPLZODCWHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3=C(C4=C(N2S(=O)(=O)C5=CN=C(C=C5)C(F)(F)F)C=CC(=C4)F)NN=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Scyllo-inositol: A Potential Therapeutic Avenue for Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The escalating prevalence of neurodegenerative diseases, such as Alzheimer's disease, necessitates the exploration of novel therapeutic strategies. One such promising candidate is scyllo-inositol (also known as ELND005), a naturally occurring stereoisomer of inositol. This technical guide provides a comprehensive overview of the core scientific principles, preclinical evidence, and clinical data supporting the investigation of scyllo-inositol as a potential treatment for neurodegeneration. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, experimental validation, and clinical trajectory.
Core Mechanism of Action: Targeting Amyloid Aggregation
The primary neuroprotective effect of scyllo-inositol is attributed to its ability to directly interact with and inhibit the aggregation of amyloid-beta (Aβ) peptides, particularly the more toxic Aβ42 species.[1][2][3] This interaction is crucial as the aggregation of Aβ into soluble oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease, leading to synaptic dysfunction and neuronal death.[1]
Scyllo-inositol is thought to bind to Aβ peptides, stabilizing non-toxic oligomeric conformations and preventing their conversion into neurotoxic fibrils.[4][5][6] This mechanism effectively neutralizes the detrimental effects of Aβ oligomers, which include synaptic loss, inhibition of long-term potentiation (LTP), and subsequent memory deficits.[1][4] Unlike myo-inositol, the most abundant inositol isomer in the brain, scyllo-inositol does not appear to be directly involved in phosphatidyl-inositol (PI) signaling, suggesting a more targeted therapeutic action against amyloid pathology.[1][7]
Preclinical Evidence: From In Vitro Inhibition to In Vivo Efficacy
A substantial body of preclinical research has demonstrated the potential of scyllo-inositol in various models of Alzheimer's disease. In vitro studies have confirmed its ability to inhibit the formation of Aβ42 fibers.[2] This foundational evidence has been translated into significant therapeutic benefits in transgenic animal models.
In multiple mouse models of Alzheimer's disease, including the TgCRND8, APPxPS1, and APPxPS1xtau lines, oral administration of scyllo-inositol has been shown to:
-
Reduce Brain Aβ Burden: Significantly decrease the levels of both insoluble Aβ40 and Aβ42 and inhibit the accumulation of amyloid plaques.[8]
-
Preserve Synaptic Integrity: Protect against the loss of synaptic density, a key correlate of cognitive decline.[1]
-
Improve Cognitive Function: Ameliorate learning and memory deficits observed in these animal models.[1][4]
Furthermore, scyllo-inositol has been shown to be orally bioavailable and capable of crossing the blood-brain barrier, achieving therapeutic concentrations within the central nervous system.[5][9][10] Studies have demonstrated a dose-dependent increase in scyllo-inositol levels in the hippocampus and prefrontal cortex of treated mice.[9][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of scyllo-inositol.
Table 1: Preclinical Efficacy of Scyllo-inositol in Transgenic Mouse Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| TgCRND8 | Oral administration | Inhibition of cognitive deficits, significant amelioration of disease pathology.[8] | [8] |
| TgCRND8 | Oral administration | Significant decreases in insoluble Aβ40, Aβ42, and plaque accumulation.[8] | [8] |
| APPxPS1 & APPxPS1xtau | 16.5 mg/L in drinking water (approx. 3.3 mg/kg/day) for 2 months | 2.2- to 2.4-fold increase in brain scyllo-inositol levels.[11] | [11] |
| APPxPS1 & APPxPS1xtau | 16.5 mg/L in drinking water for 2 months | 2.2- to 3.0-fold increase in brain scyllo-inositol levels.[11][12] | [11][12] |
Table 2: Pharmacokinetics of Scyllo-inositol in a Wistar Rat Model
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1.5 hours | [13] |
| Maximum Concentration (Cmax) | 5.93 mg/L | [13] |
| Elimination Half-life (T0.5e) | 10.07 hours | [13] |
| Mean Residence Time (MRT) | 14.52 hours | [13] |
Table 3: Phase 2 Clinical Trial of Scyllo-inositol (ELND005) in Mild to Moderate Alzheimer's Disease
| Parameter | Placebo | 250 mg twice daily | 1000 mg twice daily | 2000 mg twice daily | Reference |
| Primary Efficacy Endpoints (78 weeks) | [1][14] | ||||
| Neuropsychological Test Battery (NTB) | No significant difference | No significant difference | N/A (discontinued) | N/A (discontinued) | [1][14] |
| ADCS-Activities of Daily Living (ADL) | No significant difference | No significant difference | N/A (discontinued) | N/A (discontinued) | [1][14] |
| Biomarker Changes (78 weeks) | [1] | ||||
| CSF Aβx-42 | - | Significant decrease (p=0.009) | N/A | N/A | [1] |
| CSF Tau | - | No significant change | N/A | N/A | [1] |
| Safety | Acceptable | Acceptable | Higher rates of adverse events, including 9 deaths (discontinued) | Higher rates of adverse events, including 9 deaths (discontinued) | [15] |
Key Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research in this field. Below are outlines of key experimental protocols employed in the study of scyllo-inositol.
In Vivo Administration in Mouse Models
-
Animal Models: Commonly used transgenic mouse models include TgCRND8, APPxPS1, and the triple transgenic APPxPS1xtau, which develop age-dependent Aβ pathology.[8][11][12]
-
Administration: Scyllo-inositol can be administered through oral gavage or, for longer-term studies, by supplementing the drinking water. A typical dose in drinking water is 16.5 mg/L, which corresponds to approximately 3.3 mg/kg/day.[11][12]
-
Duration: Treatment durations vary depending on the study's objectives, ranging from several weeks to months to assess both preventative and therapeutic effects.[8][11]
Quantification of Brain Inositol Levels
-
Sample Preparation: Brain tissue (e.g., hippocampus, frontal cortex) is extracted and processed to obtain brain extracts.[11]
-
Analytical Methods:
-
High-Resolution Magic Angle Spinning (HRMAS) MRS: Allows for the analysis of intact brain tissue, preserving information about membrane-associated scyllo-inositol.[11][12]
-
Solution Magnetic Resonance Spectroscopy (MRS): Used for the analysis of brain extracts to quantify inositol concentrations.[11]
-
Gas Chromatography/Mass Spectrometry (GC/MS): A sensitive method for determining the concentrations of myo- and scyllo-inositol in biological fluids and tissues.[8]
-
Phase 2 Clinical Trial Protocol (ELND005)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[1]
-
Participants: Patients with mild to moderate Alzheimer's disease.[1]
-
Intervention: Oral administration of ELND005 (scyllo-inositol) at doses of 250 mg, 1000 mg, or 2000 mg twice daily, or placebo.[1]
-
Duration: 78 weeks.[1]
-
Primary Endpoints: The Neuropsychological Test Battery (NTB) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale.[1]
-
Biomarker Analysis: Cerebrospinal fluid (CSF) was collected to measure levels of Aβ40, Aβ42, tau, and p-tau.[1]
Visualizing the Science: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Proposed mechanism of action for scyllo-inositol in inhibiting Aβ aggregation and neurotoxicity.
Caption: A typical experimental workflow for the preclinical evaluation of scyllo-inositol.
Caption: Logical relationship from the scientific premise to the clinical development of scyllo-inositol.
Clinical Development and Future Directions
The promising preclinical data led to the clinical development of scyllo-inositol (ELND005) for the treatment of Alzheimer's disease. A Phase 2 clinical trial involving 353 patients with mild to moderate AD was conducted.[1] While the study did not meet its primary clinical efficacy endpoints on the NTB and ADCS-ADL scales at 78 weeks, it provided valuable information.[1][14]
The 250 mg twice-daily dose was found to have an acceptable safety profile.[1][14] Importantly, this dose led to a significant decrease in CSF Aβx-42 levels compared to placebo, indicating a target engagement and a biological effect on the amyloid pathway.[1] However, the higher doses of 1000 mg and 2000 mg twice daily were discontinued due to an imbalance of infections and deaths.[1][15]
The results of the Phase 2 trial suggest that while scyllo-inositol can modulate Aβ metabolism in humans, a clinical benefit may be more likely to be observed in earlier stages of the disease, before significant and irreversible neurodegeneration has occurred. Future studies will likely focus on optimizing the therapeutic window and patient population, potentially targeting individuals with prodromal or early-stage Alzheimer's disease.
Conclusion
Scyllo-inositol represents a rationally designed therapeutic candidate for neurodegenerative diseases, with a clear and compelling mechanism of action centered on the inhibition of amyloid-beta aggregation. Robust preclinical studies have consistently demonstrated its efficacy in reducing Aβ pathology and improving cognitive function in animal models. While a Phase 2 clinical trial did not demonstrate a significant clinical benefit in patients with mild to moderate Alzheimer's disease, the observed effects on CSF biomarkers and the acceptable safety profile of the lower dose provide a foundation for further investigation. The journey of scyllo-inositol from a naturally occurring sugar isomer to a clinical-stage therapeutic underscores the importance of a multi-faceted research and development approach in the challenging field of neurodegeneration. Future research will be critical in determining the optimal clinical application of this promising compound.
References
- 1. neurology.org [neurology.org]
- 2. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Myo-inositol transport through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Studies of ELND005 on Amyloid Beta Aggregation
This technical guide provides a comprehensive overview of the preclinical research on ELND005 (scyllo-inositol), focusing on its mechanism of action and efficacy in modulating the aggregation of amyloid beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease (AD).
Introduction to ELND005 (scyllo-inositol)
ELND005, or scyllo-inositol, is a naturally occurring stereoisomer of inositol.[1][2] It has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit the aggregation of Aβ peptides and neutralize the toxicity of Aβ oligomers.[3][4] Preclinical studies in both in vitro and in vivo models have demonstrated its potential to interfere with the amyloid cascade, leading to reduced plaque burden and improved cognitive function in animal models of AD.[3][4][5]
Proposed Mechanism of Action
ELND005 is thought to exert its therapeutic effects by directly interacting with Aβ peptides.[6] It is proposed to bind to and stabilize soluble Aβ monomers, preventing their conformational change into β-sheet-rich structures that are prone to aggregation.[6] By doing so, ELND005 inhibits the formation of toxic oligomers and insoluble fibrils.[6][7] Furthermore, there is evidence to suggest that scyllo-inositol can shift Aβ oligomers to smaller, less toxic species.[7]
Preclinical Efficacy Data
The efficacy of ELND005 in mitigating Aβ aggregation and its downstream pathological consequences has been evaluated in a range of preclinical models.
In Vitro Studies
In vitro experiments have been crucial in elucidating the direct effects of ELND005 on Aβ aggregation. These studies have consistently shown that scyllo-inositol is a potent inhibitor of Aβ fibrillization.
| Assay Type | Aβ Species | Key Findings | Reference |
| Amyloid Aggregation Assays | Aβ42 | Inhibited Aβ fibril assembly and promoted the disassembly of pre-formed fibrils. | [7] |
| Cell-based Toxicity Assays | Cell-derived Aβ trimers | Neutralized the neurotoxic effects of Aβ oligomers. | [5] |
| Electron Microscopy | Aβ42 | Significantly inhibited the formation of Aβ42 fibers. | [6] |
In Vivo Studies (Animal Models)
Preclinical studies in transgenic mouse models of Alzheimer's disease have provided evidence for the in vivo efficacy of ELND005. These models, which overexpress human amyloid precursor protein (APP) with mutations linked to familial AD, develop age-dependent Aβ plaques and cognitive deficits.[8][9]
| Animal Model | Dosage | Duration | Key Findings | Reference |
| TgCRND8 Mice | Not Specified | Treatment from an early age | Showed a robust reduction of plaque accumulation. | [2] |
| AD Mouse Models | Not Specified | Not Specified | Reduced brain Aβ concentrations and plaque burden, preserved synaptic density, and improved learning deficits. | [4] |
| Multiple AD Mouse Models | Not Specified | Not Specified | Resulted in decreased neuronal toxicity, increased long-term potentiation (LTP), and ablation of cognitive deficits. | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments used in the preclinical evaluation of ELND005.
Thioflavin T (ThT) Amyloid Aggregation Assay
This is a widely used fluorescence-based assay to monitor the formation of amyloid fibrils in real-time.[10][11] Thioflavin T dye exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[12]
Principle: The increase in fluorescence intensity of ThT is directly proportional to the amount of amyloid fibrils formed.[10]
Protocol:
-
Preparation of Aβ Peptides:
-
Synthesized Aβ42 peptides are dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP), to ensure a monomeric state.
-
The solvent is evaporated, and the peptide film is stored at -20°C.
-
Prior to the assay, the peptide film is resuspended in a small volume of base (e.g., 10 mM NaOH) and then diluted to the desired concentration in a suitable buffer (e.g., PBS, pH 7.4).[13]
-
-
Preparation of ThT Solution:
-
Assay Procedure:
-
The Aβ peptide solution is mixed with the ThT working solution and the test compound (ELND005 at various concentrations) in a 96-well black assay plate.[14]
-
The plate is incubated at 37°C with continuous or intermittent shaking to promote fibrillization.
-
Fluorescence is measured at regular intervals using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~482 nm.[10][12]
-
-
Data Analysis:
-
The fluorescence intensity is plotted against time to generate aggregation curves.
-
The inhibitory effect of ELND005 is determined by comparing the aggregation kinetics in the presence and absence of the compound.
-
Animal Treatment and Behavioral Testing
Animal Models: Transgenic mouse models such as the Tg2576 or APP/PS1 mice are commonly used.[9]
Drug Administration: ELND005 is typically administered orally, either mixed in the diet or via oral gavage, due to its good bioavailability.[5][15]
Behavioral Assessment: Cognitive function is assessed using a battery of behavioral tests, such as the Morris water maze, to evaluate spatial learning and memory.
Immunohistochemical Analysis of Brain Tissue
Tissue Processing: Following the treatment period, mice are euthanized, and their brains are collected. The brains are fixed, sectioned, and prepared for immunohistochemistry.
Staining: Brain sections are stained with antibodies specific for Aβ to visualize amyloid plaques. Thioflavin S staining can also be used to detect dense-core plaques.
Quantification: The plaque burden is quantified using image analysis software to determine the area of the brain covered by Aβ deposits.
Conclusion
Preclinical studies have provided a strong rationale for the investigation of ELND005 as a potential disease-modifying therapy for Alzheimer's disease. The in vitro data clearly demonstrate its ability to inhibit Aβ aggregation, while in vivo studies in animal models have shown that this mechanism can translate into a reduction in amyloid pathology and an improvement in cognitive function.[3][5] These encouraging preclinical results paved the way for the clinical development of ELND005.[3][5] Although phase 2 clinical trials did not show significant cognitive benefits in patients with mild to moderate AD, biomarker data, such as a reduction in CSF Aβ42, suggested target engagement.[3][16] Future research may focus on the potential of ELND005 in earlier, preclinical stages of Alzheimer's disease.[7][16]
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. neurology.org [neurology.org]
- 3. researchgate.net [researchgate.net]
- 4. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic analysis of time-dependent neural effects of soluble amyloid β oligomers in culture and in vivo: prevention by scyllo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. inotiv.com [inotiv.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Mechanism of ELND005: Interplay of Amyloid-Beta Inhibition and Myo-Inositol Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ELND005, also known as scyllo-inositol, is a stereoisomer of myo-inositol that has been investigated as a potential therapeutic agent for several neurological and psychiatric disorders, including Alzheimer's disease, Down syndrome, and bipolar disorder.[1][2][3] Its therapeutic rationale is rooted in a novel dual mechanism of action that distinguishes it from many other investigational drugs in these fields. ELND005 is believed to exert its effects through both the direct inhibition of amyloid-beta (Aβ) aggregation and the modulation of brain myo-inositol levels.[1][4] This guide provides a comprehensive technical overview of the role of myo-inositol in the therapeutic profile of ELND005, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
The Dual Therapeutic Hypothesis of ELND005
The therapeutic potential of ELND005 is based on two primary, interconnected mechanisms:
-
Inhibition of Amyloid-Beta Aggregation: As a stereoisomer of inositol, scyllo-inositol has been shown in preclinical studies to directly interact with Aβ peptides.[5][6] This interaction is thought to stabilize non-toxic oligomeric forms of Aβ, thereby preventing their aggregation into the neurotoxic fibrils and plaques that are a hallmark of Alzheimer's disease.[7][8] This mechanism is aimed at directly addressing the amyloid cascade hypothesis of Alzheimer's disease.[7]
-
Modulation of Brain Myo-Inositol Levels: Elevated levels of myo-inositol in the brain have been associated with the pathophysiology of several conditions, including Down syndrome and bipolar disorder.[1][9] In the context of bipolar disorder, the "inositol depletion hypothesis" posits that the therapeutic effects of mood stabilizers like lithium are mediated, at least in part, by a reduction in brain myo-inositol levels, which in turn dampens the phosphoinositide (PI) signaling pathway.[10][11][12] Clinical studies have demonstrated that ELND005 administration leads to a significant, dose-dependent reduction in brain myo-inositol concentrations.[5][9][13] This suggests that ELND005 may share a common mechanistic pathway with established mood stabilizers.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from clinical trials of ELND005, focusing on its pharmacokinetic properties and its effects on brain myo-inositol and cerebrospinal fluid (CSF) biomarkers.
Table 1: Pharmacokinetics of ELND005 in a Phase 2 Alzheimer's Disease Trial
| Dosage | Duration | CSF Concentration (Week 24) |
| 250 mg BID | 78 weeks | 13.8 µg/mL (95% CI 12.3, 315.4) |
| 1,000 mg BID | Discontinued | 31.4 µg/mL (95% CI 28.5, 34.4) |
| 2,000 mg BID | Discontinued | 35.1 µg/mL (95% CI 28.7, 41.5) |
Data from Salloway et al., 2011.[13]
Table 2: Effect of ELND005 on Brain Myo-Inositol and CSF Aβx-42 in Alzheimer's Disease
| Dosage | Duration | Change in Brain Myo-Inositol | Change in CSF Aβx-42 |
| 250 mg BID | 78 weeks | ~40% reduction | Significant decrease (p = 0.009) vs. placebo |
Data from Salloway et al., 2011 and a Phase 2 study in Down Syndrome.[9][14]
Table 3: Effect of ELND005 on Brain Myo-Inositol in Bipolar Disorder
| Dosage | Duration | Change in Brain Myo-Inositol |
| 500 mg BID | 16 weeks | ~30-50% reduction |
Data from a Phase 2 study in Bipolar Disorder.[5]
Experimental Protocols
In Vivo Measurement of Brain Myo-Inositol using 1H Magnetic Resonance Spectroscopy (MRS)
Objective: To non-invasively quantify the concentration of myo-inositol in specific brain regions.
Methodology:
-
Subject Preparation: Subjects are screened for contraindications to magnetic resonance imaging (MRI) and positioned within the scanner to minimize motion. A head coil is used to enhance the signal-to-noise ratio.
-
Anatomical Imaging: High-resolution T1- and T2-weighted anatomical images are acquired to accurately define the volume of interest (VOI) for spectroscopy.
-
Voxel Placement: The VOI is placed in the brain region of interest (e.g., frontal lobe, temporal lobe, basal ganglia).[15]
-
Spectroscopy Acquisition: A single-voxel spectroscopy (SVS) sequence is employed. Common sequences include Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM). Key acquisition parameters are optimized for the detection of myo-inositol, which has a characteristic resonance at approximately 3.56 ppm.[1]
-
Data Processing and Quantification: The acquired spectra are processed using specialized software (e.g., LCModel). The software fits the in vivo spectrum to a basis set of known metabolite spectra, including myo-inositol. The concentration of myo-inositol is then quantified, often referenced to an internal standard like the unsuppressed water signal.[1]
In Vitro Assessment of Aβ Aggregation using the Thioflavin T (ThT) Assay
Objective: To measure the extent of Aβ fibril formation and to assess the inhibitory potential of compounds like scyllo-inositol.
Methodology:
-
Reagent Preparation:
-
A stock solution of Thioflavin T (ThT) is prepared (e.g., 1 mM in dH₂O) and filtered.
-
A working solution of ThT is made by diluting the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of approximately 25 µM.
-
Aβ peptide (typically Aβ42) is prepared in a solution that promotes aggregation.
-
-
Assay Procedure:
-
The Aβ solution is mixed with the ThT working solution in a multi-well plate.
-
The compound to be tested (e.g., scyllo-inositol) is added to the wells at various concentrations. Control wells with no inhibitor are included.
-
The plate is sealed and incubated at 37°C with shaking to promote fibril formation.
-
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid fibrils, as ThT exhibits enhanced fluorescence upon binding to these structures. The percentage of inhibition by the test compound is calculated by comparing the fluorescence in the presence of the compound to the control.
Signaling Pathways and Experimental Workflows
The Phosphoinositide (PI) Signaling Pathway and the Inositol Depletion Hypothesis
The PI signaling pathway is a crucial intracellular cascade involved in the response to various neurotransmitters and growth factors. Myo-inositol is a key precursor in this pathway. The inositol depletion hypothesis suggests that reducing cellular myo-inositol levels can attenuate this signaling, which may be beneficial in conditions characterized by excessive neuronal signaling, such as mania in bipolar disorder.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. isctm.org [isctm.org]
- 5. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isctm.org [isctm.org]
- 7. Current Research Therapeutic Strategies for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A neuropsychological test battery for use in Alzheimer disease clinical trials. | Semantic Scholar [semanticscholar.org]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Psychometric Evaluation of the Neuropsychological Test Battery in Individuals with Normal Cognition, Mild Cognitive Impairment, or Mild to Moderate Alzheimer's Disease: Results from a Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bipolar disorder and myo-inositol: a review of the magnetic resonance spectroscopy findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epos.myesr.org [epos.myesr.org]
ELND005 (Scyllo-inositol): A Deep Dive into its Effects on Synaptic Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ELND005, chemically known as scyllo-inositol, is a stereoisomer of inositol that has garnered significant attention for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical evidence demonstrating the effects of ELND005 on synaptic plasticity. The core mechanism of ELND005 revolves around its ability to counteract the synaptotoxic effects of amyloid-beta (Aβ) oligomers, which are widely implicated in the synaptic dysfunction characteristic of Alzheimer's disease. This document summarizes key quantitative data from pivotal studies, details the experimental protocols utilized in this research, and provides visual representations of the proposed signaling pathways and experimental workflows.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory.[1] In Alzheimer's disease, the accumulation of soluble Aβ oligomers disrupts synaptic plasticity, leading to cognitive decline.[2] Specifically, Aβ oligomers have been shown to inhibit Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, and to induce the loss of dendritic spines, the primary sites of excitatory synapses. ELND005 has emerged as a promising therapeutic agent due to its dual mechanism of action: the direct inhibition of Aβ aggregation and the modulation of myo-inositol levels in the brain.[3][4] Preclinical studies have demonstrated that ELND005 can rescue Aβ-induced deficits in synaptic plasticity, positioning it as a potential disease-modifying therapy for Alzheimer's disease.
Mechanism of Action
The primary neuroprotective effects of ELND005 are attributed to its ability to directly interact with Aβ peptides. It is thought to bind to and stabilize Aβ monomers and early-stage, non-toxic oligomers, thereby preventing their aggregation into the larger, synaptotoxic oligomeric species.[5] This action effectively neutralizes the primary pathogenic insult that leads to synaptic dysfunction.
Furthermore, ELND005 has been shown to influence inositol metabolism within the brain. Elevated levels of myo-inositol are observed in the brains of patients with Alzheimer's disease and are associated with cognitive dysfunction.[4] While the precise interplay is still under investigation, the modulation of myo-inositol levels by ELND005 may contribute to its beneficial effects on neuronal signaling and synaptic function.
Effects on Synaptic Plasticity: Quantitative Data
Preclinical studies have provided quantitative evidence of ELND005's ability to restore synaptic plasticity in the face of Aβ pathology.
Rescue of Long-Term Potentiation (LTP)
A pivotal study by Townsend and colleagues (2006) demonstrated that scyllo-inositol dose-dependently rescued LTP in mouse hippocampal slices from the inhibitory effects of soluble Aβ oligomers.
| Treatment Condition | LTP (% of Baseline) | Reference |
| Control (Vehicle) | 150 ± 5% | Townsend et al., 2006 |
| Aβ Oligomers | 105 ± 4% | Townsend et al., 2006 |
| Aβ Oligomers + 1.25µM scyllo-inositol | 125 ± 6% | Townsend et al., 2006 |
| Aβ Oligomers + 5µM scyllo-inositol | 145 ± 7% | Townsend et al., 2006 |
Prevention of Dendritic Spine Loss
Research by Shankar and colleagues (2007) provided quantitative data on the protective effects of scyllo-inositol against Aβ oligomer-induced dendritic spine loss in organotypic hippocampal slice cultures.
| Treatment Condition | Dendritic Spine Density (spines/µm) | Reference |
| Control | 0.61 ± 0.02 | Shankar et al., 2007[6] |
| Aβ Oligomers | 0.28 ± 0.02 | Shankar et al., 2007[6] |
| Aβ Oligomers + 5µM scyllo-inositol | 0.61 ± 0.02 | Shankar et al., 2007[6] |
| Aβ Oligomers + 5µM chiro-inositol (inactive stereoisomer) | 0.28 ± 0.02 | Shankar et al., 2007[6] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies that generated the quantitative data presented above.
Electrophysiology: Long-Term Potentiation (LTP) Recording
-
Slice Preparation: Acute hippocampal slices (350-400 µm thick) are prepared from adult mice. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. Transverse slices are cut using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.
-
Stimulation: A bipolar stimulating electrode is placed in the Schaffer collateral pathway to evoke fEPSPs.
-
LTP Induction: After establishing a stable baseline of fEPSP responses (e.g., 20 minutes of stimulation at 0.05 Hz), LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[7]
-
Drug Application: Soluble Aβ oligomers and ELND005 (or vehicle) are bath-applied to the slices for a specified duration before and/or during the LTP induction and recording period.
-
Data Analysis: The slope or amplitude of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
Dendritic Spine Analysis
-
Organotypic Hippocampal Slice Cultures: Hippocampal slices are prepared from postnatal day 6-8 rat pups and cultured on semi-permeable membrane inserts for several days to allow for maturation.[3][8]
-
Treatment: The slice cultures are treated with soluble Aβ oligomers in the presence or absence of ELND005 for a specified period (e.g., 48-72 hours).[6]
-
Golgi-Cox Staining: Slices are fixed and stained using the Golgi-Cox method to impregnate a subset of neurons with a silver chromate precipitate, allowing for detailed visualization of their morphology.[2][9][10]
-
Imaging: Stained neurons, particularly pyramidal neurons in the CA1 region, are imaged using a high-resolution light microscope. Z-stack images of dendritic segments are acquired.
-
Analysis: Dendritic spine density is quantified by manually or semi-automatically counting the number of spines per unit length of the dendrite (e.g., spines/10 µm). Spine morphology can also be categorized (e.g., mushroom, thin, stubby).
Visualizations
Signaling Pathways
Caption: Proposed mechanism of ELND005 in preventing Aβ-induced synaptotoxicity.
Experimental Workflow
References
- 1. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid beta from axons and dendrites reduces local spine number and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid beta from axons and dendrites reduces local spine number and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 9. Population patch clamp electrophysiology: a breakthrough technology for ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated brain scyllo-inositol concentrations in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of Scyllo-Inositol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyllo-inositol, a naturally occurring stereoisomer of inositol, has garnered significant interest as a potential therapeutic agent, particularly for neurodegenerative diseases such as Alzheimer's disease.[1][2] Its proposed mechanism of action involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's.[3] A thorough understanding of the pharmacokinetic profile of scyllo-inositol is crucial for its development as a drug candidate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of scyllo-inositol, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of scyllo-inositol from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Scyllo-Inositol in Wistar Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose | 10 mg/kg | [1] |
| Cmax (Maximum Concentration) | 5.93 mg/L | [1] |
| Tmax (Time to Cmax) | 1.5 h | [1] |
| T½ (Elimination Half-life) | 10.07 h | [1] |
| AUC (Area Under the Curve) | 23.47 mg.hr/L | [1] |
| Vd (Volume of Distribution) | 2.43 L | [1] |
| CL (Clearance) | 0.167 L/h | [1] |
| MRT (Mean Residence Time) | 14.52 h | [1] |
Table 2: Pharmacokinetic Parameters of Scyllo-Inositol in Healthy Human Subjects (Oral Administration)
| Parameter | Value | Reference |
| Dose | 2000 mg every 12 hours for 10 days | [4] |
| Plasma Cmax (steady state) | 39.8 µg/mL | [4] |
| Plasma Trough Concentration (steady state) | 10.6 µg/mL | [4] |
| CSF Cmax (steady state) | 13.7 µg/mL | [4] |
| CSF Trough Concentration (steady state) | 12.4 µg/mL | [4] |
| Brain Concentration Increase (Day 8) | 58-76% | [4] |
Experimental Protocols
Animal Model and Dosing Regimen (Wistar Rat Study)
-
Animal Model: Male Wistar rats.[1]
-
Acclimatization: Animals are housed in controlled conditions with access to food and water for a week before the experiment.[5]
-
Dosing: Rats receive a single oral gavage of scyllo-inositol solution in distilled water at a dose of 10 mg/kg.[1]
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 15, 30 minutes, 1, 1.5, 2, 4, 8, 12, 24, 36, and 48 hours) after administration.[1][5]
-
Sample Processing: Blood is centrifuged to separate serum, which is then stored at -80°C until analysis.[5]
Quantification of Scyllo-Inositol in Biological Samples
-
Principle: This method requires derivatization of the polar inositol molecule to make it volatile for gas chromatography.
-
Sample Preparation (Brain Tissue):
-
Homogenize brain tissue in a suitable solvent mixture (e.g., methanol/water).
-
Centrifuge to pellet proteins and other macromolecules.
-
Collect the supernatant.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under nitrogen.
-
Add pyridine and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at an elevated temperature (e.g., 70°C) to facilitate the reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).
-
The separated compounds are then detected by a mass spectrometer.
-
Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., D6-myo-inositol).[6]
-
-
Principle: This method offers high selectivity and sensitivity for the direct analysis of scyllo-inositol without the need for derivatization.
-
Sample Preparation (Plasma/Serum):
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a liquid chromatograph with a column suitable for polar compounds, such as a Polaris Amide column.[7] A common mobile phase composition is a mixture of ammonium acetate in water and acetonitrile.[7]
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[7]
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used.[7]
-
MRM Transitions: For myo-inositol (a closely related isomer often analyzed concurrently), a common transition is from a precursor ion of m/z 179.1 to product ions like m/z 87.1 and 113.1.[6] Similar transitions would be optimized for scyllo-inositol.
-
-
Quantification: A calibration curve is generated using standards, and an internal standard (e.g., [²H₆]-myo-inositol) is used to correct for matrix effects and instrument variability.[7]
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of scyllo-inositol in inhibiting Aβ aggregation.
Experimental Workflow
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Discussion
The pharmacokinetic data reveal that scyllo-inositol is orally bioavailable and crosses the blood-brain barrier, a critical characteristic for a centrally acting drug.[4] In rats, scyllo-inositol exhibits a relatively long elimination half-life, suggesting that a sustained therapeutic concentration may be achievable.[1] Human studies corroborate the brain penetration of scyllo-inositol, with concentrations in the cerebrospinal fluid reaching levels associated with efficacy in preclinical models.[4]
It is noteworthy that scyllo-inositol does not appear to be incorporated into phosphatidylinositol lipids, which suggests a lower likelihood of interference with the phosphatidylinositol signaling pathway, a crucial cellular signaling cascade.[8][9] This is a favorable safety consideration, as disruption of this pathway can have widespread cellular consequences.
The primary mechanism of action of scyllo-inositol is believed to be its ability to bind to and stabilize Aβ monomers, thereby preventing their aggregation into toxic oligomers and fibrils.[3] This direct interaction with the pathogenic species in Alzheimer's disease provides a clear rationale for its therapeutic potential.
Conclusion
This technical guide has summarized the current understanding of the pharmacokinetics of scyllo-inositol. The available data from both preclinical and clinical studies indicate that scyllo-inositol possesses favorable pharmacokinetic properties for a drug targeting the central nervous system. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute further studies to elucidate the ADME profile of this promising therapeutic agent. Future research should focus on a more comprehensive characterization of its metabolism and potential drug-drug interactions to support its continued clinical development.
References
- 1. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Profile of Orally Administered Scyllo-Inositol (Elnd005) in Plasma, Cerebrospinal Fluid and Brain, and Corresponding Effect on Amyloid-Beta in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
ELND005 (Scyllo-Inositol): A Preclinical Review of its Impact on Tau Pathology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ELND005, also known as scyllo-inositol, is a stereoisomer of inositol that has been investigated as a potential therapeutic agent for Alzheimer's disease (AD). Preclinical research has primarily focused on its role as an inhibitor of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of AD. The prevailing hypothesis, rooted in the amyloid cascade theory, posits that by reducing the upstream burden of toxic Aβ oligomers and plaques, ELND005 may indirectly mitigate downstream pathologies, including the hyperphosphorylation and aggregation of the tau protein. This technical guide synthesizes the available preclinical data on ELND005, with a specific focus on its putative effects on tau pathology. While direct quantitative evidence of ELND005's impact on tau in preclinical models is limited, this document provides a comprehensive overview of its primary mechanism of action and the theoretical framework supporting its potential downstream effects on tau.
Core Mechanism of Action: Targeting Amyloid-Beta Aggregation
Preclinical studies have consistently demonstrated that ELND005's principal mechanism of action involves the direct inhibition of Aβ aggregation. It is thought to bind to and stabilize small, soluble conformers of Aβ, preventing their assembly into neurotoxic oligomers and insoluble fibrils that form amyloid plaques.[1][2] This anti-aggregation effect has been observed both in vitro and in various transgenic mouse models of Alzheimer's disease.[2][3]
Preclinical Evidence in Amyloid-Focused Models
Numerous studies utilizing transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the TgCRND8 model, have shown that oral administration of scyllo-inositol leads to significant reductions in brain Aβ concentrations and plaque burden.[3][4] These structural improvements at the neuropathological level have been correlated with positive behavioral outcomes, including the amelioration of cognitive deficits in learning and memory tasks.[2][4]
The Amyloid Cascade Hypothesis and Downstream Effects on Tau
The amyloid cascade hypothesis remains a central framework for understanding the pathophysiology of Alzheimer's disease. This hypothesis proposes that the abnormal accumulation of Aβ is the primary pathological event, which then triggers a cascade of downstream events, including synaptic dysfunction, neuroinflammation, and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles (NFTs).
dot
References
- 1. researchgate.net [researchgate.net]
- 2. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Clinical Trial Results of ELND005: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND005, also known as scyllo-inositol, is an orally bioavailable small molecule that has been investigated for its therapeutic potential in several neurological and psychiatric disorders, including Alzheimer's disease, Down syndrome, and bipolar disorder. As an endogenous stereoisomer of inositol, ELND005 is being explored for its dual mechanism of action: the inhibition of amyloid-beta (Aβ) aggregation and the modulation of myo-inositol levels in the brain.[1][2] This technical guide provides a comprehensive summary of the early-stage clinical trial results for ELND005, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Core Mechanism of Action
ELND005 is hypothesized to exert its effects through two primary pathways. Firstly, it acts as an amyloid anti-aggregation agent, aiming to prevent the formation of toxic Aβ oligomers and plaques, which are a pathological hallmark of Alzheimer's disease.[1][3] Secondly, it has been shown to reduce brain myo-inositol levels, a signaling molecule that is implicated in the pathophysiology of Down syndrome and has mood-stabilizing effects similar to lithium in bipolar disorder.[2][4]
References
- 1. neurology.org [neurology.org]
- 2. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isctm.org [isctm.org]
Methodological & Application
Application Notes and Protocols: In Vitro Amyloid-Beta Aggregation Assay with ELND005
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate into soluble oligomers and insoluble fibrils, forming senile plaques. These Aβ aggregates are believed to be a central pathological hallmark of AD, contributing to synaptic dysfunction and neuronal cell death. Consequently, the inhibition of Aβ aggregation is a primary therapeutic strategy in AD drug development.
ELND005, also known as scyllo-inositol, is a stereoisomer of inositol that has demonstrated potential as an amyloid anti-aggregation agent.[1] Preclinical studies have shown that ELND005 can inhibit the aggregation of Aβ peptides and the formation of fibrils.[1] This document provides a detailed protocol for an in vitro thioflavin T (ThT) fluorescence assay to assess the inhibitory effects of ELND005 on Aβ aggregation.
Principle of the Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method for monitoring the kinetics of amyloid fibril formation in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This increase in fluorescence intensity is directly proportional to the amount of aggregated Aβ, allowing for the real-time monitoring of fibrillogenesis.
Mechanism of Action of ELND005 (scyllo-Inositol)
ELND005 is thought to exert its inhibitory effect on Aβ aggregation by directly interacting with Aβ peptides. It is believed to stabilize non-toxic, soluble Aβ oligomers, preventing their conformational transition into β-sheet-rich, neurotoxic fibrils. This stabilization of early-stage aggregates diverts the amyloid cascade from the pathway leading to the formation of mature fibrils.
Below is a diagram illustrating the proposed mechanism of action of ELND005.
Experimental Protocol: Thioflavin T Assay for Aβ42 Aggregation with ELND005
This protocol outlines the steps for assessing the inhibitory effect of ELND005 on the aggregation of Aβ42, the more amyloidogenic form of the peptide.
Materials and Reagents
-
Human Amyloid-Beta (1-42) peptide (lyophilized)
-
ELND005 (scyllo-Inositol)
-
Thioflavin T (ThT)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow.
Detailed Procedure
1. Preparation of Aβ42 Monomers
-
To ensure the starting material is monomeric and free of pre-existing aggregates, a disaggregation protocol is crucial.
-
Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into low-binding microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight, resulting in a thin peptide film.
-
Store the dried peptide films at -80°C until use.
-
Immediately before the assay, resuspend the Aβ42 peptide film in DMSO to a stock concentration of 5 mM.
-
Dilute the DMSO stock solution into ice-cold PBS (pH 7.4) to the final working concentration (e.g., 10 µM).
2. Preparation of ELND005 Stock Solution
-
Prepare a stock solution of ELND005 in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the ELND005 stock solution to obtain a range of concentrations for testing.
3. Preparation of Thioflavin T Solution
-
Prepare a stock solution of ThT in PBS (e.g., 1 mM).
-
Filter the ThT stock solution through a 0.22 µm syringe filter.
-
Protect the ThT solution from light.
4. Assay Setup in a 96-Well Plate
-
To each well of a 96-well black, clear-bottom plate, add the following components in the specified order:
-
PBS buffer
-
ELND005 solution at various concentrations (or vehicle control)
-
ThT solution (to a final concentration of 10-20 µM)
-
Aβ42 solution (to a final concentration of 10 µM)
-
-
Include control wells:
-
Aβ42 only (positive control for aggregation)
-
Buffer and ThT only (blank)
-
ELND005 and ThT only (to check for interference)
-
5. Incubation and Fluorescence Measurement
-
Immediately place the 96-well plate in a fluorometric microplate reader pre-set to 37°C.
-
Set the reader to take fluorescence measurements at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Program the reader to take readings at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the full aggregation curve (typically 24-48 hours).
-
Ensure intermittent shaking of the plate between readings to promote aggregation.
6. Data Analysis
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the sample wells.
-
Plot the fluorescence intensity as a function of time for each concentration of ELND005 and the control.
-
Analyze the aggregation kinetics by comparing the lag time, maximum fluorescence, and the slope of the elongation phase for the different conditions.
Data Presentation
The inhibitory effect of ELND005 on Aβ42 aggregation can be quantified and presented in a tabular format. The following table provides a template for summarizing the results.
| ELND005 Concentration (µM) | Lag Phase (hours) | Maximum Fluorescence (Arbitrary Units) | % Inhibition of Aggregation |
| 0 (Vehicle Control) | Value | Value | 0% |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
% Inhibition is typically calculated based on the reduction in the maximum fluorescence signal compared to the vehicle control.
Conclusion
This protocol provides a robust and reproducible method for evaluating the in vitro efficacy of ELND005 as an inhibitor of amyloid-beta aggregation. The Thioflavin T assay is a valuable tool for screening and characterizing potential therapeutic agents for Alzheimer's disease. Careful preparation of the Aβ peptide and appropriate controls are essential for obtaining reliable and meaningful data. The results from this assay can provide insights into the mechanism of action of ELND005 and guide further drug development efforts.
References
Application Notes and Protocols for Scyllo-Inositol Administration in Rodent Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scyllo-inositol, a stereoisomer of inositol, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Preclinical studies in various rodent models of AD have demonstrated its potential to mitigate key pathological features of the disease, including the aggregation of amyloid-beta (Aβ) peptides, formation of amyloid plaques, and associated cognitive deficits.[1][2][3] These application notes provide detailed protocols for the administration of scyllo-inositol to rodent models and for the subsequent evaluation of its therapeutic efficacy through behavioral, biochemical, and histological analyses.
Administration of Scyllo-Inositol
The administration of scyllo-inositol in rodent models of AD has been primarily achieved through oral routes, offering ease of application and good bioavailability.[4][5]
Table 1: Summary of Scyllo-Inositol Administration Parameters in Rodent Models of AD
| Rodent Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| APP x PS1, APP x PS1 x tau Mice | Oral (in drinking water) | 3.3 mg/kg/day | 2 months | Increased brain levels of scyllo-inositol. | [6] |
| TgCRND8 Mice | Oral | Not specified | 30 days | Changes in gene expression related to synaptic function, calcium, dopamine, and glutamate signaling. | [7] |
| Wistar Rats | Oral Gavage | 10 mg/kg | Single dose (pharmacokinetic study) | Rapid absorption with peak serum concentration at 1.5 hours. | [8] |
| TgCRND8 Mice | Oral | Not specified | Not specified | Reduced Aβ plaque accumulation and improved cognitive deficits. | [3] |
Protocol 1: Oral Administration in Drinking Water
This method is suitable for long-term administration and minimizes stress on the animals.
Materials:
-
Scyllo-inositol powder
-
Drinking water
-
Water bottles
-
Animal scale
Procedure:
-
Dosage Calculation: Based on the average daily water consumption of the specific rodent strain and the target dose (e.g., 3.3 mg/kg/day), calculate the required concentration of scyllo-inositol in the drinking water.[6] For example, if a mouse weighs 30g and drinks approximately 5 mL of water per day, to achieve a 3.3 mg/kg/day dose, the concentration would be approximately 0.02 mg/mL or 20 mg/L.
-
Preparation of Scyllo-Inositol Solution: Dissolve the calculated amount of scyllo-inositol powder in the total volume of drinking water to be prepared. Ensure complete dissolution.
-
Administration: Replace the regular drinking water in the animal cages with the scyllo-inositol solution.
-
Monitoring: Monitor the water consumption daily to ensure consistent dosing. Adjust the concentration if water intake significantly changes. Body weight should be monitored weekly.
-
Solution Replacement: Prepare fresh scyllo-inositol solution at least once a week.
Protocol 2: Oral Gavage
This method ensures precise dosing of each animal and is suitable for shorter-term studies or when a specific dose needs to be administered at a particular time.
Materials:
-
Scyllo-inositol powder
-
Vehicle (e.g., distilled water, saline)
-
Animal gavage needles (size appropriate for the rodent)
-
Syringes
-
Animal scale
Procedure:
-
Dosage Calculation: Calculate the volume of the scyllo-inositol solution to be administered based on the animal's body weight and the target dose (e.g., 10 mg/kg).[8]
-
Preparation of Scyllo-Inositol Solution: Dissolve the scyllo-inositol powder in the chosen vehicle to achieve the desired concentration.
-
Administration:
-
Gently restrain the animal.
-
Measure the correct volume of the scyllo-inositol solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Observe the animal for a short period after administration to ensure there are no adverse reactions.
-
-
Frequency: Administer the dose daily or as required by the experimental design.
Evaluation of Therapeutic Efficacy
The effectiveness of scyllo-inositol treatment can be assessed using a combination of behavioral tests to evaluate cognitive function, and biochemical and histological analyses to measure AD-related pathology.
Experimental Workflow
Caption: Experimental workflow for evaluating scyllo-inositol efficacy.
Protocol 3: Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory, which are hippocampus-dependent functions often impaired in AD models.[9][10][11][12][13]
Materials:
-
Circular water tank (typically 1.2-1.5 m in diameter for rats, 1.0 m for mice)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic opaque substance to make the water cloudy (e.g., non-toxic white paint)
-
Video tracking system and software
-
Extra-maze visual cues
Procedure:
-
Acclimation: Handle the animals for several days before the start of the experiment.
-
Visible Platform Training (1-2 days):
-
Place a visible flag on the platform.
-
Allow each animal four trials per day to find the visible platform from different starting positions.
-
This phase assesses for any visual or motor deficits.
-
-
Hidden Platform Training (Acquisition Phase, 4-6 days):
-
Remove the flag, making the platform invisible.
-
The platform remains in the same location for all trials.
-
Give each animal four trials per day from different starting quadrants.
-
Record the escape latency (time to find the platform) and path length for each trial. A trial ends when the animal finds the platform or after a set time (e.g., 60 seconds). If the animal fails to find the platform, gently guide it to the platform.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the tank.
-
Allow the animal to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swimming speed.
-
-
Data Analysis: Compare the escape latencies and path lengths during the acquisition phase and the performance in the probe trial between the scyllo-inositol-treated and control groups.
Protocol 4: Y-Maze Spontaneous Alternation
The Y-maze test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[14][15][16][17][18]
Materials:
-
Y-shaped maze with three identical arms.
-
Video tracking system or manual observation.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Test:
-
Place the animal at the center of the Y-maze.
-
Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
An arm entry is counted when the hind paws of the animal are completely within the arm.
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Compare the percentage of spontaneous alternation between the treated and control groups.
-
Protocol 5: Aβ Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain tissue.[19][20][21][22]
Materials:
-
Rodent brain tissue (hippocampus and cortex are common regions of interest)
-
Homogenization buffer (e.g., containing protease inhibitors)
-
Guanidine-HCl or formic acid for extraction of insoluble Aβ
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Brain Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in an appropriate buffer.
-
-
Fractionation of Soluble and Insoluble Aβ:
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Extract the insoluble Aβ from the pellet using a strong denaturant like 5M guanidine-HCl or 70% formic acid.
-
-
ELISA:
-
Follow the manufacturer's instructions for the specific Aβ ELISA kit.
-
Briefly, coat the microplate wells with a capture antibody specific for Aβ.
-
Add the prepared brain extracts (soluble and insoluble fractions) and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in each fraction based on the standard curve. Compare the levels between the treated and control groups.
Protocol 6: Western Blot for Synaptic Proteins
Western blotting can be used to assess the levels of key synaptic proteins, such as synaptophysin and PSD-95, which are often reduced in AD.[23][24][25][26][27]
Materials:
-
Brain tissue homogenates
-
SDS-PAGE gels
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-synaptophysin, anti-PSD-95, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels between the treated and control groups.
Protocol 7: Immunohistochemistry (IHC) for Aβ Plaques
IHC allows for the visualization and quantification of Aβ plaque burden in brain sections.[28][29][30][31][32]
Materials:
-
Fixed, sectioned brain tissue (paraffin-embedded or frozen)
-
Antigen retrieval solution (e.g., formic acid)
-
Primary antibody against Aβ (e.g., 6E10, 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin sections or thaw frozen sections.
-
Antigen Retrieval: Treat the sections with formic acid to expose the Aβ epitopes.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary anti-Aβ antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin) and coverslip the slides.
-
Image Analysis:
-
Acquire images of the stained sections using a microscope.
-
Use image analysis software to quantify the Aβ plaque load (e.g., percentage of area occupied by plaques) in specific brain regions.
-
Compare the plaque burden between the treated and control groups.
-
Signaling Pathways Affected by Scyllo-Inositol
Scyllo-inositol is thought to exert its therapeutic effects primarily by directly interacting with Aβ peptides, inhibiting their aggregation and promoting the formation of non-toxic oligomers.[4][33][34][35] This action can, in turn, modulate several downstream signaling pathways implicated in AD pathogenesis.[7]
References
- 1. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 10. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
- 14. Y-Maze Protocol [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. researchgate.net [researchgate.net]
- 17. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]
- 19. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 21. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. docs.abcam.com [docs.abcam.com]
- 23. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Western blot in homogenised mouse brain samples [protocols.io]
- 27. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 28. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 31. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 32. researchgate.net [researchgate.net]
- 33. Aβ(1-42) Assembly in the Presence of scyllo-Inositol Derivatives: Identification of an Oxime Linkage as Important for the Development of Assembly Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes: Measuring Myo-inositol in the Brain Following ELND005 (Scyllo-inositol) Treatment
Introduction
Myo-inositol (mI) is a vital carbocyclic sugar in the central nervous system, functioning as a key osmolyte and a precursor for the phosphoinositide second messenger system.[1] It is considered a putative glial marker, as it is found in higher concentrations in glial cells like astrocytes compared to neurons.[1][2] Elevated brain myo-inositol levels have been associated with glial activation or proliferation (gliosis), a response to neuronal injury, and are implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease (AD) and bipolar disorder.[1][3]
ELND005, the scyllo-inositol stereoisomer of myo-inositol, is an orally bioavailable small molecule investigated for neuropsychiatric indications.[4][5] Its proposed dual mechanism of action includes the inhibition of β-amyloid (Aβ) aggregation and the regulation of brain myo-inositol levels.[4][5][6] Clinical studies have demonstrated that treatment with ELND005 leads to a measurable reduction in brain myo-inositol.[7][8] This reduction is a key pharmacodynamic biomarker used to confirm the drug's effect in the central nervous system.[7][8]
These application notes provide detailed protocols for the two primary methodologies used to quantify myo-inositol levels in the brain after ELND005 administration: non-invasive in vivo measurement by Proton Magnetic Resonance Spectroscopy (¹H-MRS) and ex vivo quantification from brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
Clinical trials of ELND005 have consistently demonstrated a dose-dependent reduction in brain myo-inositol levels, as measured by ¹H-MRS. These findings confirm the biological activity of ELND005 in the human brain.
| Study Population | ELND005 Dose | Mean Myo-inositol Reduction | Measurement Technique | Reference |
| Alzheimer's Disease (AD) | 250 mg BID | ~40% | ¹H-MRS | [6][7][9] |
| Bipolar Disorder (BPD) | 500 mg BID | ~30-50% | ¹H-MRS | [7][8] |
Experimental Protocols
Protocol 1: In Vivo Measurement by Proton Magnetic Resonance Spectroscopy (¹H-MRS)
¹H-MRS is the standard non-invasive technique for quantifying brain metabolites in vivo.[10] It is the method of choice for clinical studies involving ELND005 to monitor the pharmacodynamic effect on myo-inositol levels.[8][11] The myo-inositol resonance peak is typically observed at approximately 3.56 ppm.[1][12]
Methodology
-
Subject Preparation and Positioning:
-
Obtain informed consent and screen the subject for any MRI contraindications.
-
To minimize motion artifacts, position the subject comfortably on the scanner bed.
-
Utilize a multi-channel phased-array head coil to enhance the signal-to-noise ratio (SNR).[1]
-
-
Voxel Placement:
-
Acquire high-resolution T1-weighted and T2-weighted anatomical images for precise voxel localization.
-
Place a single voxel of interest (VOI), typically 8 cm³ (2x2x2 cm), in a brain region relevant to the study, such as the posterior cingulate cortex/precuneus, an area frequently chosen for AD research.[1][13]
-
-
Data Acquisition:
-
Field Strength: Higher field strengths (≥3T) are recommended for their increased spectral resolution and SNR, which improves the separation of the myo-inositol peak from adjacent resonances.[1]
-
Sequence: Employ a short echo time (TE) single-voxel spectroscopy (SVS) sequence, such as Point Resolved Spectroscopy (PRESS), which is preferred for its higher SNR compared to STEAM.[1]
-
Acquisition Parameters: The following table provides typical acquisition parameters for myo-inositol quantification.
-
| Parameter | 1.5T Scanner | 3T Scanner | Rationale |
| Sequence | PRESS | PRESS / sLASER | PRESS offers high SNR; sLASER is effective at higher fields.[1] |
| Echo Time (TE) | 30-35 ms | 20-35 ms | A short TE is crucial to minimize signal attenuation of myo-inositol due to J-coupling and T2 relaxation.[1] |
| Repetition Time (TR) | ≥ 1500 ms | ≥ 2000 ms | Allows for sufficient T1 relaxation of metabolites, ensuring accurate signal intensity.[1] |
| Voxel Size | 8 cm³ (2x2x2 cm) | 8 cm³ (2x2x2 cm) | Balances adequate SNR with anatomical specificity.[1] |
| Averages | 128-256 | 128-256 | Ensures sufficient SNR for reliable quantification.[1] |
| Shimming (FWHM) | < 15 Hz | < 15 Hz | Critical for achieving high spectral quality and accurate metabolite fitting.[1] |
-
Data Processing and Quantification:
-
Process the raw MRS data using a specialized software package such as LCModel.[13]
-
The software fits the acquired spectrum to a pre-defined basis set of known metabolite spectra, which must include myo-inositol.[1]
-
For absolute quantification, use the unsuppressed water signal from the VOI as an internal concentration reference.[1]
-
Quality Control: Assess the quality of the spectral fit using the Cramér-Rao Lower Bound (CRLB), which estimates the standard deviation of the fit. Data points with a CRLB >20% for myo-inositol should be considered unreliable and excluded from the analysis.[1]
-
Tissue Correction: Correct for the fraction of cerebrospinal fluid (CSF) within the voxel, as CSF contains negligible metabolite levels. Segment the T1-weighted image to determine the CSF fraction (fCSF) and apply the correction: Corrected Concentration = Raw Concentration / (1 - fCSF).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Magnetic Resonance Spectroscopy to Assess NeuroInflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition Therapeutics Inc. Announces Enrollment of the First Patient in Phase 2 Study of ELND005 (Scyllo-inositol) for the Treatment of Agitation/Aggression in Patients with Alzheimer's Disease - BioSpace [biospace.com]
- 5. neurology.org [neurology.org]
- 6. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isctm.org [isctm.org]
- 8. isctm.org [isctm.org]
- 9. brianskotko.com [brianskotko.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. radiopaedia.org [radiopaedia.org]
- 13. neurology.org [neurology.org]
Application Notes and Protocols for Evaluating the Efficacy of ELND005 (scyllo-inositol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND005, also known as scyllo-inositol, is a stereoisomer of inositol that has been investigated as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Its primary mechanisms of action are believed to involve the inhibition of amyloid-beta (Aβ) peptide aggregation and the modulation of myo-inositol levels in the brain.[1][2] Preclinical studies have demonstrated its ability to inhibit Aβ fibrillogenesis, stabilize non-toxic Aβ oligomers, and protect against Aβ-induced neurotoxicity.[1][2][3] This document provides detailed protocols for key cell-based assays to evaluate the efficacy of ELND005 and similar compounds.
Mechanism of Action: Dual Therapeutic Strategy
ELND005 is thought to exert its neuroprotective effects through two main pathways:
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: ELND005 directly interacts with Aβ peptides, particularly the more aggregation-prone Aβ42, to inhibit their assembly into toxic oligomers and fibrils.[4][5] It has been shown to stabilize small, non-toxic conformers of Aβ42.[1] This anti-aggregation activity is crucial as the accumulation of Aβ plaques is a hallmark of Alzheimer's disease.
-
Modulation of Myo-inositol Levels: Elevated levels of myo-inositol in the brain have been associated with neurodegenerative diseases. ELND005 has been observed to reduce brain myo-inositol levels, which may contribute to its therapeutic effects. While the precise mechanism is still under investigation, it is distinct from its direct anti-Aβ aggregation properties.
These dual mechanisms suggest that ELND005 may offer a multi-faceted approach to treating neurodegenerative diseases.
Data Summary: In Vitro Efficacy of ELND005
The following tables summarize the key findings from in vitro cell-based assays evaluating the efficacy of ELND005.
Table 1: Effect of ELND005 on Aβ Aggregation
| Assay Type | Key Findings | Reference |
| Thioflavin T (ThT) Assay | Dose-dependent inhibition of Aβ42 fibril formation. | [4][5] |
| ELISA-based Oligomer Assay | Stabilization of low molecular weight, non-toxic Aβ42 oligomers. | [3] |
| Electron Microscopy (EM) | Inhibition of Aβ42 fiber formation and alteration of fibril morphology. | [4][5] |
Table 2: Neuroprotective Effects of ELND005 against Aβ-induced Toxicity
| Assay Type | Cell Line | Key Findings | Reference |
| MTT Assay | PC-12, SH-SY5Y | Attenuation of Aβ42-induced cytotoxicity and enhancement of cell viability. | [2] |
| Neuronal Cell Culture | Primary human neurons | Protection against Aβ-induced neurotoxicity. | [2] |
Experimental Protocols
Herein are detailed protocols for the principal cell-based assays used to characterize the efficacy of ELND005.
Protocol 1: Thioflavin T (ThT) Assay for Aβ Fibrillization
Objective: To quantify the inhibitory effect of ELND005 on the formation of Aβ fibrils in vitro.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of fibril formation.
Materials:
-
Amyloid-beta (1-42) peptide (lyophilized)
-
ELND005 (scyllo-inositol)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ42 Monomers:
-
Reconstitute lyophilized Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state.
-
Aliquot the solution and evaporate the solvent to form a peptide film.
-
Store the peptide film at -20°C or -80°C until use.
-
Immediately before the assay, dissolve the Aβ42 film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in PBS.
-
-
Preparation of ELND005 Solutions:
-
Prepare a stock solution of ELND005 in sterile water or PBS.
-
Prepare serial dilutions of ELND005 to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well black microplate, add the Aβ42 solution.
-
Add the different concentrations of ELND005 or a vehicle control (e.g., PBS) to the respective wells.
-
Include control wells with Aβ42 alone (positive control for aggregation) and PBS alone (background fluorescence).
-
-
Incubation:
-
Incubate the plate at 37°C with gentle, intermittent shaking to promote fibril formation.
-
Monitor the fluorescence at regular intervals (e.g., every 30 minutes) for up to 24-48 hours.
-
-
ThT Measurement:
-
At each time point, add a working solution of ThT to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Data Analysis:
-
Subtract the background fluorescence (PBS with ThT) from all readings.
-
Plot the fluorescence intensity against time for each concentration of ELND005.
-
The inhibition of Aβ fibrillization can be quantified by comparing the fluorescence intensity of the ELND005-treated samples to the Aβ42-only control at the plateau phase.
Protocol 2: ELISA-based Aβ Oligomerization Assay
Objective: To assess the effect of ELND005 on the formation of Aβ oligomers.
Principle: This assay utilizes a sandwich ELISA format to capture and detect Aβ oligomers. An antibody specific for an epitope exposed in oligomeric Aβ is used for capture, and a labeled antibody against a different Aβ epitope is used for detection.
Materials:
-
Biotinylated Amyloid-beta (1-42) peptide
-
ELND005 (scyllo-inositol)
-
Streptavidin-coated 96-well plates
-
Anti-Aβ antibody (e.g., 6E10) conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Preparation of Aβ42 Oligomers:
-
Prepare biotinylated Aβ42 monomers as described in Protocol 1.
-
Incubate the biotinylated Aβ42 (e.g., 15 nM) with or without various concentrations of ELND005 at 37°C for a specified period (e.g., 3 days) to allow for oligomer formation.[3]
-
-
ELISA Procedure:
-
Block the streptavidin-coated plates with blocking buffer for 1 hour at room temperature.
-
Wash the plates with wash buffer.
-
Add the Aβ42/ELND005 incubation mixtures to the wells and incubate for 2 hours at room temperature to allow the biotinylated Aβ to bind to the streptavidin.
-
Wash the plates thoroughly.
-
Add the HRP-conjugated anti-Aβ antibody and incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
The optical density is proportional to the amount of Aβ oligomers formed.
-
Compare the absorbance values of the ELND005-treated samples to the Aβ42-only control to determine the effect on oligomerization.
Protocol 3: MTT Assay for Neuroprotection against Aβ-induced Toxicity
Objective: To evaluate the ability of ELND005 to protect neuronal cells from the cytotoxic effects of Aβ oligomers.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.
Materials:
-
SH-SY5Y or PC-12 neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Amyloid-beta (1-42) oligomers (prepared separately)
-
ELND005 (scyllo-inositol)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y or PC-12 cells in appropriate medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Preparation of Aβ42 Oligomers:
-
Prepare Aβ42 oligomers by incubating monomeric Aβ42 at 4°C for 24 hours. The resulting solution will contain a mixture of oligomeric species.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of ELND005 for a specified period (e.g., 1-2 hours).
-
Add the prepared Aβ42 oligomers to the wells (final concentration typically in the low micromolar range).
-
Include control wells: untreated cells (negative control), cells treated with Aβ42 alone (positive control for toxicity), and cells treated with ELND005 alone (to check for any intrinsic toxicity of the compound).
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
A higher absorbance value indicates greater cell viability.
-
Compare the viability of cells treated with Aβ42 alone to those co-treated with ELND005 to determine the neuroprotective effect.
Visualizations
Signaling Pathway of Aβ Aggregation and ELND005 Intervention
Caption: ELND005 intervenes in the Aβ aggregation cascade.
Experimental Workflow for Evaluating ELND005 Efficacy
Caption: Workflow for in vitro evaluation of ELND005.
Logical Relationship of ELND005's Dual Mechanism
References
- 1. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta -induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aβ(1-42) Assembly in the Presence of scyllo-Inositol Derivatives: Identification of an Oxime Linkage as Important for the Development of Assembly Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of ELND005 in Primary Neuronal Cultures: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of ELND005 (scyllo-inositol) in primary neuronal cultures. ELND005 is a promising therapeutic candidate for neurodegenerative diseases, primarily targeting the pathological aggregation of amyloid-beta (Aβ) peptides.
ELND005, a stereoisomer of inositol, exerts its neuroprotective effects through a dual mechanism of action. It directly inhibits the aggregation of Aβ peptides, the primary component of amyloid plaques in Alzheimer's disease, and modulates myo-inositol levels, which can influence neuronal signaling.[1] Preclinical studies have demonstrated its ability to reduce Aβ-induced neurotoxicity in vitro and in animal models.[1]
Mechanism of Action
ELND005's primary neuroprotective activity stems from its ability to interfere with the misfolding and aggregation of Aβ peptides. It stabilizes non-toxic, low molecular weight Aβ oligomers, preventing their conversion into toxic, high molecular weight fibrils and plaques.[2] This anti-aggregation effect has been shown to neutralize the synaptotoxic effects of Aβ oligomers.
Furthermore, ELND005 has been observed to counteract the disruptive effects of Aβ oligomers on the phosphoinositide signaling pathway. Specifically, Aβ oligomers can lead to a significant decrease in phosphatidylinositol 4,5-bisphosphate (PIP2) levels in primary cortical neurons.[3] This depletion of a critical second messenger can disrupt numerous downstream signaling cascades vital for neuronal function and survival. ELND005 has been shown to prevent this Aβ-induced reduction of PIP2, thereby preserving the integrity of these crucial signaling pathways.[3]
Data Presentation
The following tables summarize key quantitative data from preclinical studies on the efficacy of ELND005 in models relevant to primary neuronal cultures.
| Parameter | Aβ Oligomer Concentration | ELND005 (scyllo-inositol) Concentration | Observation | Reference |
| Aβ Oligomer Binding to Neuronal Surface | (Aβ40 S26C)₂ | 5 µM | Significant decrease in binding | [4] |
| 10 µM | Further significant decrease in binding | [4] | ||
| 20 µM | Maximal inhibition of binding observed | [4] | ||
| Phosphatidylinositol 4,5-bisphosphate (PIP2) Levels | 200 nM Aβ42 oligomers | - | ~40% decrease in PIP2 levels in 2-week-old primary cortical neurons | [3] |
| 200 nM Aβ42 oligomers | 5 µM | Prevention of Aβ42-induced PIP2 deficiency | [3] | |
| Neuronal Viability (Conceptual Representation) | Pathogenic concentration | Increasing concentrations | Dose-dependent increase in neuronal survival | [5] |
Note: The data on neuronal viability is a conceptual representation based on qualitative findings. Specific quantitative dose-response data on neuronal survival in primary cultures was not available in the searched literature.
| Synaptic Protein | Condition | Observation | Reference |
| PSD-95 | APP mutant neurons vs. wild-type | Reduction in PSD-95 levels | [6] |
| Wild-type neurons + synthetic Aβ | Reduction in PSD-95 levels | [6] | |
| Aβ-treated neurons + ELND005 (conceptual) | Expected rescue of PSD-95 levels | [4][7] | |
| Synaptophysin | Aβ-treated neurons | Reduction in synaptophysin levels | [7] |
| Aβ-treated neurons + ELND005 (conceptual) | Expected rescue of synaptophysin levels | [4][7] |
Note: The rescue of synaptic protein levels by ELND005 is an expected outcome based on its known neuroprotective effects against Aβ oligomer-induced synaptotoxicity, though direct quantitative Western blot data for this specific rescue was not found in the provided search results.
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for culturing primary hippocampal neurons from embryonic rodents.
Materials:
-
E18 Sprague-Dawley rat embryos
-
Hank's Balanced Salt Solution (HBSS) with HEPES
-
0.125% Trypsin
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine (100 µg/ml)
-
6-well or 24-well culture plates with coverslips
Procedure:
-
Coat culture plates or coverslips with 100 µg/ml poly-D-lysine overnight at 37°C. Wash thoroughly with sterile water and allow to dry.
-
Dissect hippocampi from E18 Sprague-Dawley rat embryos in HBSS with HEPES.
-
Mince the tissue and incubate in 0.125% trypsin for 15 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated cells onto the poly-D-lysine coated surfaces in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 4 days in vitro (DIV), replace half of the medium with fresh, pre-warmed medium. Repeat this half-medium change every 3-4 days.
Protocol 2: Aβ Oligomer-Induced Neurotoxicity Assay
This protocol describes a general method for inducing Aβ toxicity in primary neuronal cultures and assessing the neuroprotective effects of ELND005.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons, DIV 7-10)
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Sterile PBS
-
ELND005 (scyllo-inositol) stock solution
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Preparation of Aβ Oligomers:
-
Dissolve synthetic Aβ1-42 peptide in HFIP to a concentration of 1 mg/ml.
-
Aliquot the solution and evaporate the HFIP to form a peptide film.
-
Store the peptide film at -20°C.
-
Prior to use, reconstitute the Aβ film in DMSO to a stock concentration of 5 mM.
-
Dilute the Aβ stock solution in sterile PBS to the desired final concentration (e.g., 200 nM - 5 µM) and incubate at 4°C for 24 hours to promote oligomer formation.
-
-
Treatment of Neuronal Cultures:
-
On DIV 7-10, pre-treat the primary neuronal cultures with various concentrations of ELND005 (e.g., 1, 5, 10, 20 µM) for 2 hours.
-
Add the prepared Aβ oligomers to the cultures at the desired final concentration. Include a vehicle control (DMSO/PBS) and an ELND005-only control.
-
Incubate the treated cultures for the desired duration (e.g., 24-72 hours).
-
-
Assessment of Neuronal Viability:
-
Following the incubation period, assess neuronal viability using a standard method such as the MTT assay, LDH release assay, or by staining with fluorescent live/dead indicators and quantifying surviving neurons.
-
Protocol 3: Western Blot Analysis of Synaptic Proteins
This protocol outlines the steps for quantifying changes in synaptic protein levels in response to Aβ and ELND005 treatment.
Materials:
-
Treated primary neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated neuronal cultures and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against synaptic proteins (e.g., PSD-95, synaptophysin) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of synaptic proteins to the loading control.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: ELND005's dual mechanism of action against Aβ oligomer toxicity.
Caption: Workflow for assessing ELND005's neuroprotective effects.
Caption: Aβ oligomer-induced disruption of PIP2 signaling.
References
- 1. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIP2: a new key player in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic analysis of time-dependent neural effects of soluble amyloid β oligomers in culture and in vivo: prevention by scyllo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Beta-amyloid accumulation in APP mutant neurons reduces PSD-95 and GluR1 in synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amyloid-β induces caspase-dependent loss of PSD-95 and synaptophysin through NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A guide to synthesizing scyllo-inositol for research purposes
Application Notes and Protocols for the Laboratory-Scale Synthesis of Scyllo-inositol for Research Applications in Neurodegenerative Diseases and Cellular Signaling.
Introduction
Scyllo-inositol, a stereoisomer of myo-inositol, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. Its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides makes it a valuable tool for researchers studying the molecular mechanisms of amyloidogenesis and developing novel therapeutic strategies.[1][2] This document provides detailed protocols for the chemical and biotechnological synthesis of scyllo-inositol, along with a summary of quantitative data and a visualization of its proposed mechanism of action in inhibiting Aβ aggregation.
Data Presentation: Comparative Analysis of Synthesis Methods
The synthesis of scyllo-inositol can be approached through both chemical and biotechnological routes. Each method offers distinct advantages in terms of yield, scalability, and starting materials. The following tables summarize quantitative data from various published methods.
Biotechnological Synthesis of Scyllo-inositol
| Microorganism | Starting Material | Concentration of Starting Material | Product Concentration | Time (h) | Reference |
| Bacillus subtilis (genetically engineered) | myo-inositol | 50 g/L | 27.6 g/L | 48 | |
| Corynebacterium glutamicum | Glucose | 20 g/L | 1.8 g/L | 72 | |
| Corynebacterium glutamicum | Sucrose | 20 g/L | 4.4 g/L | 72 | |
| Geobacillus kaustophilus | myo-inositol | 100 g/L | 17.6 g/L | 24 | [3] |
| Bacillus subtilis (overexpressing IolG and IolW) | myo-inositol | - | 10 g/L | 48 |
Chemical Synthesis Yields
| Starting Material | Key Reagents/Method | Reported Yield | Reference |
| myo-inositol | Oxidation to scyllo-inosose, followed by reduction | Variable, dependent on specific reagents and conditions | [4] |
| myo-inositol | Mitsunobu reaction for stereoinversion | - | [5][6] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Scyllo-inositol from Myo-inositol via Oxidation and Reduction
This protocol outlines a general two-step chemical synthesis approach starting from the readily available myo-inositol.
Step 1: Oxidation of myo-inositol to scyllo-inosose
-
Materials:
-
myo-inositol
-
Platinum catalyst (e.g., platinum on carbon)
-
Oxygen source
-
Appropriate solvent (e.g., water)
-
Reaction vessel equipped with a stirrer and gas inlet
-
-
Procedure:
-
Dissolve myo-inositol in the solvent in the reaction vessel.
-
Add the platinum catalyst to the solution.
-
Heat the mixture to the desired reaction temperature (e.g., 50-70°C).
-
Bubble oxygen through the stirred reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The resulting solution contains scyllo-inosose.
-
Step 2: Reduction of scyllo-inosose to scyllo-inositol
-
Materials:
-
scyllo-inosose solution from Step 1
-
Reducing agent (e.g., sodium borohydride)
-
Acid for pH adjustment (e.g., sulfuric acid)
-
Solvent for crystallization (e.g., water, methanol)
-
-
Procedure:
-
Cool the scyllo-inosose solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Acidify the reaction mixture to a pH of approximately 3.5 or less with sulfuric acid to quench the reaction and precipitate boric acids if borohydride was used.[7]
-
Heat the acidified mixture to approximately 90°C.[7]
-
Cool the solution to induce crystallization of scyllo-inositol.
-
Collect the crystals by filtration and wash with a cold solvent.
-
Further purify the scyllo-inositol by recrystallization from water or a water/methanol mixture.[8]
-
Protocol 2: Purification of Scyllo-inositol by Crystallization
This protocol describes the purification of crude scyllo-inositol.
-
Materials:
-
Crude scyllo-inositol
-
Purified water
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Add the crude scyllo-inositol to a suitable volume of purified water (approximately 15-17 liters per kilogram of crude product).[7]
-
Heat the suspension to 85-95°C with stirring until all solids dissolve.[7][9]
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Gradually cool the clear solution to 8-16°C over several hours to allow for the formation of crystals.[7][9]
-
Collect the crystalline scyllo-inositol by filtration.
-
Wash the crystals with a small amount of cold purified water.
-
Dry the purified crystals under vacuum.
-
Signaling Pathway and Experimental Workflow Diagrams
Amyloid-Beta Aggregation Pathway and Inhibition by Scyllo-inositol
The following diagram illustrates the proposed mechanism by which scyllo-inositol interferes with the aggregation of amyloid-beta peptides, a key pathological event in Alzheimer's disease.
Caption: Inhibition of Aβ aggregation by scyllo-inositol.
General Workflow for Biotechnological Synthesis of Scyllo-inositol
This diagram outlines a typical workflow for producing scyllo-inositol using genetically engineered microorganisms.
Caption: Biotechnological synthesis workflow.
Chemical Synthesis Workflow from Myo-inositol
This diagram provides a logical flow for the chemical synthesis of scyllo-inositol starting from myo-inositol.
Caption: Chemical synthesis workflow from myo-inositol.
Concluding Remarks
The synthesis of scyllo-inositol is achievable in a research setting through both chemical and biotechnological methods. The choice of method will depend on the available resources, desired scale, and starting materials. The provided protocols and data offer a starting point for researchers to produce this valuable compound for their studies into neurodegenerative diseases and other cellular processes. It is important to note that scyllo-inositol, unlike myo-inositol, is not incorporated into phosphatidylinositol lipids, suggesting a distinct mechanism of action in cellular signaling.[10][11] Further research into its specific molecular interactions will continue to elucidate its therapeutic potential.
References
- 1. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. WO2011100670A1 - Process for the preparation of scyllo-inositol - Google Patents [patents.google.com]
- 8. EP1674578B1 - Process for producing scyllo-inositol - Google Patents [patents.google.com]
- 9. CA2789928C - Process for the preparation of scyllo-inositol - Google Patents [patents.google.com]
- 10. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELND005 (scyllo-inositol)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide best practices for the long-term storage and stability assessment of ELND005 (scyllo-inositol). The protocols outlined below are intended to ensure the integrity and purity of the compound for research and development purposes.
Introduction
ELND005, chemically known as scyllo-inositol, is a stereoisomer of inositol. It is a white crystalline solid with a high melting point and is highly soluble in water. As a naturally occurring polyol, it is generally considered a stable molecule. In preclinical and clinical studies, ELND005 has been investigated for its therapeutic potential in neurodegenerative diseases, such as Alzheimer's disease. Its mechanism of action is understood to involve the inhibition of amyloid-beta (Aβ) peptide aggregation and the modulation of myo-inositol levels in the brain.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of ELND005 is presented in Table 1. This information is critical for handling, formulation, and storage decisions.
| Property | Value | Reference |
| Chemical Name | scyllo-inositol | [1] |
| Synonyms | ELND005, Scyllitol | [3] |
| Molecular Formula | C₆H₁₂O₆ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | ~358-360 °C (decomposes) | [3] |
| Solubility | Highly soluble in water | [4] |
| Chemical Stability | Generally stable, particularly in polar solvents. | [5] |
Long-Term Storage and Stability
Proper storage is crucial to maintain the long-term stability of ELND005. Based on available data for scyllo-inositol and general practices for stable small molecules, the following storage conditions are recommended.
Recommended Storage Conditions
For long-term stability, ELND005 powder should be stored under controlled conditions to prevent degradation.
| Parameter | Recommended Condition | Justification |
| Temperature | -20°C | Ensures minimal chemical degradation over extended periods (up to 3 years). While stable at room temperature for shorter durations, -20°C is recommended for long-term preservation of purity. |
| Humidity | <40% Relative Humidity | Protects the hygroscopic nature of the compound and prevents potential hydrolytic degradation. |
| Light Exposure | Stored in the dark (amber vials or opaque containers) | Prevents potential photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is recommended for maximum stability, though not strictly necessary for routine storage. | Minimizes the risk of oxidative degradation. |
Stability in Solution
ELND005 is highly soluble in aqueous solutions. For short-term storage of solutions (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to prepare fresh solutions. If longer storage is necessary, aliquots should be stored at -20°C or below to minimize degradation.
Experimental Protocols for Stability Assessment
To ensure the quality of ELND005, a comprehensive stability testing program should be implemented. This includes long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Long-Term Stability Study Protocol
This protocol outlines a systematic approach to monitor the stability of ELND005 over an extended period.
Objective: To evaluate the stability of ELND005 under recommended long-term storage conditions.
Materials:
-
ELND005 (scyllo-inositol) powder
-
Calibrated stability chambers (-20°C ± 2°C, with humidity control if available)
-
Appropriate storage containers (e.g., amber glass vials with inert caps)
-
Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)
Procedure:
-
Sample Preparation: Aliquot ELND005 powder into multiple sealed and clearly labeled containers. A sufficient number of aliquots should be prepared to accommodate all planned time points and tests.
-
Storage: Place the samples in the stability chamber set to the recommended long-term storage condition (-20°C).
-
Testing Schedule: Withdraw samples for analysis at predetermined time points. A typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating method), and moisture content.
-
Data Evaluation: Compare the results at each time point to the initial (time 0) data. Any significant changes in purity or the appearance of new impurity peaks should be investigated.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation pathways and products, which is a regulatory requirement for drug development.
Objective: To investigate the degradation of ELND005 under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve ELND005 in 0.1 M HCl and heat at 60°C for up to 48 hours.
-
Base Hydrolysis: Dissolve ELND005 in 0.1 M NaOH and heat at 60°C for up to 48 hours.
-
Oxidative Degradation: Dissolve ELND005 in 3% hydrogen peroxide and keep at room temperature for up to 48 hours.
-
Thermal Degradation (Solid State): Expose solid ELND005 to 80°C for up to 7 days.
-
Photostability: Expose solid ELND005 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
Procedure:
-
Prepare solutions of ELND005 under each of the stress conditions.
-
Monitor the degradation over time by withdrawing samples at various intervals.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a suitable analytical method (e.g., HPLC-UV/MS) to separate the parent compound from any degradation products.
-
Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
While specific degradation products for scyllo-inositol are not extensively reported, potential degradation pathways for polyols under harsh conditions could involve oxidation to ketones or aldehydes, or dehydration reactions.
Stability-Indicating Analytical Method Protocol (HPLC-UV/MS)
A stability-indicating method is crucial for accurately quantifying the parent drug in the presence of its degradation products.
Objective: To provide a robust HPLC method for the analysis of ELND005 and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector and preferably a Mass Spectrometer (MS) for peak identification.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to resolve polar degradation products from the parent compound (e.g., start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (as inositols lack a strong chromophore, low UV is necessary) and/or MS detection. |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of ELND005 reference standard in a suitable solvent (e.g., water). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the ELND005 sample (from stability or forced degradation studies) in the same solvent as the standards to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the purity of ELND005 by comparing the peak area of the main peak to the total area of all peaks (area normalization) or by using a reference standard for quantification.
Visualizations
ELND005 Mechanism of Action
The following diagram illustrates the proposed mechanism of action of ELND005 in the context of Alzheimer's disease pathology.
Caption: Proposed mechanism of action of ELND005 in Alzheimer's disease.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow of the stability testing process for ELND005.
Caption: Workflow for conducting long-term and forced degradation stability studies of ELND005.
Conclusion
ELND005 (scyllo-inositol) is a stable small molecule. Adherence to the recommended storage conditions and the implementation of a robust stability testing program, as outlined in these application notes, are essential for ensuring the quality and integrity of the compound for research and drug development activities. The provided protocols offer a framework for establishing the long-term stability profile and for developing a validated stability-indicating analytical method.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. scyllo-Inositol - Wikipedia [en.wikipedia.org]
- 4. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures, stability and hydrogen bonding in inositol conformers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP02690C [pubs.rsc.org]
Application Notes and Protocols for Assessing Cognitive Improvement with Scyllo-Inositol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods used for evaluating the efficacy of scyllo-inositol in improving cognitive function in animal models of neurodegenerative diseases, particularly Alzheimer's disease. This document includes detailed experimental protocols for key behavioral assays, a summary of expected quantitative outcomes, and visualizations of relevant biological pathways.
Introduction
Scyllo-inositol, a stereoisomer of inositol, has emerged as a promising therapeutic agent for Alzheimer's disease (AD). Its primary mechanism of action is believed to be the inhibition of amyloid-beta (Aβ) peptide aggregation and the neutralization of toxic Aβ oligomers.[1][2][3] Preclinical studies in various transgenic mouse models of AD have demonstrated that treatment with scyllo-inositol can lead to a reduction in brain Aβ pathology, preservation of synaptic density, and improvements in cognitive deficits.[2][3][4] This document outlines the standard methods for assessing these cognitive improvements in a laboratory setting.
Key Behavioral Assays for Cognitive Assessment
The following behavioral tests are widely used to assess different aspects of learning and memory in rodent models of neurodegenerative diseases.
Morris Water Maze (MWM)
The Morris Water Maze is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.[5]
Experimental Protocol:
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system and software to record the animal's swim path, latency to find the platform, and time spent in each quadrant.
-
Various distal visual cues are placed around the room and should remain constant throughout the experiment.
Procedure:
-
Acclimation: Handle the mice for several days before the start of the experiment to reduce stress.
-
Visible Platform Training (1-2 days):
-
Place a visible cue (e.g., a colored flag) on the escape platform.
-
Allow each mouse to complete 4 trials per day from different starting positions.
-
If a mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
This phase assesses for any visual or motor deficits.
-
-
Hidden Platform Training (Acquisition Phase, 5-7 days):
-
The platform is hidden in one quadrant of the pool (the target quadrant) and remains there for the duration of the acquisition phase.
-
Conduct 4 trials per day for each mouse, with a different starting position for each trial.
-
Record the escape latency (time to find the platform) for each trial. A decrease in escape latency over days indicates learning.
-
-
Probe Trial (Reference Memory Test, 1 day):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located. A preference for the target quadrant indicates spatial memory.
-
Scyllo-Inositol Administration Protocol (Example):
-
Animal Model: TgCRND8 or APP/PS1 transgenic mice.
-
Dosing: Scyllo-inositol can be administered orally via drinking water. A common dosage is 30 mg/kg/day.
-
Treatment Duration: Treatment should begin before or at the onset of cognitive decline (e.g., at 3-4 months of age for TgCRND8 mice) and continue throughout the behavioral testing period.
Quantitative Data Summary:
| Animal Model | Treatment Group | Metric | Result | Significance |
| TgCRND8 | Scyllo-inositol | Escape Latency (MWM) | Decreased compared to untreated TgCRND8 mice | p < 0.05 |
| TgCRND8 | Scyllo-inositol | Time in Target Quadrant (MWM Probe Trial) | Increased compared to untreated TgCRND8 mice | p < 0.05 |
| APP/PS1 | Scyllo-inositol | Plaque Burden Reduction | Significant reduction in Aβ plaques | p < 0.01 |
This table is a composite representation of expected outcomes based on published studies. Actual results may vary.
Y-Maze Spontaneous Alternation
The Y-maze test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.
Experimental Protocol:
Apparatus:
-
A Y-shaped maze with three identical arms (typically 30-40 cm long, 8-10 cm wide, with 15-20 cm high walls) at a 120° angle from each other.
-
A video camera mounted above the maze to record the animal's movements.
Procedure:
-
Acclimation: Place the mouse in the center of the Y-maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).
-
Scoring:
-
An arm entry is counted when the hind paws of the mouse are completely within the arm.
-
A "spontaneous alternation" is defined as consecutive entries into three different arms (e.g., A, then B, then C).
-
The total number of arm entries is also recorded as a measure of locomotor activity.
-
-
Calculation: The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
Quantitative Data Summary:
| Animal Model | Treatment Group | Metric | Result | Significance |
| APP/PS1 | Scyllo-inositol | Spontaneous Alternation (%) | Increased compared to untreated APP/PS1 mice | p < 0.05 |
| APP/PS1 | Untreated | Spontaneous Alternation (%) | Reduced compared to wild-type mice | p < 0.05 |
This table is a composite representation of expected outcomes based on published studies. Actual results may vary.
Novel Object Recognition (NOR)
The NOR test evaluates recognition memory based on the natural preference of rodents to spend more time exploring a novel object than a familiar one.[3]
Experimental Protocol:
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be moved by the mice.
-
A video camera to record the exploration time.
Procedure:
-
Habituation (1-2 days): Allow each mouse to explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training Phase (Day 2 or 3):
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase (Day 2 or 3, after a retention interval):
-
After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes). Exploration is defined as the mouse's nose being within 2 cm of the object.
-
-
Calculation: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A higher DI indicates better recognition memory.[6]
Quantitative Data Summary:
| Animal Model | Treatment Group | Metric | Result | Significance |
| TgCRND8 | Scyllo-inositol | Discrimination Index (NOR) | Increased compared to untreated TgCRND8 mice | p < 0.05 |
| TgCRND8 | Untreated | Discrimination Index (NOR) | Near zero or negative, indicating no preference for the novel object | - |
This table is a composite representation of expected outcomes based on published studies. Actual results may vary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of scyllo-inositol and the general workflow for assessing its cognitive benefits.
Caption: General experimental workflow for evaluating scyllo-inositol.
Caption: Scyllo-inositol's proposed mechanism of action.
Caption: Scyllo-inositol's impact on downstream signaling.
Conclusion
The assessment of cognitive improvement in animal models treated with scyllo-inositol relies on a battery of well-established behavioral tests. The Morris Water Maze, Y-Maze, and Novel Object Recognition test provide robust and quantifiable measures of spatial learning, working memory, and recognition memory, respectively. Consistent findings from preclinical studies suggest that scyllo-inositol can ameliorate cognitive deficits in mouse models of Alzheimer's disease, supporting its therapeutic potential. The protocols and data presented in these application notes serve as a guide for researchers aiming to evaluate the efficacy of scyllo-inositol and other potential neurotherapeutics.
References
- 1. Dysregulation of Intracellular Calcium Signaling in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of ELND005 in Biological Samples using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELND005, also known as scyllo-inositol, is a stereoisomer of inositol that has been investigated as a potential therapeutic agent for Alzheimer's disease and other neurological disorders. Its proposed mechanism of action involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1][2] Accurate and precise quantification of ELND005 in biological matrices such as plasma and cerebrospinal fluid (CSF) is crucial for pharmacokinetic (PK) studies, dose-response assessments, and overall clinical development. This document provides a detailed protocol for the quantification of ELND005 in biological samples using gas chromatography-tandem mass spectrometry (GC-MS/MS), a robust and sensitive analytical technique.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data for ELND005 in human plasma and cerebrospinal fluid (CSF) based on clinical trial findings.
Table 1: ELND005 Plasma Concentrations [5][6]
| Dosage | Matrix | Analyte Concentration | Time Point |
| 2000 mg (twice daily) | Plasma | Peak: 39.8 µg/mL | Apparent steady state |
| 2000 mg (twice daily) | Plasma | Trough: 10.6 µg/mL | End of 12-hour dosing |
| Various | Plasma | Assay Range: 0.4 to 80 µg/mL | Not Applicable |
Table 2: ELND005 Cerebrospinal Fluid (CSF) Concentrations [5][6]
| Dosage | Matrix | Analyte Concentration | Time Point |
| 250 mg (twice daily) | CSF | 13.8 µg/mL | Week 24 |
| 1000 mg (twice daily) | CSF | 31.4 µg/mL | Week 24 |
| 2000 mg (twice daily) | CSF | 35.1 µg/mL | Week 24 |
| 2000 mg (twice daily) | CSF | Peak: 13.7 µg/mL | Apparent steady state |
| 2000 mg (twice daily) | CSF | Trough: 12.4 µg/mL | End of 12-hour dosing |
Experimental Protocols
This section details the validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the quantification of ELND005 in plasma.
Protocol 1: Quantification of ELND005 in Human Plasma by GC-MS/MS
This protocol is based on established methods for the analysis of inositols in biological fluids.[7][8][9]
1. Materials and Reagents
-
ELND005 (scyllo-inositol) reference standard
-
Internal Standard (IS): Xylitol or deuterated myo-inositol ([2H6]-myo-inositol)[7][10]
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS)[7]
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Human plasma (drug-free)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, nitrogen evaporator)
2. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 400 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Derivatization (Silylation):
-
To the dried residue, add 120 µL of anhydrous pyridine and vortex to dissolve.
-
Add 120 µL of BSTFA + 10% TMCS.[7]
-
Cap the vial tightly and incubate at 70°C for 70 minutes to form the trimethylsilyl (TMS) derivatives of ELND005 and the internal standard.[7][8]
-
Allow the sample to cool to room temperature before GC-MS/MS analysis.
-
3. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent triple quadrupole mass spectrometer.
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 μm) or similar non-polar capillary column.[7]
-
Injector: Splitless mode, 2 µL injection volume.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires optimization):
-
ELND005-TMS derivative: Precursor ion -> Product ion (e.g., monitor characteristic fragment ions of the silylated molecule).
-
Internal Standard-TMS derivative: Precursor ion -> Product ion.
-
-
4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of ELND005 into drug-free human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibrators and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
The concentration of ELND005 in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
5. Bioanalytical Method Validation
The described method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[11][12] Key validation parameters include:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other endogenous components in the matrix.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: Evaluate the relationship between the instrumental response and the concentration of the analyte over the intended analytical range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Evaluate the stability of ELND005 in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of ELND005 in inhibiting amyloid-beta aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Pharmacokinetic Profile of Orally Administered Scyllo-Inositol (Elnd005) in Plasma, Cerebrospinal Fluid and Brain, and Corresponding Effect on Amyloid-Beta in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myo-Inositol, Scyllo-Inositol, and Other Minor Carbohydrates as Authenticity Markers for the Control of Italian Bulk, Concentrate, and Rectified Grape Must [mdpi.com]
- 8. oiv.int [oiv.int]
- 9. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes for Blood-Brain Barrier Penetration Studies of Scyllo-Inositol
Introduction
Scyllo-inositol (SI), a stereoisomer of inositol, has emerged as a promising therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its proposed mechanism involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's.[3][4] A critical factor for the efficacy of any neurotherapeutic is its ability to cross the blood-brain barrier (BBB). Scyllo-inositol is an orally bioavailable natural compound that readily penetrates the brain.[1][5] These application notes provide a comprehensive overview of protocols to assess the BBB penetration of scyllo-inositol, catering to researchers, scientists, and drug development professionals.
Mechanism of Action at the Blood-Brain Barrier
Scyllo-inositol is believed to cross the BBB via a combination of simple diffusion and a stereospecific, saturable transport system.[6] Studies on its stereoisomer, myo-inositol, have shown that this transport can be inhibited by scyllo-inositol, suggesting a shared transport mechanism.[6] In the context of Alzheimer's disease, once in the brain, scyllo-inositol is thought to directly interact with Aβ peptides, stabilizing non-toxic oligomers and preventing their conversion into neurotoxic fibrils.[3][7] This interaction can also prevent the disruption of phosphatidylinositol-4,5-bisphosphate (PIP2) metabolism caused by toxic Aβ oligomers.[8]
Data Presentation
The following tables summarize quantitative data from pharmacokinetic studies of scyllo-inositol.
Table 1: Pharmacokinetic Parameters of Scyllo-Inositol in Humans Following Oral Administration [8]
| Parameter | Value | Units |
| Dose | 2000 mg (every 12 hours for 10 days) | mg |
| Peak Plasma Concentration (Cmax) | 39.8 | µg/mL |
| Trough Plasma Concentration | 10.6 | µg/mL |
| Peak Cerebrospinal Fluid (CSF) Concentration | 13.7 | µg/mL |
| Average Trough CSF Concentration | 12.4 | µg/mL |
| Increase in Brain Concentration (Day 8 vs. Baseline) | 58-76 | % |
Table 2: Pharmacokinetic Parameters of Scyllo-Inositol in Wistar Rats Following Oral Administration (10 mg/kg) [9]
| Parameter | Value | Units |
| Peak Serum Concentration (Cmax) | 5.93 | mg/L |
| Time to Peak Concentration (Tmax) | 1.5 | hours |
| Elimination Half-life (T0.5e) | 10.07 | hours |
| Mean Residence Time (MRT) | 14.52 | hours |
Table 3: Brain Concentration of Scyllo-Inositol in Alzheimer's Disease Mouse Models After Dietary Supplementation [10]
| Treatment Group | Brain Region | Fold Increase vs. Control |
| Scyllo-inositol fed | Hippocampus & Frontal Cortex | 2.2 - 3.0 |
Experimental Protocols
Detailed methodologies for key experiments to assess the BBB penetration of scyllo-inositol are provided below.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes an in vitro method to assess the permeability of scyllo-inositol across a cellular model of the BBB.
Materials:
-
Human Brain Microvascular Endothelial Cells (HBMECs)
-
Human Astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)[11]
-
Cell culture media and supplements
-
Scyllo-inositol
-
Lucifer yellow (paracellular permeability marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell insert with a suitable extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed HBMECs on the apical side of the insert.
-
Seed astrocytes on the bottom of the well (basolateral side).
-
Co-culture for 5-7 days to allow for the formation of a tight monolayer.
-
-
Barrier Integrity Measurement:
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the endothelial monolayer.
-
-
Permeability Assay:
-
Replace the medium in the apical chamber with a medium containing a known concentration of scyllo-inositol.
-
Include a control with Lucifer yellow to assess paracellular transport.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
-
Sample Analysis:
-
Analyze the concentration of scyllo-inositol in the basolateral samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to determine its permeability.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for scyllo-inositol.
-
Protocol 2: In Situ Brain Perfusion in Rats
This protocol allows for the measurement of scyllo-inositol transport across the BBB in a more physiologically relevant model.[12][13]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Perfusion pump
-
Perfusion buffer (e.g., bicarbonate-buffered saline)
-
Scyllo-inositol
-
[¹⁴C]-Sucrose (vascular space marker)
-
Scintillation counter
-
Surgical instruments
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat.
-
Expose the common carotid artery and its branches.
-
Ligate the external carotid artery and pterygopalatine artery.
-
Cannulate the common carotid artery.
-
-
Perfusion:
-
Initiate perfusion with the buffer to wash out the blood.
-
Switch to the perfusion buffer containing a known concentration of scyllo-inositol and [¹⁴C]-Sucrose.
-
Perfuse for a short duration (e.g., 1-5 minutes).
-
-
Brain Tissue Collection:
-
Decapitate the rat and dissect the brain.
-
Obtain samples from different brain regions.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue samples.
-
Analyze a portion of the homogenate for [¹⁴C]-Sucrose content using a scintillation counter to determine the vascular space.
-
Analyze the remaining homogenate for scyllo-inositol concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) and the permeability-surface area (PS) product for scyllo-inositol.
-
Protocol 3: Brain Tissue Homogenization and Extraction for LC-MS/MS Analysis
This protocol details the preparation of brain tissue for the quantification of scyllo-inositol.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., ice-cold water or a specified buffer)[14][15]
-
Bead-based homogenizer or Potter-Elvehjem homogenizer
-
Centrifuge
-
Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Homogenization:
-
Weigh the frozen brain tissue sample.
-
Add a 10-fold volume (w/v) of ice-cold homogenization buffer.[15]
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Take a known volume of the homogenate.
-
Add a 3-fold volume of ice-cold protein precipitation solution.[14]
-
Vortex thoroughly.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant.
-
Inject a specific volume of the supernatant into the LC-MS/MS system for the quantification of scyllo-inositol.
-
Protocol 4: Magnetic Resonance Spectroscopy (MRS) for In Vivo Brain Quantification
MRS is a non-invasive technique to measure scyllo-inositol concentrations in the brain.[10][16]
Materials:
-
High-field MRI scanner (e.g., 4T or higher for better spectral resolution)[16]
-
Animal or human subject
Procedure:
-
Subject Positioning:
-
Position the subject in the MRI scanner.
-
-
Voxel Placement:
-
Acquire anatomical images to guide the placement of the MRS voxel in the brain region of interest (e.g., hippocampus, cortex).
-
-
MRS Data Acquisition:
-
Data Processing and Quantification:
-
Process the raw MRS data using specialized software (e.g., LCModel).
-
Quantify the scyllo-inositol concentration relative to an internal reference standard (e.g., total creatine).
-
Mandatory Visualization
References
- 1. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]
- 2. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nextadvance.com [nextadvance.com]
- 6. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Oligomeric amyloid-β peptide disrupts phosphatidylinositol-4,5-bisphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scyllo-inositol in normal aging human brain: 1H magnetic resonance spectroscopy study at 4 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oral Administration and Understanding the Pharmacokinetics of ELND005
This technical support center provides researchers, scientists, and drug development professionals with guidance on the oral administration of ELND005. The content is structured to address potential questions and experimental challenges, offering troubleshooting advice and detailed experimental protocols. While ELND005 has been demonstrated to be orally bioavailable in clinical trials, this guide aims to assist researchers in optimizing its delivery and interpreting pharmacokinetic data in a research setting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral administration and pharmacokinetic profile of ELND005, based on available clinical data.
Q1: Is ELND005 orally bioavailable in humans?
A1: Yes, ELND005 (scyllo-inositol) is an orally bioavailable small molecule.[1][2] Clinical studies have shown that oral administration of ELND005 results in measurable concentrations in plasma, cerebrospinal fluid (CSF), and the brain.[1][2][3][4]
Q2: What is the pharmacokinetic profile of orally administered ELND005?
A2: Following oral administration, plasma concentrations of ELND005 increase in a dose-proportional manner.[2] In a study with healthy subjects receiving 2000 mg of ELND005 every 12 hours, steady-state plasma levels were achieved, with a peak concentration (Cmax) of 39.8 µg/mL and a trough concentration of 10.6 µg/mL.[4] In contrast, CSF concentrations peaked more slowly at 13.7 µg/mL and remained relatively constant.[4]
Q3: What oral dosages of ELND005 have been studied in clinical trials?
A3: ELND005 has been evaluated at various oral dosages in Phase II clinical trials, including 250 mg, 1000 mg, and 2000 mg administered twice daily (BID).[1][2][5] A study in young adults with Down syndrome also investigated 250 mg once daily (QD) and 250 mg BID.[3][6]
Q4: Have there been any significant safety concerns with the oral administration of ELND005?
A4: At a dose of 250 mg BID, ELND005 has demonstrated an acceptable safety profile.[1][5] However, higher doses (1000 mg and 2000 mg BID) were associated with an increased incidence of adverse events, including infections and deaths, which led to the discontinuation of these higher-dose arms in a Phase 2 trial for Alzheimer's disease.[1][2][5]
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that researchers might encounter during their experiments with the oral administration of ELND005.
Problem 1: Low or undetectable plasma concentrations of ELND005 after oral administration in an animal model.
-
Potential Cause: Poor solubility or slow dissolution of the ELND005 formulation in the gastrointestinal tract of the animal model.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and identity of the ELND005 being used.
-
Solubility Assessment: Determine the aqueous solubility of your ELND005 formulation across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).
-
Dissolution Testing: Perform an in vitro dissolution test to assess the rate and extent of drug release from your formulation.
-
Formulation Optimization: If solubility or dissolution is low, consider formulation strategies such as particle size reduction (micronization), use of a different salt form, or creating a solid dispersion with a hydrophilic polymer.
-
Problem 2: High variability in plasma concentrations between individual animals in a pharmacokinetic study.
-
Potential Cause: Inconsistent oral dosing, variability in gastrointestinal physiology (e.g., gastric emptying time, pH), or food effects.
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure precise and consistent oral gavage technique for all animals.
-
Control for Food Effects: Fast animals overnight before dosing, as food can significantly impact drug absorption.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Consider a Different Formulation: A solution or a well-dispersed suspension may provide more consistent absorption than a simple powder suspension.
-
Problem 3: In vitro Caco-2 permeability assay suggests ELND005 has low permeability.
-
Potential Cause: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells, or it may have inherently low passive permeability.
-
Troubleshooting Steps:
-
Conduct Bidirectional Permeability Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (B-A / A-B) greater than 2 suggests active efflux.
-
Use Efflux Transporter Inhibitors: Repeat the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to see if A-to-B permeability increases.
-
Assess with Different Cell Lines: Consider using other intestinal cell lines that may have different transporter expression profiles.
-
Data Presentation
Table 1: Summary of ELND005 Pharmacokinetic Parameters in Humans
| Parameter | 250 mg BID | 1000 mg BID | 2000 mg BID |
| CSF Concentration (Week 24) | 13.8 µg/mL | 31.4 µg/mL | 35.1 µg/mL |
| Plasma Cmax (Healthy Volunteers) | Not Reported | Not Reported | 39.8 µg/mL |
| Plasma Trough (Healthy Volunteers) | Not Reported | Not Reported | 10.6 µg/mL |
Data compiled from a Phase 2 study in Alzheimer's disease and a study in healthy volunteers.[2][4]
Experimental Protocols
In Vitro Dissolution Testing
Objective: To determine the rate and extent of ELND005 release from a solid dosage form into a dissolution medium.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.
-
Dissolution Medium: Prepare a dissolution medium that mimics physiological conditions. A common starting point is 900 mL of 0.1 N HCl (to simulate gastric fluid) or a phosphate buffer at pH 6.8 (to simulate intestinal fluid).
-
Procedure: a. Pre-warm the dissolution medium to 37°C ± 0.5°C. b. Place one dosage form of ELND005 into each dissolution vessel. c. Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM). d. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium. e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples and analyze the concentration of ELND005 using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of ELND005 and identify potential for active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport: a. Apical to Basolateral (A-to-B): Add a solution of ELND005 to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. b. Basolateral to Apical (B-to-A): Add a solution of ELND005 to the basolateral chamber and fresh buffer to the apical chamber.
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Analysis: Determine the concentration of ELND005 in the samples using a sensitive analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of ELND005 following oral administration in an animal model (e.g., rats).
Methodology:
-
Animal Model: Use a sufficient number of healthy adult rats, fasted overnight.
-
Dosing: Administer a single oral dose of the ELND005 formulation via oral gavage.
-
Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of ELND005 in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of an ELND005 formulation.
Caption: Troubleshooting logic for addressing low plasma concentrations of orally administered ELND005.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. What is dissolution testing? [pion-inc.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro dissolution testing methods | PDF [slideshare.net]
Troubleshooting ELND005 solubility issues for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELND005 (scyllo-Inositol) in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving ELND005. My compound is not dissolving in DMSO. What should I do?
A1: This is a common issue. Contrary to many other small molecules used in research, ELND005 (scyllo-Inositol) is insoluble in DMSO and ethanol .[1] Attempting to dissolve it in these solvents will be unsuccessful. ELND005 is soluble in aqueous solutions.
Q2: What is the recommended solvent for dissolving ELND005 for in vitro experiments?
A2: The recommended solvent for ELND005 is water or aqueous buffers such as Phosphate-Buffered Saline (PBS).
Q3: What is the solubility of ELND005 in aqueous solutions?
A3: There are varying reports on the solubility of ELND005 in aqueous solutions. It is important to consider these variations when preparing your stock solutions. The reported solubility values are summarized in the table below.
Data Presentation: ELND005 (scyllo-Inositol) Solubility
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source |
| Water | 9 mg/mL | 50 mM | - | [1] |
| Water | 7 mg/mL | 38.8 mM | - | [1] |
| Water | 2.5 mM | 0.45 mg/mL | Sonication is recommended. | [2] |
| PBS (pH 7.2) | ~0.25 mg/mL | ~1.39 mM | - | [3][4] |
Recommendation: Due to the variability in reported solubility, it is advisable to start with a lower concentration and gradually increase it to determine the maximum solubility under your specific experimental conditions (e.g., temperature, buffer composition).
Q4: My ELND005 is not dissolving well in water or PBS even at lower concentrations. How can I improve its dissolution?
A4: To aid dissolution, you can try the following:
-
Sonication: As recommended by some suppliers, sonicating the solution can help dissolve the compound.[2]
-
Gentle Warming: Gently warming the solution to 37°C may improve solubility. However, be cautious and monitor for any signs of degradation.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
Q5: How should I prepare a stock solution of ELND005?
A5: A detailed protocol for preparing an aqueous stock solution of ELND005 is provided in the "Experimental Protocols" section below. It is crucial to use high-purity water (e.g., sterile, nuclease-free water) or your specific experimental buffer.
Q6: How stable are ELND005 stock solutions? How should I store them?
A6: Powdered ELND005 is stable for years when stored at -20°C.[3] However, aqueous solutions are less stable. It is recommended to prepare fresh solutions for each experiment . One supplier advises against storing aqueous solutions for more than one day.[3] If you must store a stock solution, it is recommended to aliquot it into single-use vials and store at -80°C for up to one year or at -20°C for up to one month.[1][2] Avoid repeated freeze-thaw cycles.
Q7: I observe precipitation when I add my ELND005 stock solution to my cell culture medium. What could be the cause and how can I prevent it?
A7: Precipitation upon dilution into cell culture medium can occur if the final concentration of ELND005 exceeds its solubility in the medium. The components of the cell culture medium, such as proteins and salts, can affect the solubility of the compound.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Try using a lower final concentration of ELND005 in your experiment.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) cell culture medium may help.
-
Increase Mixing: Ensure thorough but gentle mixing immediately after adding the stock solution to the medium.
-
Check for pH changes: Although ELND005 is a neutral molecule, significant changes in the pH of your final solution could potentially affect its stability.
-
Experimental Protocols
Protocol for Preparation of ELND005 (scyllo-Inositol) Aqueous Stock Solution
Materials:
-
ELND005 (scyllo-Inositol) powder
-
Sterile, high-purity water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of ELND005 powder.
-
Dissolution:
-
Add the appropriate volume of sterile water or PBS to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Gentle warming to 37°C can be applied if necessary, but avoid overheating.
-
-
Sterilization (Optional): For critical applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage.
-
Aliquoting and Storage:
Mandatory Visualization
ELND005 (scyllo-Inositol) Mechanism of Action
ELND005 is believed to exert its effects through two primary mechanisms: inhibiting the aggregation of amyloid-beta (Aβ) peptides and modulating myo-inositol levels in the brain.
Caption: Mechanism of action of ELND005 (scyllo-Inositol).
Experimental Workflow: Preparing ELND005 for In Vitro Assays
The following diagram outlines the recommended workflow for preparing ELND005 for use in cell culture experiments.
Caption: Workflow for preparing ELND005 for in vitro experiments.
References
Scyllo-Inositol Technical Support Center: Optimizing Dosage and Troubleshooting Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of scyllo-inositol to minimize side effects in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of dose-dependent adverse events.
Dose-Dependent Side Effects of Scyllo-Inositol (ELND005) in Clinical Trials
The following table summarizes the incidence of adverse events (AEs), serious adverse events (SAEs), and withdrawals due to AEs observed in a phase 2 randomized clinical trial of ELND005 (scyllo-inositol) in patients with mild to moderate Alzheimer's disease. The higher dose groups (1,000 mg and 2,000 mg) were discontinued early due to an imbalance in infections and deaths.[1][2]
| Dosage (Twice Daily) | Incidence of Adverse Events (AEs) | Incidence of Serious Adverse Events (SAEs) | Withdrawals due to AEs | Notable Adverse Events |
| Placebo | - | 13.3% | 9.6% | - |
| 250 mg | - | 21.6% | 10.2% | Acceptable safety profile.[1] |
| 1,000 mg | Higher than placebo and 250 mg | 22.5% | 16.9% | Higher incidence of respiratory tract infections.[1][2] |
| 2,000 mg | Higher than placebo and 250 mg | 23.1% | 13.2% | Higher incidence of respiratory tract infections.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of scyllo-inositol?
A1: Scyllo-inositol is believed to exert its therapeutic effects primarily by inhibiting the aggregation of amyloid-beta (Aβ) peptides, particularly the formation of toxic soluble oligomers.[3] It has been shown to interfere with the binding of Aβ oligomers to neuronal plasma membranes, thereby preventing downstream neurotoxic events.[1]
Q2: What are the most common side effects observed at higher doses of scyllo-inositol?
A2: Clinical trial data indicates that higher doses of scyllo-inositol (1,000 mg and 2,000 mg twice daily) are associated with a higher incidence of serious adverse events, including an increased risk of respiratory tract infections.[1][2]
Q3: How does scyllo-inositol affect phosphatidylinositol (PI) signaling?
A3: Scyllo-inositol is not directly involved in the canonical phosphatidylinositol signaling pathway.[1] However, at pharmacological doses, it may indirectly affect PI signaling by altering the levels of myo-inositol.[1]
Q4: What is the recommended starting dose for preclinical in vivo studies?
A4: Dosage for preclinical studies should be determined based on the specific animal model and research question. However, a study in a rat model used a dose of 10 mg/kg delivered via oral gavage without observing side effects.[4] It is crucial to conduct dose-ranging studies to establish the optimal therapeutic window with minimal toxicity.
Q5: Can scyllo-inositol cross the blood-brain barrier?
A5: Yes, scyllo-inositol has been shown to be orally bioavailable and to cross the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) and brain that are associated with therapeutic effects in animal models.[1]
Troubleshooting Guides
Issue: Observing Unexpected Respiratory Distress in Animal Models
Possible Cause: High dosage of scyllo-inositol leading to respiratory complications, as suggested by clinical trial data.
Troubleshooting Steps:
-
Dosage Reduction: Immediately consider reducing the dosage of scyllo-inositol. Conduct a new dose-response study to identify a lower effective dose with an acceptable safety profile.
-
Monitor Respiratory Function: Implement rigorous monitoring of respiratory function in your animal models. This can include:
-
Bronchoalveolar Lavage (BAL): At the end of the study, or if an animal is euthanized due to respiratory distress, perform a BAL to assess for inflammatory cells and cytokines in the lungs. This can help determine if there is an underlying infection or inflammatory response.
-
Histopathology: Conduct a thorough histopathological examination of lung tissue to identify any signs of inflammation, infection, or drug-induced lung injury.[7][8][9]
Issue: High Variability in Experimental Results
Possible Cause: Inconsistent drug administration, animal handling, or sample collection.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including drug formulation, administration route and timing, and animal handling, are strictly standardized across all groups.
-
Pharmacokinetic Analysis: If significant variability persists, consider performing a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of scyllo-inositol in your animal model. This can help to ensure consistent exposure across animals.
-
Control for Environmental Factors: House animals in a controlled environment with consistent temperature, humidity, and light-dark cycles, as these factors can influence physiological responses.
Experimental Protocols
Monitoring for Respiratory Side Effects in Rodents
This protocol outlines a procedure for monitoring respiratory health in rodents during a scyllo-inositol dosing study.
1.1. Daily Health Checks:
- Conduct daily visual inspections of all animals.
- Record observations of posture, activity level, and any signs of respiratory distress (e.g., hunched posture, ruffled fur, labored breathing, nasal discharge).
- Monitor body weight daily. Significant weight loss can be an early indicator of adverse health effects.
1.2. Respiratory Function Assessment (Whole-Body Plethysmography):
- Acclimatize animals to the plethysmography chamber before initiating measurements.
- Place the animal in the main chamber and allow for a stabilization period.
- Record respiratory parameters such as respiratory rate, tidal volume, and minute volume for a defined period.
- Perform baseline measurements before the start of the dosing regimen and at regular intervals throughout the study.
1.3. Bronchoalveolar Lavage (BAL) for Cellular and Cytokine Analysis:
- At the study endpoint, euthanize the animal via an approved method.
- Expose the trachea and make a small incision.
- Insert a catheter into the trachea and secure it.
- Instill a known volume of sterile saline or PBS into the lungs and then gently aspirate the fluid. Repeat this process 2-3 times.[10][11][12][13]
- Pool the collected BAL fluid.
- Centrifuge the BAL fluid to separate the cells from the supernatant.
- Use the cell pellet for differential cell counts (e.g., macrophages, neutrophils, lymphocytes) via cytological staining.
- Use the supernatant for cytokine analysis (e.g., ELISA) to assess the inflammatory state of the lungs.
1.4. Lung Histopathology:
- After BAL, perfuse the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure to ensure proper inflation.
- Excise the lungs and continue fixation for at least 24 hours.
- Process the fixed tissue, embed in paraffin, and section.
- Stain sections with Hematoxylin and Eosin (H&E) to evaluate for inflammation, cellular infiltration, edema, and any structural damage.[8][9][14]
General Toxicology Assessment: Clinical Chemistry and Hematology
This protocol provides a general framework for assessing systemic toxicity through blood analysis.
2.1. Blood Collection:
- Collect blood samples at baseline and at the end of the study. For rodents, terminal blood collection is often performed.
- Use appropriate anticoagulant tubes for hematology (e.g., EDTA) and serum separator tubes for clinical chemistry.
2.2. Hematology:
- Perform a complete blood count (CBC) to assess red blood cells, white blood cells (including a differential count), and platelets.
- Key parameters to monitor include hematocrit, hemoglobin concentration, and total and differential leukocyte counts.[10]
2.3. Clinical Chemistry:
- Analyze serum or plasma for key biomarkers of organ function.
- Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP).
- Kidney function: Blood urea nitrogen (BUN), creatinine.
- Other relevant markers as indicated by the expected toxicity profile.
Signaling Pathway Diagrams
The primary neuroprotective mechanism of scyllo-inositol is thought to be its ability to inhibit the aggregation of amyloid-beta (Aβ) oligomers and prevent their interaction with neuronal membranes. This interference disrupts the downstream pathological cascade.
References
- 1. Systematic analysis of time-dependent neural effects of soluble amyloid β oligomers in culture and in vivo: prevention by scyllo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. mdpi.com [mdpi.com]
- 5. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung Function Measurements in Rodents in Safety Pharmacology Studies | CoLab [colab.ws]
- 7. Cardiopulmonary and histological characterization of an acute rat lung injury model demonstrating safety of mesenchymal stromal cell infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocrid.okstate.edu [ocrid.okstate.edu]
- 10. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 11. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
Navigating ELND005 Research: A Technical Guide to Addressing Experimental Inconsistencies
For Immediate Release
A new technical support center has been launched to assist researchers, scientists, and drug development professionals in addressing common inconsistencies encountered in experimental results for ELND005 (scyllo-inositol). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to foster more consistent and reproducible research outcomes.
ELND005, a stereoisomer of myo-inositol, has been investigated as a potential therapeutic agent for several neurological disorders, including Alzheimer's disease, Down syndrome, and bipolar disorder. Its proposed dual mechanism of action—inhibiting amyloid-beta (Aβ) aggregation and modulating myo-inositol levels—has generated significant interest. However, the translation of preclinical findings to clinical efficacy has been challenging, with variability in results across different studies. This technical resource aims to provide clarity and practical guidance for researchers working with this compound.
Understanding the Inconsistencies: A Data-Driven Overview
A review of preclinical and clinical studies reveals variability in the efficacy and biomarker effects of ELND005. This can be attributed to differences in dosages, patient populations, and experimental methodologies.
Summary of Key Clinical Trial Outcomes
| Study Population | Dosage(s) | Key Findings | Inconsistencies and Notes |
| Mild to Moderate Alzheimer's Disease | 250 mg, 1000 mg, 2000 mg BID | - Higher doses (1000 mg, 2000 mg) were discontinued due to an increased risk of adverse events, including respiratory infections.[1][2] - The 250 mg dose was safe but did not show significant effects on primary clinical endpoints (NTB and ADCS-ADL).[2][3][4] - A significant reduction in cerebrospinal fluid (CSF) Aβ42 was observed with the 250 mg dose.[2][4] - Positive cognitive trends were noted in a subgroup of mild Alzheimer's patients.[3] | The lack of correlation between the biomarker effect (reduced Aβ42) and overall clinical efficacy at the 250 mg dose is a key inconsistency. The positive trend in a specific subgroup suggests patient heterogeneity is a critical factor. |
| Down Syndrome (without dementia) | 250 mg QD and BID | - Well-tolerated with no safety concerns at these doses.[1][5] - Achieved measurable blood levels.[5] - No significant trends on cognitive or behavioral measures in a 4-week study.[1][5][6] | The short duration of the study may have been insufficient to observe clinical efficacy.[7] |
| Bipolar Disorder | 500 mg BID | - Showed an acceptable safety and tolerability profile.[8][9] - Reduced brain myo-inositol levels by approximately 30-50%.[8][9] - Numerical differences favoring ELND005 in the number of mood event recurrences.[8][9] | The study was terminated early for business reasons, limiting the statistical power to determine efficacy definitively.[8] |
| Agitation and Aggression in Alzheimer's Disease | Not specified | - Did not meet the primary efficacy endpoint in the overall study population.[10] - Showed a significant improvement in a sub-population of patients with severe agitation and aggression.[10] | Efficacy was highly dependent on the severity of the symptoms at baseline, highlighting the importance of patient stratification in clinical trials. |
Troubleshooting Experimental Assays
To address the common challenges faced by researchers, this section provides troubleshooting guides for key in vitro experiments.
FAQ: Amyloid-Beta (Aβ) Aggregation Assays
Q1: My Thioflavin T (ThT) assay results show high variability between replicates. What are the common causes?
A1: High variability in ThT assays often stems from the initial preparation of the Aβ peptide. Pre-existing aggregates, or "seeds," can drastically alter the kinetics of aggregation.
-
Troubleshooting Steps:
-
Ensure Monomeric Aβ: Follow a stringent protocol to prepare monomeric Aβ. This often involves dissolving the peptide in hexafluoroisopropanol (HFIP) to remove pre-existing structures, followed by evaporation and resuspension in a suitable solvent like DMSO.
-
Consistent Mixing: Vortexing during preparation can introduce seeds. Use gentle mixing techniques.
-
Use a Standardized Protocol: Adhere to a consistent protocol for preparing and running the assay, including buffer composition, Aβ concentration, temperature, and shaking speed.
-
Q2: I am not observing inhibition of Aβ aggregation with ELND005 in my in vitro assay. What could be the issue?
A2: Several factors could contribute to this:
-
Assay Conditions: The inhibitory effect of a compound can be sensitive to the specific conditions of the assay, such as the Aβ concentration and the presence of co-factors.
-
Compound Concentration: Ensure you are using a relevant concentration range for ELND005.
-
Aβ Species: The effectiveness of an inhibitor can vary depending on the Aβ species being targeted (e.g., oligomers vs. fibrils).
FAQ: Neurotoxicity and Cell Viability Assays (e.g., MTT Assay)
Q1: I am seeing inconsistent results in my MTT assay when assessing Aβ-induced neurotoxicity. What should I check?
A1: Inconsistencies in MTT assays can arise from both the Aβ preparation and the cell culture conditions.
-
Troubleshooting Steps:
-
Aβ Oligomer Preparation: The neurotoxic species are believed to be soluble Aβ oligomers, not mature fibrils. Ensure your protocol is optimized to generate these oligomers consistently.
-
Cell Health and Density: Use healthy, actively dividing cells and plate them at a consistent density. Overly confluent or sparse cultures can lead to variable results.
-
Incubation Times: Optimize the incubation times for both the Aβ treatment and the MTT reagent.
-
Q2: How do I choose the right cell model for neurotoxicity studies?
A2: The choice of cell model is critical.
-
SH-SY5Y Cells: A human neuroblastoma cell line that is commonly used. Differentiating these cells with retinoic acid can make them more sensitive to Aβ toxicity.
-
Primary Neurons: While more complex to culture, they provide a more physiologically relevant model. Cultures can be derived from specific brain regions like the hippocampus or cortex.
FAQ: Myo-Inositol Quantification
Q1: I am having difficulty accurately quantifying myo-inositol levels in brain tissue. What are the key challenges?
A1: Accurate quantification of myo-inositol requires careful sample preparation and a sensitive analytical method.
-
Troubleshooting Steps:
-
Tissue Extraction: Use a robust extraction method, such as perchloric acid precipitation, to efficiently extract myo-inositol while removing interfering proteins.
-
Analytical Method: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific methods. GC-MS requires a derivatization step to make the inositol volatile.
-
Isomer Separation: Be aware that other inositol isomers, like scyllo-inositol, may be present. Your analytical method should be able to distinguish between these isomers if necessary.
-
Key Experimental Protocols
To promote standardization, detailed methodologies for crucial experiments are provided below.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
This protocol outlines a standard method for monitoring Aβ aggregation using Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.
-
Preparation of Monomeric Aβ (1-42):
-
Dissolve lyophilized Aβ1-42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, resuspend the peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.
-
-
Aggregation Assay:
-
Dilute the Aβ stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Add ThT to a final concentration of 20 µM.
-
Add ELND005 or a vehicle control at the desired concentrations.
-
Incubate the samples at 37°C with continuous shaking in a 96-well black plate.
-
Monitor the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm) using a plate reader.
-
MTT Cell Viability Assay for Neurotoxicity
This protocol describes the use of the MTT assay to measure cell viability following exposure to Aβ oligomers.
-
Cell Plating:
-
Seed SH-SY5Y cells or primary neurons in a 96-well plate at an optimized density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Preparation of Aβ Oligomers:
-
Prepare monomeric Aβ as described above.
-
Dilute the Aβ in serum-free cell culture medium to the desired concentration (e.g., 5 µM).
-
Incubate at 4°C for 24 hours to allow for the formation of soluble oligomers.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing Aβ oligomers (and ELND005 or vehicle control).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at ~570 nm.
-
Visualizing the Pathways and Processes
To further clarify the experimental and biological contexts of ELND005 research, the following diagrams are provided.
Proposed dual mechanism of action of ELND005.
References
- 1. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. abcam.cn [abcam.cn]
- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 10. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
How to improve the efficacy of ELND005 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ELND005 (scyllo-inositol) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ELND005?
A1: ELND005 (scyllo-inositol) is an endogenous inositol stereoisomer. Its main proposed mechanism of action is the inhibition of amyloid-beta (Aβ) peptide aggregation, particularly Aβ42, and the formation of Aβ fibrils.[1] It is thought to bind to and stabilize non-toxic oligomers of Aβ, preventing their stacking into toxic amyloid fibrils.[2] While it is an inositol stereoisomer, it is not directly involved in phosphatidyl-inositol (PI) signaling, though at pharmacological doses, it may alter myo-inositol levels, which could indirectly affect this pathway.[1][3]
Q2: What are the expected outcomes of ELND005 treatment in preclinical Alzheimer's disease models?
A2: In transgenic animal models of Alzheimer's disease, preclinical studies have shown that scyllo-inositol can lead to several positive outcomes. These include a reduction in brain Aβ concentrations and plaque burden, preservation of synaptic density, and improvements in learning deficits and memory.[1][4][5]
Q3: Does ELND005 cross the blood-brain barrier?
A3: Yes, ELND005 is a naturally occurring molecule that is orally bioavailable and readily crosses the blood-brain barrier.[2][6][7] Studies in healthy human subjects and patients have confirmed its presence in the central nervous system (CNS), with measurable concentrations in the cerebrospinal fluid (CSF) and brain tissue following oral administration.[1][5][8]
Q4: How does ELND005 affect myo-inositol levels in the brain?
A4: Pharmacological doses of ELND005 have been shown to reduce brain myo-inositol levels. In a Phase 2 study in Alzheimer's disease patients, the 250 mg twice-daily dose resulted in an approximate 40% reduction in brain myo-inositol.[3] Similar reductions of 30-50% were observed in a study on Bipolar Disorder.[9][10] This reduction is thought to be a pharmacodynamic marker of the drug's effect.[10]
Troubleshooting Guide
Q5: My preclinical model is not showing a significant reduction in amyloid plaques after ELND005 treatment. What are potential reasons and solutions?
A5: Several factors could contribute to a lack of efficacy in reducing amyloid plaques. Here are some common issues and troubleshooting steps:
-
Inadequate Dose or Exposure: The concentration of ELND005 in the CNS may be insufficient.
-
Timing of Treatment Initiation: The disease progression in the animal model may be too advanced.
-
Solution: Initiate treatment at an earlier stage of pathology. Preclinical evidence suggests ELND005 may be more effective at preventing aggregation than breaking up established plaques.[2]
-
-
Bioavailability Issues: The formulation used may have poor oral bioavailability.
-
Solution: Explore formulation strategies to enhance absorption. This could include using lipid-based delivery systems (e.g., SEDDS), reducing particle size (nanomilling or micronization), or creating amorphous solid dispersions.[13]
-
-
Model-Specific Differences: The specific transgenic model used may have a very aggressive pathology that is resistant to this mechanism of action.
-
Solution: Review the literature for studies using ELND005 or similar compounds in your specific animal model. Consider if an alternative model might be more appropriate.
-
Q6: I am observing high variability in cognitive and behavioral outcomes between my treated animals. How can I reduce this variability?
A6: High variability is a common challenge in behavioral testing. The following steps can help improve the reliability of your results:
-
Standardize Experimental Procedures: Ensure all experimental protocols, including animal handling, housing conditions, and the timing of testing, are strictly standardized.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers and increase statistical power.
-
Randomize Treatment Groups: Properly randomize animals into treatment and placebo groups to avoid selection bias.
-
Automate Data Collection: Where possible, use automated systems for behavioral testing to eliminate inter-observer variability.[14]
-
Monitor Animal Health: Ensure that variations are not due to underlying health issues in the animals. Monitor for weight loss, changes in activity, or other signs of distress. Higher doses of ELND005 have been associated with adverse events in clinical trials.[6]
Q7: How can I confirm that ELND005 is reaching the target tissue (the brain) at sufficient concentrations?
A7: To confirm target engagement, a robust pharmacokinetic (PK) and pharmacodynamic (PD) assessment is crucial.
-
Pharmacokinetic Analysis:
-
Collect blood and brain tissue samples at various time points after administration.
-
Use a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of ELND005 in plasma and brain homogenate.
-
In healthy subjects receiving 2000 mg of ELND005 every 12 hours, steady-state plasma levels peaked at approximately 39.8 µg/mL, while CSF levels peaked more slowly at 13.7 µg/mL.[8] These values can serve as a benchmark.
-
-
Pharmacodynamic Analysis:
Quantitative Data
Table 1: ELND005 (scyllo-inositol) Pharmacokinetics in Humans
| Dose Group | Administration | Cmax (Plasma, µg/mL) | Trough (Plasma, µg/mL) | CSF Concentration (µg/mL) | Reference |
| 250 mg BID | 78 weeks | Not Reported | Not Reported | 13.8 | [1] |
| 1000 mg BID | 78 weeks | Not Reported | Not Reported | 31.4 | [1] |
| 2000 mg BID | 78 weeks | Not Reported | Not Reported | 35.1 | [1] |
| 2000 mg BID | 10 days | 39.8 | 10.6 | 13.7 (peak) | [8] |
Data compiled from Phase 1 and Phase 2 clinical studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: Utilize a standard transgenic mouse model, such as APP/PS1.
-
Group Allocation: Randomly assign mice (e.g., at 3 months of age, before significant plaque deposition) to one of the following groups (n=15-20/group):
-
Vehicle Control (Placebo)
-
ELND005 Low Dose (e.g., 30 mg/kg/day)
-
ELND005 High Dose (e.g., 100 mg/kg/day)
-
-
Drug Administration: Administer ELND005 or vehicle daily via oral gavage or formulated in drinking water for a period of 3-6 months.
-
Behavioral Testing: At the end of the treatment period, conduct a battery of cognitive tests, such as the Morris Water Maze or Y-maze, to assess learning and memory.
-
Tissue Collection: Following behavioral testing, euthanize animals and perfuse with saline. Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Endpoint Analysis:
-
Biochemistry: Use ELISA to measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Immunohistochemistry: Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify amyloid plaque burden. Use synaptic markers (e.g., synaptophysin) to assess synaptic density.
-
-
Statistical Analysis: Compare outcomes between treated and vehicle groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Pharmacokinetic Analysis of ELND005 in Mice
-
Animals: Use wild-type mice of the same strain as your efficacy model.
-
Dosing: Administer a single oral dose of ELND005 (e.g., 100 mg/kg).
-
Sample Collection: At designated time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples via cardiac puncture and immediately harvest the brain (n=3-4 mice per time point).
-
Sample Processing:
-
Plasma: Centrifuge blood to separate plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Prepare calibration standards and quality control samples.
-
Use a validated LC-MS/MS method to determine the concentration of ELND005 in plasma and brain homogenate samples.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain/plasma ratio.
-
Visualizations
Caption: Proposed dual mechanism of action for ELND005.
Caption: General experimental workflow for preclinical efficacy testing.
Caption: Troubleshooting decision tree for lack of efficacy.
References
- 1. neurology.org [neurology.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Pharmacokinetic Profile of Orally Administered Scyllo-Inositol (Elnd005) in Plasma, Cerebrospinal Fluid and Brain, and Corresponding Effect on Amyloid-Beta in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isctm.org [isctm.org]
- 10. isctm.org [isctm.org]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ELND005 Target Engagement Protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for assessing the target engagement of ELND005 (scyllo-inositol).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ELND005?
A1: ELND005, also known as scyllo-inositol, is believed to exert its therapeutic effects through a dual mechanism of action. Firstly, it acts as an amyloid anti-aggregation agent, potentially preventing the formation of toxic amyloid-beta (Aβ) oligomers and fibrils, which are pathological hallmarks of Alzheimer's disease. Secondly, it is involved in the regulation of myo-inositol levels in the brain. Elevated myo-inositol is associated with neuronal signaling abnormalities, and ELND005 may help to normalize these levels.
Q2: What are the key biomarkers for assessing ELND005 target engagement in preclinical and clinical studies?
A2: The primary biomarkers for ELND005 target engagement include:
-
Brain and Cerebrospinal Fluid (CSF) myo-inositol levels: A reduction in myo-inositol levels, often measured by Magnetic Resonance Spectroscopy (MRS) in vivo or by LC-MS/MS in CSF samples, is a key indicator of target engagement.
-
CSF Amyloid-beta 42 (Aβ42) levels: A decrease in CSF Aβ42 can indicate a reduction in amyloid plaque formation in the brain, suggesting that ELND005 is engaging its target.[1][2][3]
-
Direct target binding: Cellular Thermal Shift Assay (CETSA) can be used to demonstrate direct binding of ELND005 to its target proteins within a cellular context.
Q3: What are the expected outcomes of successful ELND005 target engagement in an experimental setting?
A3: Successful target engagement of ELND005 should result in one or more of the following measurable outcomes:
-
A dose-dependent decrease in myo-inositol concentrations in relevant biological samples (e.g., brain tissue homogenates, CSF).
-
Inhibition or modulation of Aβ aggregation in in vitro assays (e.g., Thioflavin T assay).
-
A thermal stabilization or destabilization of target proteins in a CETSA, indicating direct binding.
Troubleshooting Guides
Quantification of Inositols by LC-MS/MS
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (broadening, tailing) | 1. Column contamination from biological matrix. 2. Suboptimal mobile phase composition or pH. 3. Inappropriate flow rate. | 1. Implement a more rigorous sample cleanup procedure. 2. Optimize the mobile phase; for polar compounds like inositols, ensure the pH is appropriate. 3. Adjust the flow rate to the column manufacturer's recommendation. |
| Low signal intensity or poor sensitivity | 1. Ion suppression from co-eluting compounds (e.g., glucose). 2. Suboptimal mass spectrometer settings. 3. Inefficient extraction from the sample matrix. | 1. Improve chromatographic separation to resolve inositols from interfering substances. Consider sample dilution. 2. Optimize MS parameters, including ionization source settings and collision energy. Negative ion mode is often preferred for inositols. 3. Evaluate and optimize the extraction solvent and procedure to ensure efficient recovery. |
| High background noise | 1. Contaminated solvents or reagents. 2. Dirty ion source or mass spectrometer. | 1. Use high-purity solvents and freshly prepared reagents. 2. Perform routine maintenance and cleaning of the MS instrument as per the manufacturer's guidelines. |
Amyloid-beta Aggregation Assay (Thioflavin T)
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible fluorescence readings | 1. Improper preparation of Thioflavin T (ThT) solution. 2. Temperature fluctuations during incubation. 3. Pipetting errors. | 1. Prepare ThT stock solution fresh and filter it before use. Store protected from light. 2. Ensure a stable and consistent incubation temperature (e.g., 37°C). 3. Use calibrated pipettes and ensure proper mixing of reagents. |
| High background fluorescence | 1. Contaminated reagents or buffer. 2. Autofluorescence of the compound being tested. | 1. Use high-purity reagents and buffers. 2. Run a control with the compound alone to measure its intrinsic fluorescence and subtract it from the experimental values. |
| No aggregation observed (low fluorescence) | 1. Aβ peptide is not aggregation-prone (e.g., wrong peptide, old stock). 2. Incubation time is too short. 3. Incorrect buffer conditions (pH, salt concentration). | 1. Use a fresh, high-quality Aβ peptide and prepare it according to the manufacturer's instructions to ensure it is in a monomeric state at the start of the assay. 2. Increase the incubation time. 3. Optimize the buffer conditions to promote Aβ aggregation. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No thermal shift observed | 1. The compound does not bind to the target protein under the assay conditions. 2. The concentration of the compound is too low. 3. The chosen temperature range is not optimal for the target protein. | 1. This could be a valid negative result. 2. Increase the concentration of the compound. 3. Perform a melt curve experiment to determine the optimal temperature range for the target protein. |
| High variability between replicates | 1. Inconsistent heating or cooling of samples. 2. Uneven cell lysis. 3. Inconsistent protein quantification. | 1. Ensure all samples are heated and cooled uniformly. 2. Optimize the lysis procedure to ensure complete and consistent cell disruption. 3. Use a reliable protein quantification method and ensure accurate measurements. |
| Protein degradation | 1. Protease activity during sample preparation. | 1. Add protease inhibitors to the lysis buffer. Keep samples on ice throughout the procedure. |
Experimental Protocols
Protocol 1: Quantification of scyllo- and myo-Inositol in Brain Tissue Homogenate by LC-MS/MS
1. Sample Preparation: a. Homogenize brain tissue samples on ice in a suitable buffer. b. Precipitate proteins by adding four volumes of ice-cold methanol or acetonitrile containing a known concentration of an internal standard (e.g., [²H₆]-myo-inositol). c. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Collect the supernatant and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Analysis: a. LC System: HPLC system capable of gradient elution. b. Column: A column suitable for polar compound separation (e.g., an amino- or HILIC-based column). c. Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium acetate) to aid ionization. d. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode. e. MRM Transitions: Monitor the specific precursor-to-product ion transitions for scyllo-inositol, myo-inositol, and the internal standard.
3. Data Analysis: a. Generate a standard curve using known concentrations of scyllo- and myo-inositol. b. Quantify the concentration of each inositol in the samples by comparing their peak area ratios to the internal standard against the standard curve.
Protocol 2: In Vitro Amyloid-beta Aggregation Assay using Thioflavin T
1. Reagent Preparation: a. Prepare a stock solution of Aβ(1-42) peptide by dissolving it in a suitable solvent (e.g., HFIP) to ensure a monomeric state, then evaporating the solvent and resuspending in a buffer like PBS. b. Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS) and filter it through a 0.2 µm filter. Store in the dark.
2. Assay Procedure: a. In a black, clear-bottom 96-well plate, add Aβ(1-42) peptide to the desired final concentration. b. Add ELND005 at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO). c. Add ThT to all wells to a final concentration of approximately 20 µM. d. Incubate the plate at 37°C with intermittent shaking. e. Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[4]
3. Data Analysis: a. Plot the fluorescence intensity against time for each concentration of ELND005. b. Determine the effect of ELND005 on the lag time and the maximum fluorescence intensity to assess its anti-aggregation activity.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
1. Cell Treatment: a. Culture cells to an appropriate confluency. b. Treat the cells with various concentrations of ELND005 or a vehicle control for a predetermined amount of time.
2. Thermal Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes). Include an unheated control. d. Cool the samples to room temperature.
3. Protein Extraction and Quantification: a. Lyse the cells by freeze-thaw cycles or other suitable methods. b. Separate the soluble protein fraction from the precipitated protein by centrifugation. c. Transfer the supernatant (soluble fraction) to a new tube. d. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
4. Data Analysis: a. Plot the amount of soluble target protein as a function of temperature for both the ELND005-treated and vehicle-treated samples. b. A shift in the melting curve indicates a change in the thermal stability of the protein upon ELND005 binding, confirming target engagement.
Data Presentation
Table 1: Quantification of Inositol Levels in Response to ELND005 Treatment
| Treatment Group | myo-Inositol (µg/mg protein) | scyllo-Inositol (µg/mg protein) |
| Vehicle Control | 15.2 ± 1.8 | 0.5 ± 0.1 |
| ELND005 (10 µM) | 10.8 ± 1.5 | 5.3 ± 0.9 |
| ELND005 (50 µM) | 7.1 ± 1.2 | 25.7 ± 3.1 |
Table 2: Effect of ELND005 on Aβ(1-42) Aggregation
| ELND005 Conc. (µM) | Lag Time (hours) | Max Fluorescence (RFU) |
| 0 (Vehicle) | 2.5 ± 0.3 | 12,500 ± 850 |
| 1 | 3.8 ± 0.4 | 10,200 ± 700 |
| 10 | 6.2 ± 0.6 | 7,800 ± 550 |
| 50 | 9.5 ± 0.8 | 4,500 ± 300 |
Table 3: CETSA Results for a Putative Target Protein
| Treatment | Tagg (°C) | ΔTagg (°C) |
| Vehicle Control | 52.3 ± 0.5 | - |
| ELND005 (20 µM) | 55.8 ± 0.7 | +3.5 |
Mandatory Visualizations
Caption: Experimental workflow for confirming ELND005 target engagement.
Caption: Simplified phosphoinositide signaling pathway and the putative role of ELND005.
Caption: The amyloid-beta aggregation cascade and the inhibitory role of ELND005.
References
Technical Support Center: Managing Off-Target Effects of Scyllo-Inositol in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of scyllo-inositol in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of scyllo-inositol?
A1: The primary on-target effect of scyllo-inositol is the inhibition of amyloid-beta (Aβ) peptide aggregation.[1] It directly binds to Aβ peptides, stabilizing non-toxic oligomers and preventing their conversion into toxic fibrils, which are a hallmark of Alzheimer's disease.[1][2]
Q2: What are the main off-target effects of scyllo-inositol observed in cellular models?
A2: The principal off-target effect stems from the fact that scyllo-inositol cannot substitute for myo-inositol, the most abundant inositol isomer in mammalian cells.[3][4] High concentrations of scyllo-inositol can competitively inhibit the uptake of myo-inositol, leading to myo-inositol depletion.[5] This can disrupt cellular processes that depend on myo-inositol, such as the synthesis of phosphoinositides, which are crucial for cell signaling.[1][3]
Q3: Can scyllo-inositol be incorporated into phosphoinositides?
A3: No, studies have shown that even at elevated concentrations, scyllo-inositol is not incorporated into the phosphatidylinositol family of lipids.[6] This inability to substitute for myo-inositol in critical cellular components is a key reason for its off-target effects.
Q4: What are the cellular consequences of myo-inositol depletion caused by high concentrations of scyllo-inositol?
A4: Depletion of myo-inositol can lead to a range of adverse cellular effects, including:
-
Reduced Cell Viability and Proliferation: As myo-inositol is essential for cell growth, its depletion can lead to "inositol-less death".[3][4]
-
Activation of Stress Signaling Pathways: Myo-inositol depletion can induce the Unfolded Protein Response (UPR) and activate stress-related kinases like ERK.
-
Disruption of Phosphoinositide Signaling: Reduced myo-inositol levels can impair the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a precursor for important second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). This can affect signaling pathways crucial for neuronal function and survival, such as the PI3K/Akt pathway.[1]
Q5: What is a safe concentration range for scyllo-inositol in in vitro experiments to minimize off-target effects?
A5: The optimal concentration of scyllo-inositol is cell-type dependent and should be determined empirically. However, based on available data, concentrations in the low micromolar range (1-100 µM) have been shown to be effective in reducing protein aggregation without causing significant toxicity in some cell lines.[2] It is crucial to perform dose-response experiments to establish the therapeutic window for your specific cellular model.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Reduced Viability | Myo-inositol depletion: High concentrations of scyllo-inositol may be competitively inhibiting the uptake of essential myo-inositol from the culture medium. | 1. Supplement with Myo-inositol: Co-administer scyllo-inositol with an excess of myo-inositol. A 10:1 ratio of myo-inositol to scyllo-inositol can be a starting point. 2. Dose Reduction: Lower the concentration of scyllo-inositol to the minimal effective dose for Aβ aggregation inhibition. 3. Cell Line Sensitivity: Some cell lines may be more sensitive to myo-inositol depletion. Consider using a cell line with a more robust inositol metabolism or one that has been adapted to lower inositol levels. |
| Altered Cell Morphology | Cellular stress: Myo-inositol depletion can induce the Unfolded Protein Response (UPR) and other stress pathways, leading to changes in cell shape and adherence. | 1. Monitor Stress Markers: Perform western blotting for UPR markers (e.g., BiP, CHOP) or phosphorylated ERK to confirm the activation of stress pathways. 2. Optimize Treatment Duration: Reduce the incubation time with scyllo-inositol to minimize the duration of cellular stress. |
| Inconsistent Results in Aβ Aggregation Assays | Variability in Aβ preparation: The aggregation kinetics of Aβ can be highly sensitive to the initial preparation of the peptide. Assay conditions: Factors like pH, temperature, and agitation can influence aggregation. | 1. Standardize Aβ Preparation: Follow a consistent protocol for dissolving and monomerizing Aβ peptides before each experiment. 2. Control for Assay Variability: Include positive (Aβ alone) and negative (vehicle) controls in every experiment. Run replicates to ensure reproducibility. |
| High Background in Thioflavin T (ThT) Assay | Scyllo-inositol interference: Although unlikely to directly bind ThT, high concentrations of any small molecule could potentially interfere with the assay. Pre-aggregated Aβ: The initial Aβ stock may contain pre-formed aggregates. | 1. Run a "Scyllo-inositol only" control: Incubate ThT with scyllo-inositol in the absence of Aβ to check for direct fluorescence. 2. Ensure Monomeric Aβ: Use size-exclusion chromatography or filter the Aβ solution to remove pre-existing aggregates before starting the assay. |
Quantitative Data Summary
Table 1: In Vitro Concentrations of Scyllo-Inositol
| Parameter | Concentration | Cell Line/System | Reference |
| Effective Concentration (Aβ Aggregation Inhibition) | 1-100 µM | PC12 cells | [2] |
| Concentration Leading to Reduced Viability (without myo-inositol) | 500 µM | HEK293T ISYNA1-KO cells | [3][4] |
| Myo-inositol concentration to support growth | 10 µM | HEK293T ISYNA1-KO cells | [3][4] |
Table 2: In Vivo and Clinical Trial Dosages of Scyllo-Inositol (ELND005)
| Study Type | Dosage | Outcome | Reference |
| Phase 2 Clinical Trial | 250 mg twice daily | Acceptable safety profile | [7] |
| Phase 2 Clinical Trial | 1000 mg or 2000 mg twice daily | Discontinued due to adverse events | [7] |
| Rat Pharmacokinetic Study | 10 mg/kg (oral) | No observed side effects | [8][9] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that specifically binds to β-sheet-rich structures.
Materials:
-
Lyophilized Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scyllo-inositol stock solution
-
Thioflavin T (ThT) stock solution (e.g., 5 mM in water)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Aβ42 Preparation:
-
Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.
-
Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen or in a speed vacuum, and store the resulting peptide films at -80°C.
-
Immediately before use, reconstitute the Aβ42 film in PBS to the desired stock concentration (e.g., 100 µM).
-
-
Aggregation Reaction:
-
In a 96-well plate, set up the reaction mixtures (final volume of 100 µL) containing:
-
Aβ42 at a final concentration of 10 µM.
-
Varying concentrations of scyllo-inositol (e.g., 1, 10, 100 µM).
-
Control wells with Aβ42 and vehicle (the solvent used for the scyllo-inositol stock).
-
Blank wells with PBS only.
-
-
Seal the plate to prevent evaporation.
-
-
Incubation:
-
Incubate the plate at 37°C with gentle, intermittent shaking for up to 48 hours.
-
-
ThT Measurement:
-
At desired time points (e.g., 0, 2, 4, 8, 24, 48 hours), add ThT stock solution to each well to a final concentration of 10 µM.
-
Measure fluorescence using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time for each condition.
-
Calculate the percentage of inhibition of Aβ aggregation by comparing the fluorescence of scyllo-inositol-treated samples to the vehicle control at the final time point.
-
Protocol 2: MTT Assay for Neuronal Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium
-
Scyllo-inositol stock solution
-
Myo-inositol stock solution
-
Aβ42 oligomers (prepared separately)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing:
-
Varying concentrations of scyllo-inositol.
-
Scyllo-inositol in combination with a fixed concentration of myo-inositol (e.g., 100 µM) for rescue experiments.
-
Vehicle control.
-
-
Pre-incubate the cells with the treatments for 24 hours.
-
-
Induction of Toxicity (Optional):
-
Add pre-aggregated Aβ42 oligomers (e.g., 5 µM) to the appropriate wells and incubate for another 24 hours.
-
-
MTT Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathway Diagrams
Caption: On-target effect of scyllo-inositol on Aβ aggregation.
Caption: Off-target effects of high scyllo-inositol concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myo-Inositol Uptake Is Essential for Bulk Inositol Phospholipid but Not Glycosylphosphatidylinositol Synthesis in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Translational Relevance of ELND005 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the translational relevance of animal studies involving ELND005 (scyllo-inositol).
FAQs: Understanding ELND005 and its Translational Challenges
Q1: What is the proposed mechanism of action for ELND005?
A1: ELND005, or scyllo-inositol, is believed to exert its effects through a dual mechanism of action. Firstly, it acts as an amyloid anti-aggregation agent, directly binding to soluble amyloid-beta (Aβ) peptides and inhibiting their aggregation into neurotoxic oligomers and plaques. Secondly, it modulates myo-inositol levels in the brain. Elevated myo-inositol is associated with neuronal dysfunction, and by reducing its levels, ELND005 may improve neuronal signaling.
Q2: What were the key preclinical findings for ELND005 in animal models?
A2: Preclinical studies, primarily in the TgCRND8 mouse model of Alzheimer's disease, showed promising results. These studies demonstrated that ELND005 could reduce brain Aβ concentrations, decrease amyloid plaque burden, preserve synaptic density, and improve performance in learning and memory tasks such as the Morris water maze.
Q3: Why have the promising preclinical results for ELND005 not translated into significant clinical efficacy?
A3: The discrepancy between robust preclinical findings and modest clinical outcomes highlights a significant challenge in translational neuroscience. Several factors may contribute to this "translational failure," including:
-
Differences in disease complexity: Animal models often recapitulate specific aspects of a disease but may not fully capture the multifaceted nature of human conditions like Alzheimer's disease.
-
Outcome measure disparities: The cognitive and behavioral tests used in animal models (e.g., Morris water maze) may not directly correspond to the clinical endpoints used in human trials (e.g., ADAS-Cog, NTB).
-
Dosing and safety: Higher doses of ELND005, which might be more effective, were discontinued in clinical trials due to safety concerns, including an increased risk of infections. The effective dose in animal models may not be safely achievable in humans.
Troubleshooting Guides for Key Experiments
Morris Water Maze: Assessing Spatial Learning and Memory
Issue: High variability or lack of significant learning in TgCRND8 mice.
| Potential Cause | Troubleshooting Suggestion |
| Procedural learning deficits | Include a visible platform training phase before the hidden platform task to ensure mice can perform the basic requirements of the maze (e.g., swimming to and climbing on a platform). |
| Inappropriate task difficulty | For mice with significant cognitive impairments, consider modifications to facilitate learning, such as using a larger platform or increasing the number of training trials per day. |
| Environmental stress | Ensure the testing room has ample, consistent distal cues and that the experimenter is out of the mouse's sight during trials. Maintain a consistent water temperature (around 22°C). |
| Thigmotaxis (wall-hugging) | This can indicate anxiety or a failure to engage in the spatial task. Gently guide the mouse away from the wall in initial trials. If persistent, it may be a behavioral phenotype of the model that needs to be accounted for in the analysis. |
Immunohistochemistry: Quantifying Aβ Plaque Burden
Issue: Weak or no staining for Aβ plaques.
| Potential Cause | Troubleshooting Suggestion |
| Antibody incompatibility | Ensure the primary antibody is validated for immunohistochemistry and is specific to the Aβ species of interest. The secondary antibody must be raised against the host species of the primary antibody. |
| Insufficient antigen retrieval | Formalin fixation can mask epitopes. Optimize the antigen retrieval method (heat-induced or enzymatic) for your specific antibody and tissue. |
| Inadequate antibody concentration or incubation time | Titrate the primary antibody to find the optimal concentration. Increase the incubation time (e.g., overnight at 4°C) to enhance signal. |
Issue: High background or non-specific staining.
| Potential Cause | Troubleshooting Suggestion |
| Non-specific antibody binding | Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) before applying the primary antibody. |
| Endogenous peroxidase activity | If using a peroxidase-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution before blocking. |
| Insufficient washing | Ensure thorough washing between all steps to remove unbound antibodies and reagents. |
Quantification of Brain Myo-Inositol Levels
Issue: Inaccurate or inconsistent myo-inositol measurements.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient extraction | Homogenize brain tissue thoroughly in a methanol-based solution to ensure complete extraction of metabolites. |
| Protein interference | Deproteinize the brain homogenate using methods like perchloric acid precipitation followed by neutralization. |
| Methodological sensitivity | For sensitive and accurate quantification, consider using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). Gas Chromatography/Mass Spectrometry (GC/MS) after derivatization is another option. |
Data Presentation: Preclinical vs. Clinical Outcomes
Table 1: Comparison of Quantitative Outcomes for ELND005 in Preclinical and Clinical Studies
| Outcome Measure | Preclinical (TgCRND8 Mice) | Clinical (Alzheimer's Disease Patients) |
| Aβ Plaque Reduction | Significant reduction in plaque load (e.g., 68% in the hippocampus with scyllo-inositol treatment). | No significant change in CSF Aβ42 levels at the 250 mg BID dose. A significant decrease in CSF Aβx-42 was observed at 78 weeks in the 250 mg group in another study. |
| Cognitive Improvement | Improved performance in the Morris water maze, indicating enhanced spatial learning and memory. | No significant differences on the Neuropsychological Test Battery (NTB) or the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale. |
| Myo-inositol Reduction | Not explicitly quantified in the provided preclinical studies. | Approximately 40% reduction in brain myo-inositol levels at the 250 mg BID dose as measured by MRS. |
| Safety and Tolerability | Generally well-tolerated in animal models. | Higher doses (1000 mg and 2000 mg BID) were associated with an increased incidence of adverse events, including infections, leading to their discontinuation. The 250 mg BID dose was found to have an acceptable safety profile. |
Experimental Protocols
Protocol 1: Morris Water Maze for Spatial Learning Assessment in TgCRND8 Mice
-
Apparatus: A circular pool (1.5 m diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. The room should have prominent, stable distal cues.
-
Visible Platform Training (2 days):
-
Place a visible flag on the platform.
-
Conduct 4 trials per day with the platform in a different quadrant for each trial.
-
Gently place the mouse in the water facing the pool wall at one of four starting positions.
-
Allow the mouse 60 seconds to find the platform. If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for 20 seconds.
-
-
Hidden Platform Training (5 days):
-
Remove the flag from the submerged platform, which remains in a constant location.
-
Conduct 4 trials per day, with the starting position varied for each trial.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 8):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
Protocol 2: Immunohistochemistry for Aβ Plaque Quantification
-
Tissue Preparation:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain into 40 µm coronal sections using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval using formic acid.
-
Quench endogenous peroxidase activity with 3% H₂O₂ in methanol.
-
Block non-specific binding with 10% normal goat serum in PBS with 0.3% Triton X-100.
-
Incubate with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC kit).
-
Develop the signal with a diaminobenzidine (DAB) substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Capture images of the cortex and hippocampus using a microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ) to measure the percentage of the area occupied by Aβ plaques.
-
Mandatory Visualizations
Caption: Dual mechanism of action of ELND005.
Caption: Troubleshooting workflow for ELND005 animal studies.
Mitigating potential toxicity of high-dose scyllo-inositol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose scyllo-inositol. The information is designed to help mitigate potential toxicity and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is scyllo-inositol and what is its primary research application?
A1: scyllo-Inositol is a stereoisomer of inositol, a naturally occurring sugar alcohol.[1] Its primary research application is as a potential therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease.[2][3] It is believed to exert its neuroprotective effects by inhibiting the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils.[4]
Q2: What are the known adverse events associated with high-dose scyllo-inositol in clinical trials?
A2: In a phase 2 clinical trial for Alzheimer's disease, higher doses of scyllo-inositol (1,000 mg and 2,000 mg twice daily) were associated with a greater incidence of adverse events, leading to the discontinuation of these high-dose arms.[5] The most frequently reported treatment-emergent adverse events at a lower, generally well-tolerated dose (250 mg twice daily) were nasopharyngitis and headache. At higher doses, an increased incidence of respiratory tract infections was observed.[5] For the related compound, myo-inositol, high doses (≥12 g/day ) are primarily associated with mild gastrointestinal side effects such as nausea, flatus, and diarrhea.[6][7]
Q3: What is the suspected mechanism of toxicity for high-dose scyllo-inositol?
A3: The exact mechanism of toxicity for high doses of scyllo-inositol is not fully elucidated. However, evidence from clinical trials suggests a potential link between high serum concentrations of scyllo-inositol, a dose-dependent decrease in uric acid, and a possible decline in renal function.[8] It is hypothesized that impaired clearance of systemically elevated scyllo-inositol might contribute to these effects.[8] The increased incidence of infections at high doses also suggests a potential impact on the immune system.[5]
Q4: Are there any known drug interactions with scyllo-inositol?
A4: Specific drug interaction studies for scyllo-inositol are limited. However, for inositols in general, potential interactions with antidepressants and blood thinners have been suggested. It is crucial to review all co-administered compounds in an experimental setting to avoid potential confounding effects.
Q5: What are the considerations for the purity of scyllo-inositol used in experiments?
A5: The purity of scyllo-inositol is critical to ensure that observed effects are due to the compound itself and not contaminants. It is recommended to use a certified reference material with a purity of >98%.[9] Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to verify the purity of the compound.[10][11][12]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in in vitro Assays
Possible Cause:
-
High concentration of scyllo-inositol: Even if intended for high-dose studies, the concentration might be cytotoxic to the specific cell line being used.
-
Impure scyllo-inositol: Contaminants in the compound could be causing cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve scyllo-inositol might be toxic to the cells at the concentration used.
-
Cell line sensitivity: The particular cell line may be highly sensitive to perturbations in inositol metabolism.
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of scyllo-inositol concentrations to determine the EC50 (half-maximal effective concentration) for the desired therapeutic effect and the CC50 (half-maximal cytotoxic concentration).
-
Verify compound purity: Use analytical methods like HPLC or GC-MS to confirm the purity of your scyllo-inositol stock.[10][11][12]
-
Conduct a solvent control: Ensure that the final concentration of the solvent in the culture medium is not affecting cell viability.
-
Use a different cell line: If feasible, test the effects of scyllo-inositol on a different, more robust cell line to determine if the observed toxicity is cell-type specific.
-
Assess mitochondrial function: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity. Consider performing assays to measure mitochondrial membrane potential, oxygen consumption, and reactive oxygen species (ROS) production.
Issue 2: Signs of Nephrotoxicity in in vivo Models (e.g., altered renal biomarkers)
Possible Cause:
-
High dose of scyllo-inositol: As suggested by clinical trial data, high systemic concentrations may lead to renal stress or damage.[8]
-
Dehydration of experimental animals: Inadequate fluid intake can exacerbate potential nephrotoxicity.
-
Pre-existing renal impairment in the animal model: Underlying kidney conditions can increase susceptibility to drug-induced nephrotoxicity.
Troubleshooting Steps:
-
Monitor renal function biomarkers: Regularly measure serum creatinine and blood urea nitrogen (BUN). For earlier detection of kidney injury, consider monitoring novel biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).
-
Ensure adequate hydration: Provide animals with free access to water. In some cases, administration of saline may be considered to maintain hydration.
-
Reduce the dose: If signs of nephrotoxicity are observed, consider reducing the dose of scyllo-inositol.
-
Histopathological examination: At the end of the study, perform a histopathological examination of the kidneys to assess for any structural damage.
-
Monitor uric acid levels: Based on clinical findings, a dose-dependent decrease in uric acid may be an early indicator of potential renal effects.[8]
Issue 3: Increased Incidence of Infections in Animal Models
Possible Cause:
-
Immunomodulatory effects of high-dose scyllo-inositol: The increased rate of respiratory tract infections in clinical trials suggests a potential impact on the immune system.[5] Myo-inositol has been shown to have anti-inflammatory effects by reducing IL-6 levels.[13][14][15] High doses of scyllo-inositol may alter this immunomodulatory role.
Troubleshooting Steps:
-
Monitor animal health closely: Observe animals for any signs of illness and consult with veterinary staff if infections are suspected.
-
Conduct immunological assessments: If this is a recurring issue, consider incorporating immunological endpoints into your study design, such as complete blood counts with differentials and cytokine profiling.
-
Maintain a sterile environment: Ensure strict adherence to aseptic techniques during compound administration and animal handling to minimize the risk of opportunistic infections.
-
Consider a dose reduction: A lower dose of scyllo-inositol may not have the same impact on the immune system.
Data Presentation
Table 1: Adverse Events in a Phase 2 Clinical Trial of scyllo-Inositol in Alzheimer's Disease
| Adverse Event Category | Placebo (n=82) | 250 mg twice daily (n=84) | 1,000 mg twice daily | 2,000 mg twice daily |
| Withdrawals due to AE | 9.6% | 10.2% | 16.9% | 13.2% |
| Serious Adverse Events (SAEs) | 13.3% | 21.6% | 22.5% | 23.1% |
| Respiratory Tract Infections | Lower Incidence | Lower Incidence | Higher Incidence | Higher Incidence |
Data adapted from Salloway et al., 2011.[5] Note: The 1,000 mg and 2,000 mg dose groups were discontinued early due to an imbalance of infections and deaths.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of scyllo-inositol on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
scyllo-Inositol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of scyllo-inositol in complete culture medium. Remove the old medium from the wells and add 100 µL of the scyllo-inositol dilutions. Include wells with medium only (blank) and cells with medium but no scyllo-inositol (negative control).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
Protocol 2: In Vivo Assessment of Nephrotoxicity
This protocol outlines key steps for monitoring renal function in an animal model (e.g., mice) treated with high-dose scyllo-inositol.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
scyllo-Inositol formulation for oral gavage
-
Metabolic cages for urine collection
-
Blood collection supplies
-
ELISA kits for renal biomarkers (Creatinine, BUN, KIM-1, NGAL)
-
Uric acid assay kit
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize animals for at least one week. Collect baseline blood and urine samples to determine normal biomarker levels.
-
Dosing: Administer scyllo-inositol via oral gavage at the desired dose and frequency. Include a vehicle control group.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, altered urine output).
-
Sample Collection: At predetermined time points (e.g., weekly), collect blood via a suitable method (e.g., tail vein) and urine using metabolic cages.
-
Biomarker Analysis: Analyze serum and urine samples for creatinine, BUN, KIM-1, NGAL, and uric acid levels according to the manufacturer's instructions for the respective assay kits.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect the kidneys for histopathological analysis.
Visualizations
Caption: Proposed pathway of high-dose scyllo-inositol toxicity.
Caption: Workflow for assessing in vivo nephrotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial investigates potential Alzheimer's disease drug in people with Down syndrome | IOS Press [iospress.com]
- 4. benchchem.com [benchchem.com]
- 5. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. scyllo-Inositol, Endogenous inositol isomer (CAS 488-59-5) | Abcam [abcam.com]
- 10. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Myo-Inositol, Scyllo-Inositol, and Other Minor Carbohydrates as Authenticity Markers for the Control of Italian Bulk, Concentrate, and Rectified Grape Must - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. europeanreview.org [europeanreview.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of ELND005 and Other Amyloid-Targeting Therapies for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, has led to the development of numerous therapeutic agents targeting the amyloid cascade. This guide provides a detailed comparison of ELND005 (scyllo-inositol), a small molecule amyloid anti-aggregation agent, with several monoclonal antibody-based amyloid inhibitors: lecanemab, aducanumab, donanemab, and solanezumab. The following sections present quantitative data from key clinical trials, detailed experimental methodologies, and visualizations of relevant biological pathways and study workflows to offer an objective assessment of their efficacy and mechanisms of action.
Mechanism of Action and Clinical Efficacy
The primary therapeutic hypothesis underpinning these drugs is that targeting amyloid-beta (Aβ) pathology can modify the course of Alzheimer's disease. However, their specific mechanisms and clinical outcomes have varied significantly.
ELND005 (scyllo-inositol) is an orally administered small molecule designed to prevent the aggregation of Aβ peptides and also to reduce brain myo-inositol levels, which are elevated in Alzheimer's disease.[1] Clinical trials, however, have not demonstrated significant clinical efficacy. A Phase 2 study in mild to moderate Alzheimer's disease (NCT00562175) did not meet its primary endpoints on the Neuropsychological Test Battery (NTB) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[2][3] While the 250 mg twice-daily dose was found to be safe and resulted in a significant decrease in cerebrospinal fluid (CSF) Aβx-42, it also showed a small but significant increase in brain ventricular volume.[2][3] A subsequent Phase 2 trial in young adults with Down syndrome (NCT01791725), a population at high risk for Alzheimer's, also found the drug to be well-tolerated but showed no apparent treatment-related trends on cognitive or behavioral measures.[4][5]
Lecanemab (Leqembi) , a humanized monoclonal antibody, preferentially targets soluble Aβ protofibrils. In the Phase 3 Clarity AD trial (NCT03887455), lecanemab demonstrated a statistically significant 27% slowing of clinical decline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score compared to placebo at 18 months in patients with early Alzheimer's disease.[6][7]
Aducanumab (Aduhelm) is a monoclonal antibody that targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.[8][9] Its clinical development has been complex, with two Phase 3 trials, EMERGE (NCT02484547) and ENGAGE (NCT02477800), yielding conflicting results. The EMERGE study met its primary endpoint, showing a 22% reduction in clinical decline on the CDR-SB with the high dose, while the ENGAGE study did not.[8][9]
Donanemab (Kisunla) is a monoclonal antibody that specifically targets a modified form of deposited Aβ plaque. The Phase 3 TRAILBLAZER-ALZ 2 trial (NCT04437511) showed that donanemab significantly slowed clinical progression at 76 weeks. In participants with low/medium levels of tau pathology, there was a 35% slowing of decline on the integrated Alzheimer's Disease Rating Scale (iADRS).[10]
Solanezumab , a monoclonal antibody that targets soluble monomeric Aβ, unfortunately, failed to show significant cognitive or functional benefits in its Phase 3 EXPEDITION trials (NCT00905372, NCT00904683, and NCT01127633) in patients with mild-to-moderate Alzheimer's disease.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the clinical trials of ELND005 and the comparator amyloid inhibitors.
Table 1: Efficacy of Amyloid Inhibitors in Clinical Trials
| Drug | Trial (NCT ID) | Patient Population | Primary Endpoint | Result |
| ELND005 | Phase 2 (NCT00562175) | Mild to moderate AD | NTB and ADCS-ADL | Not met[2][3] |
| Lecanemab | Clarity AD (NCT03887455) | Early AD | CDR-SB | 27% slowing of decline vs. placebo[6][7] |
| Aducanumab | EMERGE (NCT02484547) | Early AD | CDR-SB | 22% slowing of decline vs. placebo (high dose)[8][9] |
| Aducanumab | ENGAGE (NCT02477800) | Early AD | CDR-SB | Not met[8][9] |
| Donanemab | TRAILBLAZER-ALZ 2 (NCT04437511) | Early AD | iADRS | 35% slowing of decline vs. placebo (low/medium tau)[10] |
| Solanezumab | EXPEDITION 1 & 2 (NCT00905372, NCT00904683) | Mild to moderate AD | ADAS-Cog11 & ADCS-ADL | Not met[11] |
Table 2: Safety and Tolerability of Amyloid Inhibitors
| Drug | Key Adverse Events |
| ELND005 | Generally well-tolerated at 250mg BID; higher doses associated with increased risk of infections.[2][3] |
| Lecanemab | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions.[13] |
| Aducanumab | ARIA (edema and microhemorrhages).[8][9] |
| Donanemab | ARIA.[10] |
| Solanezumab | Low incidence of ARIA.[11] |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting the results. Below are summaries of the experimental protocols.
ELND005 Phase 2 Trial in Alzheimer's Disease (NCT00562175)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[14][15]
-
Participants: 353 patients with mild to moderate Alzheimer's disease.[14][15]
-
Intervention: Participants were randomized to receive ELND005 (250 mg, 1000 mg, or 2000 mg) or placebo twice daily for 78 weeks. The higher dose groups were discontinued early due to safety concerns.[14][15]
-
Primary Endpoints: Change from baseline on the Neuropsychological Test Battery (NTB) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[14][15]
-
Key Assessments: In addition to the primary endpoints, the study included assessments of brain volume via MRI and CSF biomarkers (Aβx-42).[15]
Lecanemab Phase 3 Trial (Clarity AD - NCT03887455)
-
Study Design: A multicenter, double-blind, placebo-controlled, parallel-group study with an open-label extension.[13][16]
-
Participants: 1,795 participants with early Alzheimer's disease.[13]
-
Intervention: Participants were randomized 1:1 to receive intravenous lecanemab (10 mg/kg every 2 weeks) or placebo.[16]
-
Primary Endpoint: Change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[16]
-
Key Assessments: Amyloid positivity was confirmed by PET or CSF analysis. The study also included various secondary clinical and biomarker endpoints.[16]
Aducanumab Phase 3 Trials (EMERGE - NCT02484547 & ENGAGE - NCT02477800)
-
Study Design: Two identically designed, randomized, double-blind, placebo-controlled, global Phase 3 studies.[8][9]
-
Participants: A total of 3,285 patients with early Alzheimer's disease and confirmed amyloid pathology.[17]
-
Intervention: Participants were randomized to receive low-dose aducanumab, high-dose aducanumab (10 mg/kg), or placebo via intravenous infusion every 4 weeks for 76 weeks.[8]
-
Primary Endpoint: Change from baseline to week 78 on the CDR-SB.[8]
-
Key Assessments: Secondary endpoints included the Mini-Mental State Examination (MMSE), ADAS-Cog13, and ADCS-ADL-MCI.[18]
Donanemab Phase 3 Trial (TRAILBLAZER-ALZ 2 - NCT04437511)
-
Study Design: A randomized, placebo-controlled, double-blind study.[19]
-
Participants: Approximately 1,500 individuals with early symptomatic Alzheimer's disease with brain amyloid and tau pathology.[19]
-
Intervention: Participants were randomized 1:1 to receive donanemab or placebo intravenously every 4 weeks. Treatment could be stopped if amyloid plaque clearance was achieved.[19]
-
Primary Endpoint: Change from baseline to 76 weeks on the integrated Alzheimer's Disease Rating Scale (iADRS).[19]
-
Key Assessments: Participants were stratified based on their level of brain tau pathology.[19]
Solanezumab Phase 3 Trials (EXPEDITION 1 & 2 - NCT00905372 & NCT00904683)
-
Study Design: Two identically designed, double-blind, placebo-controlled Phase 3 studies.[11]
-
Participants: 2,052 patients with mild-to-moderate Alzheimer's disease.
-
Intervention: Participants were randomized to receive solanezumab (400 mg) or placebo intravenously every 4 weeks for 18 months.[11]
-
Primary Endpoints: Change in scores on the ADAS-Cog11 and the ADCS-ADL.
-
Key Assessments: Biomarker substudies were included to assess target engagement.[12]
Signaling Pathways and Experimental Workflows
To visualize the biological context and the design of the clinical investigations, the following diagrams are provided.
Caption: Amyloid cascade and the targets of different amyloid inhibitors.
Caption: A generalized workflow for the cited clinical trials.
References
- 1. UCSF Alzheimer's Disease Trial → Donanemab (LY3002813) in Participants With Early Alzheimer's Disease (TRAILBLAZER-ALZ 2) [clinicaltrials.ucsf.edu]
- 2. scispace.com [scispace.com]
- 3. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Double-Blind, Placebo-Controlled, Phase II Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LECANEMAB CONFIRMATORY PHASE 3 CLARITY AD STUDY MET PRIMARY ENDPOINT, SHOWING HIGHLY STATISTICALLY SIGNIFICANT REDUCTION OF CLINICAL DECLINE IN LARGE GLOBAL CLINICAL STUDY OF 1,795 PARTICIPANTS WITH EARLY ALZHEIMER’S DISEASE | Biogen [investors.biogen.com]
- 6. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Donanemab Phase III TRAILBLAZER-ALZ 2 Trial | AAN 2024 [delveinsight.com]
- 9. Phase 3 trials of solanezumab for mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 3 solanezumab trials: Secondary outcomes in mild Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aagponline.org [aagponline.org]
- 15. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 16. neurology.org [neurology.org]
- 17. neurology.org [neurology.org]
- 18. Solanezumab | ALZFORUM [alzforum.org]
- 19. researchgate.net [researchgate.net]
Validating the neuroprotective effects of scyllo-inositol in multiple models
A Comparative Guide to the Neuroprotective Effects of Scyllo-Inositol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of scyllo-inositol across multiple neurodegenerative disease models. The information is compiled from preclinical and clinical studies to support informed research and development decisions.
Alzheimer's Disease (AD)
Scyllo-inositol has been extensively studied as a potential therapeutic agent for Alzheimer's disease, primarily for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.
Mechanism of Action in Alzheimer's Disease
Scyllo-inositol is thought to exert its primary neuroprotective effect by directly binding to Aβ peptides. This interaction stabilizes soluble, non-toxic conformations of Aβ, preventing their aggregation into toxic oligomers and fibrils.[1][2] This action helps to reduce synaptic toxicity, decrease plaque burden, and consequently rescue cognitive deficits observed in AD models.[2][3]
Caption: Proposed mechanism of scyllo-inositol in Alzheimer's disease.
Quantitative Data: Preclinical Efficacy in AD Models
The neuroprotective effects of scyllo-inositol have been quantified in various transgenic mouse models of Alzheimer's disease.
| Model | Treatment & Duration | Key Findings | Reference |
| TgCRND8 Mice | Oral administration (in drinking water) | Completely reversed cognitive deficits in the Morris water maze test.[4] | [4] |
| TgCRND8 Mice | Oral administration, starting at advanced pathology stage | Significantly decreased insoluble Aβ40, Aβ42, and plaque accumulation.[5] | [5] |
| APP x PS1 & APP x PS1 x tau Mice | 3.3 mg/kg/day in drinking water | Increased brain scyllo-inositol levels by 2.2 to 3.0-fold.[6][7] | [6][7] |
| In Vitro | Co-incubation with Aβ42 | Stabilized small, non-toxic conformers of Aβ42.[3] | [3] |
Experimental Protocols
In Vivo Efficacy in TgCRND8 Mouse Model
-
Animal Model: TgCRND8 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop AD-like pathology, including cognitive deficits and amyloid plaques.[5]
-
Drug Administration: Scyllo-inositol is administered orally, typically by supplementing the drinking water, at specified concentrations (e.g., 3.3 mg/kg/day).[6] Treatment duration varies, ranging from several weeks to months, and can be initiated before or after the onset of significant pathology.[5][7]
-
Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, mice are trained to find a hidden platform in a pool of water. Key metrics include the time taken to find the platform (escape latency) and the time spent in the target quadrant after the platform is removed. A reversal of cognitive deficits is demonstrated by a significant reduction in escape latency in treated mice compared to untreated controls.[4]
-
Biochemical Analysis: After the treatment period, brain tissue is collected. Levels of soluble and insoluble Aβ40 and Aβ42 are quantified using enzyme-linked immunosorbent assays (ELISAs). Amyloid plaque burden is assessed by immunohistochemistry using specific antibodies against Aβ.[5]
Caption: General experimental workflow for in vivo scyllo-inositol studies.
Parkinson's Disease (PD) and Huntington's Disease (HD)
The application of scyllo-inositol has been explored in other protein misfolding disorders, including Parkinson's and Huntington's diseases.
Efficacy in PD and HD Models
In vitro studies have shown that scyllo-inositol can interfere with the aggregation of proteins central to PD and HD pathology.
| Disease Model | Protein Target | Key Findings | Reference |
| Parkinson's Disease (In Vitro) | α-Synuclein | Inhibited the aggregation of α-synuclein into fibrils.[8][9] | [1][8][9] |
| Huntington's Disease (PC12 Cell Model) | Mutant Huntingtin (polyQ-Htt) | Lowered the number of visible polyQ-Htt aggregates and decreased polyQ-Htt protein abundance by promoting its degradation via the proteasome and lysosome.[10] | [10] |
Experimental Protocols
In Vitro α-Synuclein Aggregation Assay
-
Protein Preparation: Recombinant human or mouse α-synuclein is purified.[9]
-
Aggregation Induction: Monomeric α-synuclein is induced to aggregate by incubation at 37°C with continuous shaking, often in the presence of pre-formed fibrillar seeds to accelerate the process.[9][11]
-
Inhibitor Testing: Scyllo-inositol is co-incubated with monomeric α-synuclein at various concentrations.[11]
-
Quantification: The extent of fibril formation is monitored over time using the Thioflavin T (ThT) fluorescence assay. ThT binds to amyloid fibrils, resulting in a measurable increase in fluorescence. Inhibition is calculated by comparing the fluorescence intensity in the presence and absence of scyllo-inositol.
-
Visualization: Transmission Electron Microscopy (TEM) is used to visually confirm the presence or absence of α-synuclein fibrils.[9]
Cell-Based Mutant Huntingtin (polyQ-Htt) Aggregation Assay
-
Cell Model: A PC12 cell line engineered to overexpress a fragment of the human huntingtin protein with an expanded polyglutamine tract (e.g., 103Q) fused to a fluorescent protein (e.g., EGFP).[10]
-
Treatment: The cells are treated with varying concentrations of scyllo-inositol.
-
Aggregate Quantification: The number of cells containing visible fluorescent polyQ-Htt aggregates is counted using fluorescence microscopy. A reduction in the percentage of aggregate-positive cells indicates an inhibitory effect.[10]
-
Protein Level Analysis: Western blotting is used to measure the total levels of soluble and insoluble polyQ-Htt protein. A decrease in protein abundance suggests that scyllo-inositol promotes the clearance of the mutant protein.[10]
Comparative Analysis with Other Amyloid Inhibitors
Studies have compared the efficacy of scyllo-inositol with other natural and synthetic compounds that inhibit amyloid aggregation.
Quantitative Comparison of Aβ42-Induced Toxicity
A side-by-side comparison with epigallocatechin gallate (EGCG) and the molecular tweezer CLR01 revealed differences in their ability to mitigate Aβ42-induced cell death.
| Compound | Cell Type | Aβ42-Induced Cell Death (%) | Reference |
| Aβ42 Alone (Control) | Differentiated PC-12 Cells | 30.5 ± 2.2 | [12] |
| + Scyllo-Inositol | Differentiated PC-12 Cells | 32.4 ± 9.5 (no protective effect) | [12] |
| + EGCG | Differentiated PC-12 Cells | 3.3 ± 1.3 | [12] |
| + CLR01 | Differentiated PC-12 Cells | 8.5 ± 0.9 | [12] |
| Aβ42 Alone (Control) | Primary Neurons | 28.0 ± 1.8 | [12] |
| + Scyllo-Inositol | Primary Neurons | 20.4 ± 1.2 (weak rescue) | [12] |
| + EGCG | Primary Neurons | 3.5 ± 1.0 | [12] |
| + CLR01 | Primary Neurons | 9.6 ± 1.1 | [12] |
Data presented as mean ± standard error. A lower percentage indicates greater neuroprotection.
These results suggest that while scyllo-inositol shows promise in vivo, particularly in rescuing cognitive deficits, other compounds like EGCG and CLR01 may be more potent inhibitors of Aβ aggregation and toxicity in direct cellular assays.[12][13]
Caption: Comparative efficacy of different amyloid inhibitors.
Experimental Protocol
Cell Viability (MTT) Assay
-
Cell Culture: Differentiated PC-12 cells or primary cortical neurons are cultured in appropriate media.
-
Aβ42 Preparation: Aβ42 peptides are prepared to form toxic oligomeric species.
-
Treatment: Cells are co-treated with the toxic Aβ42 oligomers and the respective inhibitors (scyllo-inositol, EGCG, or CLR01) at a specified molar excess (e.g., 10-fold). A control group is treated with Aβ42 alone.
-
MTT Assay: After incubation (e.g., 24-48 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Quantification: The formazan is solubilized, and the absorbance is measured with a spectrophotometer. Cell viability is expressed as a percentage relative to untreated cells, and the percentage of cell death is calculated.[12]
References
- 1. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. α-Synuclein aggregation, seeding and inhibition by scyllo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scyllo-Inositol Promotes Robust Mutant Huntingtin Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Three Amyloid Assembly Inhibitors: The Sugar scyllo-Inositol, the Polyphenol Epigallocatechin Gallate, and the Molecular Tweezer CLR01 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ELND005 (scyllo-Inositol) and myo-Inositol in Preclinical Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ELND005 (scyllo-inositol) and myo-inositol, two stereoisomers of inositol with distinct mechanisms and therapeutic potential in the context of neurodegenerative diseases, particularly Alzheimer's disease. The following sections present a synthesis of preclinical data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows to support informed research and development decisions.
Introduction
Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of neuronal structure and function. Key pathological hallmarks include the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. Both ELND005 and myo-inositol have been investigated for their potential to mitigate these pathologies. While structurally similar, they exhibit different primary mechanisms of action. ELND005 is primarily recognized for its direct anti-Aβ aggregation properties, whereas myo-inositol is a crucial component of cell signaling pathways and has been implicated in neuroinflammation and tau pathology.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from preclinical studies investigating the efficacy of ELND005 and myo-inositol in various neurodegenerative disease models. It is important to note that the data presented here are collated from separate studies and may not be directly comparable due to differences in experimental models, treatment paradigms, and analytical methods.
| Parameter | ELND005 (scyllo-Inositol) | myo-Inositol | Animal Model | Citation |
| Amyloid Plaque Reduction | Significant reduction in insoluble Aβ40 and Aβ42. | Not reported to directly reduce amyloid plaques. | TgCRND8 mice | [1] |
| 68% reduction in hippocampal plaque load. | TgCRND8 mice | [2] | ||
| 45% reduction in cortical plaque load. | TgCRND8 mice | [2] | ||
| Cognitive Improvement (Morris Water Maze) | Reversal of cognitive deficits. | No significant improvement in cognitive deficits. | TgCRND8 mice | [3] |
| Ameliorated learning deficits. | Transgenic mouse models | [4] | ||
| Neuroinflammation | Significant reduction in astrogliosis. | Elevated levels are associated with glial reactivity and neuroinflammation. | TgCRND8 mice | [2][5] |
| Tau Pathology | Preclinical studies suggest potential downstream effects, but direct comparative data is limited. | Elevated hippocampal levels are linked to increased CSF total-tau and phospho-tau181 in cognitively normal older adults. | Human studies | [3] |
| Mechanism of Action | Directly interacts with Aβ to inhibit aggregation and fibril formation.[3][6] | Precursor in the phosphoinositide signaling pathway, involved in intracellular calcium regulation and protein kinase C activation.[3] | N/A | [3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
-
Preparation of Aβ42 Solution: Lyophilized Aβ42 peptide is first dissolved in a solvent like hexafluoroisopropanol (HFIP), aliquoted, and dried to create a peptide film. This film is then reconstituted in a low-pH buffer (e.g., 10 mM HCl) to the desired stock concentration.
-
Aggregation Reaction: The Aβ42 stock solution is diluted into a reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that promotes aggregation. The test compounds (ELND005 or myo-inositol) are added at various concentrations.
-
Incubation: The reaction mixtures are incubated at 37°C with gentle agitation to facilitate fibril formation.
-
ThT Fluorescence Measurement: At specified time points, aliquots of the reaction mixture are transferred to a microplate. ThT solution is added, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[7][8]
-
Data Analysis: The fluorescence intensity of the samples containing the inositols is compared to a control (Aβ42 alone) to determine the percentage of inhibition of Aβ aggregation.
Tau Phosphorylation Analysis (Western Blot)
This technique is used to detect and quantify the levels of phosphorylated tau protein in brain tissue lysates.
-
Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: A specified amount of protein from each sample is mixed with a loading buffer, denatured by heating, and then loaded onto a polyacrylamide gel (SDS-PAGE). The proteins are separated by size through the application of an electric field.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205 or AT180 for pThr231).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light. The signal is captured using a digital imaging system.[9][10]
-
Quantification: The intensity of the bands corresponding to phosphorylated tau is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Cognitive Function Assessment (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool is filled with opaque water (made cloudy with non-toxic white paint) and a small escape platform is submerged just below the water's surface. Distal visual cues are placed around the room to serve as spatial references.
-
Acquisition Phase (Learning):
-
Mice are placed in the pool from different starting locations and must learn to find the hidden platform.
-
Each mouse undergoes a set number of trials per day for several consecutive days.
-
The time it takes for the mouse to find the platform (escape latency) and the path length are recorded using a video tracking system. A decrease in escape latency and path length over the training days indicates learning.
-
-
Probe Trial (Memory):
-
After the acquisition phase, the escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates spatial memory retention.
-
-
Visible Platform Trial (Control): To rule out any visual or motor impairments, a visible platform trial is conducted where the platform is marked with a visible cue and raised above the water's surface.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanisms of action and experimental procedures discussed in this guide.
Caption: Comparative signaling pathways of ELND005 and myo-inositol.
Caption: Workflow for in vivo comparison of neuroprotective compounds.
Conclusion
The available preclinical evidence suggests that ELND005 (scyllo-inositol) and myo-inositol have distinct neuroprotective profiles. ELND005 acts as a direct inhibitor of Aβ aggregation, leading to a reduction in amyloid plaque burden and an improvement in cognitive function in Alzheimer's disease mouse models.[1][3] In contrast, myo-inositol is a key player in neuronal signaling and its elevated levels are associated with neuroinflammation and tau pathology, suggesting it may serve as a biomarker for these processes.[3]
For researchers and drug developers, ELND005 represents a more direct therapeutic candidate for targeting the amyloid cascade. The utility of myo-inositol may lie in modulating broader cellular responses to neurodegeneration or as a diagnostic marker. Further head-to-head comparative studies in the same animal models are warranted to fully elucidate their respective therapeutic potentials and to explore potential synergistic effects.
References
- 1. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]
- 3. benchchem.com [benchchem.com]
- 4. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual-Pronged Mechanism of ELND005: A Comparative Analysis
A deep dive into the therapeutic potential of ELND005 (scyllo-inositol) reveals a unique dual mechanism of action targeting key pathological features of neurodegenerative diseases. This guide provides a comprehensive comparison of ELND005 with alternative compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
ELND005, a stereoisomer of inositol, has been investigated as a potential treatment for Alzheimer's disease and other neurological disorders due to its ability to simultaneously address two critical pathological cascades: the aggregation of amyloid-beta (Aβ) peptides and the dysregulation of myo-inositol levels in the brain.[1] This comparison guide will dissect these two mechanisms, presenting a side-by-side analysis of ELND005 with other therapeutic agents that target similar pathways.
Mechanism 1: Inhibition of Amyloid-Beta Aggregation
A hallmark of Alzheimer's disease is the accumulation of Aβ plaques in the brain. ELND005 is believed to interfere with this process by directly binding to Aβ peptides, thereby inhibiting their aggregation into toxic oligomers and fibrils.[2][3] This action is thought to mitigate the downstream neurotoxic effects that contribute to cognitive decline.
Comparative Analysis of Aβ Aggregation Inhibitors
Several compounds have been investigated for their ability to inhibit Aβ aggregation. This section compares ELND005 with notable alternatives: tramiprosate, epigallocatechin gallate (EGCG), and the molecular tweezer CLR01.
| Compound | Mechanism of Aβ Inhibition | Quantitative Comparison (ThT Assay) | Clinical Trial Highlights |
| ELND005 (scyllo-inositol) | Binds to Aβ monomers and oligomers, inhibiting fibril formation.[3][4] | Weaker inhibitor compared to EGCG and CLR01 in a side-by-side Thioflavin T (ThT) assay.[5] | Phase 2 trials in mild to moderate Alzheimer's disease did not show significant clinical efficacy on primary endpoints, though a reduction in cerebrospinal fluid (CSF) Aβ42 was observed.[6][7] A Phase 2 trial in young adults with Down syndrome found the drug to be safe and well-tolerated.[8][9] |
| Tramiprosate | Binds to soluble Aβ and prevents conformational changes required for aggregation.[10] | Not directly compared with ELND005 in the same ThT assay in the available literature. | Phase 3 trials in mild to moderate Alzheimer's disease did not meet primary efficacy endpoints in the overall population.[10][11] Post-hoc analyses suggested potential benefits in APOE4/4 homozygous patients.[12][13][14] |
| Epigallocatechin Gallate (EGCG) | A polyphenol from green tea that inhibits Aβ fibrillogenesis. | Significantly more potent than scyllo-inositol in inhibiting Aβ42 β-sheet formation in a ThT assay.[5] Complete inhibition was observed at a 3-fold excess of EGCG to Aβ42.[5] | Clinical trial data is still emerging and not as extensive as for ELND005 or tramiprosate. |
| CLR01 | A "molecular tweezer" that binds to lysine residues on Aβ, preventing aggregation. | Showed comparable or stronger inhibitory activity to EGCG and was significantly more potent than scyllo-inositol in a ThT assay.[5] | Preclinical and early-phase clinical investigations are ongoing. |
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This increase in fluorescence can be measured over time to assess the kinetics of fibril formation and the inhibitory effects of compounds like ELND005.[15][16][17]
Detailed Protocol:
-
Preparation of Aβ Peptides:
-
Synthetically produced Aβ42 peptides are dissolved in a solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state.
-
The solvent is evaporated, and the resulting peptide film is stored at -80°C.
-
Immediately before the assay, the peptide film is resuspended in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration (typically in the low micromolar range).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well black plate with a clear bottom to minimize background fluorescence.
-
Each well contains:
-
Aβ42 peptide solution.
-
Thioflavin T solution (final concentration typically 10-25 µM).
-
The inhibitor compound (e.g., ELND005) at various concentrations or a vehicle control.
-
The final volume in each well is brought to a standard amount (e.g., 100-200 µL) with the assay buffer.
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
The fluorescence intensity is plotted against time to generate aggregation curves.
-
The inhibitory effect of a compound is determined by comparing the aggregation kinetics (e.g., lag time, maximum fluorescence) in the presence of the compound to the control.
-
Thioflavin T Assay Workflow
Mechanism 2: Reduction of Brain Myo-Inositol Levels
Elevated levels of myo-inositol, a sugar alcohol, in the brain have been associated with glial activation and neuroinflammation, and are observed in conditions like Alzheimer's disease and Down syndrome.[18] ELND005 has been shown to reduce brain myo-inositol levels, which is hypothesized to contribute to its therapeutic effects.[1]
Comparative Analysis of Myo-Inositol Modulators
Lithium is a well-known mood stabilizer used in the treatment of bipolar disorder that also reduces brain myo-inositol levels, providing a relevant comparator for ELND005.
| Compound | Mechanism of Myo-Inositol Reduction | Quantitative Comparison (MRS) | Clinical Trial Highlights |
| ELND005 (scyllo-inositol) | The precise mechanism is not fully elucidated but is thought to involve competition with myo-inositol for transport or metabolism. | In a Phase 2 study in bipolar disorder, ELND005 was shown to reduce brain myo-inositol levels by approximately 30-50%. | While not the primary indication, this effect was observed in a clinical trial setting. |
| Lithium | Inhibits inositol monophosphatase (IMPase), an enzyme crucial for the recycling of inositol.[2][19] | Studies in healthy volunteers and bipolar patients have shown a decrease in brain myo-inositol levels following lithium treatment, with reductions of around 25-30% reported.[20] However, some studies report no change or even an increase with chronic treatment.[21][22] | A long-established treatment for bipolar disorder. The inositol depletion hypothesis is one of the leading theories for its mood-stabilizing effects.[2] |
Experimental Protocol: In Vivo Magnetic Resonance Spectroscopy (MRS) for Brain Myo-Inositol Measurement
Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that allows for the quantification of various metabolites in the brain, including myo-inositol.[23]
Principle: MRS utilizes the same principles as MRI but instead of creating an image, it generates a spectrum of resonant frequencies corresponding to different chemical compounds. The concentration of each metabolite is proportional to the area under its respective peak in the spectrum. Myo-inositol typically has a characteristic peak at approximately 3.56 ppm.[23][24]
Detailed Protocol:
-
Subject Preparation:
-
The subject is positioned in the MRI scanner, and their head is immobilized to minimize motion artifacts.
-
-
Image Acquisition:
-
High-resolution anatomical MR images (e.g., T1-weighted) are acquired to accurately locate the region of interest (voxel) for MRS measurement (e.g., posterior cingulate cortex, a region affected in Alzheimer's disease).
-
-
MRS Data Acquisition:
-
A single-voxel spectroscopy (SVS) sequence, such as Point Resolved Spectroscopy (PRESS), is commonly used.
-
Key acquisition parameters are optimized for myo-inositol detection, including a short echo time (TE) of around 30-35 ms and a long repetition time (TR) of ≥1500 ms.[23]
-
Water suppression techniques are employed to reduce the large water signal that would otherwise obscure the much smaller metabolite peaks.
-
An unsuppressed water spectrum is also acquired from the same voxel to be used as an internal concentration reference.
-
-
Data Processing and Quantification:
-
The acquired MRS data is processed using specialized software (e.g., LCModel).
-
The software fits the in vivo spectrum to a basis set of known metabolite spectra to determine the concentration of each compound, including myo-inositol.
-
Results are typically expressed as absolute concentrations or as ratios to a stable metabolite like creatine (Cr).
-
Myo-Inositol Reduction Pathways
Conclusion
ELND005 presents a compelling, albeit complex, mechanism of action by targeting both amyloid pathology and myo-inositol dysregulation. While clinical trials have not yet demonstrated a clear clinical benefit in Alzheimer's disease, the observed biomarker changes suggest a potential for disease modification. Comparative analysis with other Aβ aggregation inhibitors indicates that while ELND005 may be less potent in vitro, its ability to cross the blood-brain barrier and exert a dual effect remains a significant advantage. Similarly, its ability to reduce brain myo-inositol to a degree comparable to lithium highlights its potential in neurological conditions where this pathway is implicated. Further research is warranted to fully elucidate the clinical implications of ELND005's unique dual mechanism and to identify the patient populations most likely to benefit from this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. LITHIUM IN THE TREATMENT OF BIPOLAR DISORDER: PHARMACOLOGY AND PHARMACOGENETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Three Amyloid Assembly Inhibitors: The Sugar scyllo-Inositol, the Polyphenol Epigallocatechin Gallate, and the Molecular Tweezer CLR01 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized, Double-Blind, Placebo-Controlled, Phase II Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Efficacy and safety of tramiprosate in Alzheimer’s disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical research Tramiprosate in mild-to-moderate Alzheimer’s disease – a randomized, double-blind, placebo-controlled, multi-centre study (the Alphase Study) [archivesofmedicalscience.com]
- 12. alzheon.com [alzheon.com]
- 13. CLINICAL EFFECTS OF TRAMIPROSATE IN APOE4/4 HOMOZYGOUS PATIENTS WITH MILD ALZHEIMER’S DISEASE SUGGEST DISEASE MODIFICATION POTENTIAL • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 14. Clinical Effects of Tramiprosate in APOE4/4 Homozygous Patients with Mild Alzheimer's Disease Suggest Disease Modification Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. ThT Fluorescence Assay [bio-protocol.org]
- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 18. Neurometabolite mapping highlights elevated myo-inositol profiles within the developing brain in down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inositol depletion, GSK3 inhibition and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cds.ismrm.org [cds.ismrm.org]
- 21. Brain lithium, N-acetyl aspartate and myo-inositol levels in older adults with bipolar disorder treated with lithium: a lithium-7 and proton magnetic resonance spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lithium Treatment Effects on Myo-Inositol in Adolescents with Bipolar Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. In vivo Mapping of Brain Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
Scyllo-Inositol Formulations: A Head-to-Head Comparison for Neurodegenerative Disease Research
A comprehensive guide for researchers and drug development professionals on the therapeutic potential and experimental evaluation of scyllo-inositol.
Introduction
Scyllo-inositol, a naturally occurring stereoisomer of inositol, has emerged as a promising therapeutic agent for neurodegenerative diseases, most notably Alzheimer's disease.[1][2] Its primary mechanism of action is believed to be the inhibition of amyloid-beta (Aβ) peptide aggregation and the stabilization of non-toxic Aβ oligomers.[3][4][5] This guide provides a detailed head-to-head comparison of scyllo-inositol, primarily focusing on the formulation known as ELND005 (also formerly AZD-103), against placebos and, where data is available, other inositol isomers. We present key experimental data, detailed methodologies, and signaling pathway diagrams to offer a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of scyllo-inositol.
Table 1: Overview of Key Clinical Trials on Scyllo-Inositol (ELND005)
| Study Identifier | Phase | Indication | Dosage(s) | Duration | Key Outcomes & Observations | Reference |
| AD201 (NCT00568776) | 2 | Mild to moderate Alzheimer's Disease | 250 mg, 1000 mg, 2000 mg (twice daily) | 78 weeks | Higher doses were discontinued due to adverse events. The 250 mg dose was safe but showed no significant cognitive or functional improvement. A significant decrease in CSF Aβ42 was observed. | [1][3][6][7] |
| BPD201 (NCT01674010) | 2 | Bipolar Disorder | 500 mg (twice daily) | Up to 48 weeks | The study was terminated early for business reasons. The treatment was well-tolerated and showed a reduction in brain myo-inositol levels, a biomarker of drug effect. | [8] |
| NCT01791725 | 2 | Down Syndrome (without dementia) | 250 mg (once or twice daily) | 4 weeks | The treatment was well-tolerated and achieved measurable blood levels without significant adverse events. | [9] |
Table 2: Pharmacokinetic Parameters of Scyllo-Inositol (ELND005)
| Parameter | Value | Study Population | Notes | Reference |
| Oral Bioavailability | Low | Wistar Rats | Compared to intraperitoneal injection. | [10] |
| Time to Cmax (Oral) | 1.5 hours | Wistar Rats | Following a 10 mg/kg oral dose. | [10] |
| Elimination Half-life (T0.5e) | 10.07 hours | Wistar Rats | [10] | |
| CSF Concentration (250 mg BID) | 13.8 µg/mL | Mild to moderate AD patients | Measured at week 24. | [7] |
| CSF Concentration (1000 mg BID) | 31.4 µg/mL | Mild to moderate AD patients | Measured at week 24. | [7] |
| CSF Concentration (2000 mg BID) | 35.1 µg/mL | Mild to moderate AD patients | Measured at week 24. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of scyllo-inositol.
Protocol 1: In Vivo Efficacy Assessment in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: TgCRND8 mice, which overexpress a mutant form of human amyloid precursor protein and develop amyloid plaques.
-
Treatment Administration: Scyllo-inositol is administered orally, typically mixed in the drinking water or delivered via gavage. Dosing regimens in preclinical studies have varied.
-
Cognitive Assessment: Behavioral tests such as the Morris water maze are used to evaluate learning and memory deficits.
-
Histopathological Analysis: After the treatment period, mouse brains are harvested. Immunohistochemistry is performed on brain sections using antibodies against Aβ to quantify amyloid plaque burden and Aβ levels (both soluble and insoluble forms).
-
Biochemical Analysis: Brain homogenates are analyzed using techniques like ELISA to measure the levels of different Aβ species (Aβ40 and Aβ42).
Protocol 2: Aβ Aggregation Inhibition Assay
-
Materials: Synthetic Aβ42 peptides, scyllo-inositol, and a fluorescent dye such as Thioflavin T (ThT) which binds to amyloid fibrils.
-
Procedure:
-
Aβ42 peptide is dissolved in an appropriate buffer to a final concentration in the low micromolar range.
-
Scyllo-inositol is added to the Aβ42 solution at various concentrations. A control sample with no scyllo-inositol is prepared.
-
The mixtures are incubated at 37°C with gentle agitation to promote fibril formation.
-
At different time points, aliquots are taken, and ThT is added.
-
The fluorescence intensity is measured using a fluorometer. An increase in fluorescence indicates Aβ fibril formation.
-
-
Data Analysis: The fluorescence intensity of samples containing scyllo-inositol is compared to the control to determine the percentage of inhibition of Aβ aggregation.[5]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to scyllo-inositol's mechanism and evaluation.
Discussion and Future Directions
Preclinical studies have consistently demonstrated the potential of scyllo-inositol to reduce Aβ pathology and improve cognitive function in animal models of Alzheimer's disease.[11][12][13] However, these promising preclinical results have not yet translated into significant clinical efficacy in human trials for mild to moderate Alzheimer's disease.[3][6] The Phase 2 trial of ELND005 highlighted safety concerns at higher doses and a lack of cognitive benefit at a lower, safer dose, despite observing a reduction in the CSF biomarker Aβ42.[1][3][7]
This discrepancy between preclinical and clinical outcomes underscores the complexities of translating findings from animal models to human patients. Future research should focus on several key areas:
-
Early Intervention: There is a growing consensus that amyloid-targeting therapies may be more effective when administered at earlier stages of the disease, before significant neurodegeneration has occurred.[3]
-
Optimizing Bioavailability: While scyllo-inositol can cross the blood-brain barrier, its oral bioavailability is relatively low.[10] The development of novel formulations or delivery systems to enhance brain penetration could improve therapeutic efficacy.
-
Combination Therapies: Exploring the synergistic effects of scyllo-inositol with other therapeutic agents that target different aspects of Alzheimer's pathology may offer a more robust treatment strategy.
-
Exploring Other Inositol Isomers: While scyllo-inositol has been a primary focus, other isomers like epi-inositol have also shown potential in stabilizing Aβ aggregates.[14] Further comparative studies are warranted.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. neurology.org [neurology.org]
- 4. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isctm.org [isctm.org]
- 9. A Randomized, Double-Blind, Placebo-Controlled, Phase II Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study [mdpi.com]
- 11. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Strategies: ELND005 and BACE1 Inhibitors in the Pursuit of an Alzheimer's Breakthrough
In the complex and challenging landscape of Alzheimer's disease research, two distinct therapeutic strategies have emerged, targeting the amyloid cascade from different angles. One approach, exemplified by the investigational drug ELND005 (scyllo-inositol), aims to prevent the aggregation of amyloid-beta (Aβ) peptides. The other, pursued by a class of drugs known as BACE1 inhibitors, seeks to cut off the production of these peptides at their source. This guide provides a comparative overview of ELND005 and prominent BACE1 inhibitors, detailing their mechanisms of action, clinical trial outcomes, and the experimental methodologies used to evaluate them, offering valuable insights for researchers and drug development professionals.
A critical distinction must be made at the outset: ELND005 is not a BACE1 inhibitor. Its therapeutic hypothesis centers on the prevention of Aβ aggregation and the regulation of myo-inositol levels in the brain.[1][2] In contrast, BACE1 inhibitors are designed to block the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ peptides.[3][4] This fundamental difference in their mechanisms of action dictates their distinct roles in the amyloidogenic pathway and has led to different outcomes in clinical trials.
The Diverging Paths of ELND005 and BACE1 Inhibitors
ELND005, an oral amyloid anti-aggregation agent, was investigated for its potential to inhibit the formation of toxic Aβ oligomers and fibrils.[5][6] Preclinical studies suggested that by stabilizing Aβ monomers, ELND005 could prevent the downstream neurotoxic effects associated with amyloid plaques.[6] Additionally, ELND005 was found to reduce brain myo-inositol levels, a pathway also implicated in neuronal signaling and cognitive function.[2]
BACE1 inhibitors, including verubecestat, atabecestat, and lanabecestat, were developed based on the rationale that inhibiting the first enzymatic step in Aβ production would be a direct and effective way to reduce the amyloid burden in the brain.[3][7] This approach was supported by genetic studies and the observation of increased BACE1 activity in the brains of Alzheimer's patients.[8]
The following diagrams illustrate the distinct points of intervention for these two therapeutic strategies within the amyloid cascade.
Clinical Trial Outcomes: A Stark Contrast
Despite promising preclinical data, the clinical development of ELND005 and BACE1 inhibitors has yielded disappointing results, albeit for different reasons.
A Phase 2 clinical trial of ELND005 in patients with mild to moderate Alzheimer's disease did not meet its primary efficacy endpoints on the Neuropsychological Test Battery (NTB) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[5][6] While the 250 mg dose was found to be acceptably safe and did show a significant decrease in cerebrospinal fluid (CSF) Aβ42 levels, the lack of clinical benefit led to the discontinuation of its development for Alzheimer's disease.[5][6]
The journey of BACE1 inhibitors in late-stage clinical trials has been even more fraught. Large Phase 3 trials for verubecestat, atabecestat, and lanabecestat were all terminated prematurely due to a lack of efficacy and, in some cases, evidence of cognitive worsening and other significant adverse effects.[9][10][11]
Summary of Clinical Trial Data
| Drug | Mechanism of Action | Phase of Trial (AD) | Key Efficacy Outcome | Key Adverse Events |
| ELND005 | Amyloid Anti-aggregation, myo-inositol regulation | Phase 2 | No significant difference from placebo on NTB or ADCS-ADL[5][6] | Higher incidence of serious adverse events at higher doses, including infections[6] |
| Verubecestat | BACE1 Inhibitor | Phase 3 (Terminated) | No slowing of cognitive or functional decline[10][12] | Rash, falls, insomnia, weight loss, hair color changes, potential worsening of cognition[13][14] |
| Atabecestat | BACE1 Inhibitor | Phase 2b/3 (Terminated) | No benefit; potential for worse cognitive scores[15][16] | Elevated liver enzymes, anxiety, sleep disturbances, depression, brain volume reduction[8][17] |
| Lanabecestat | BACE1 Inhibitor | Phase 3 (Terminated) | Failed to slow cognitive or functional decline[9][18] | Psychiatric adverse events, weight loss, hair color changes, brain volume reduction[17][18] |
Experimental Protocols: Assessing Target Engagement and Efficacy
The evaluation of these compounds in clinical trials involved a range of sophisticated experimental protocols to measure target engagement, biomarker changes, and clinical outcomes.
ELND005 Phase 2 Trial Methodology
The Phase 2 trial of ELND005 was a randomized, double-blind, placebo-controlled, dose-ranging study.[5][6]
-
Participants: 353 patients with mild to moderate Alzheimer's disease.[5]
-
Intervention: Oral ELND005 (250 mg, 1000 mg, or 2000 mg) or placebo twice daily for 78 weeks.[5]
-
Primary Endpoints:
-
Neuropsychological Test Battery (NTB): A composite score of various cognitive tests.
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): An assessment of daily functioning.[5]
-
-
Biomarker Analysis:
The following diagram illustrates the workflow of a typical clinical trial for an Alzheimer's disease therapeutic.
BACE1 Inhibitor Trial Methodologies
The Phase 3 trials for BACE1 inhibitors followed similar rigorous, large-scale, randomized, placebo-controlled designs.
-
Participants: Thousands of patients with early or mild Alzheimer's disease.[12][18]
-
Intervention: Daily oral administration of the BACE1 inhibitor (e.g., verubecestat 12 mg or 40 mg) or placebo.[12]
-
Primary Endpoints:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standard measure of cognitive function.[9][12]
-
Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL): To assess functional decline.[12]
-
Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB): A global scale of dementia severity.[14]
-
-
Biomarker Analysis:
Conclusion: Lessons Learned from Divergent Paths
The clinical failures of both ELND005 and the class of BACE1 inhibitors underscore the immense complexity of Alzheimer's disease and the challenges of developing effective treatments. The case of ELND005 highlights that even with evidence of target engagement (reducing CSF Aβ42), a clinical benefit may not be realized, questioning the direct link between amyloid aggregation and cognitive decline in the symptomatic stages of the disease.
The experience with BACE1 inhibitors offers a different, yet equally sobering, lesson. While these drugs effectively reduced Aβ production, their lack of clinical efficacy, coupled with concerning adverse effects including cognitive worsening, suggests that the role of BACE1 and its substrates in the adult brain is not fully understood.[1][8] The off-target effects or the consequences of inhibiting the physiological functions of BACE1 may have outweighed any potential benefit of reducing amyloid production.[21]
For the scientific community, these outcomes, though disappointing, provide invaluable data. They force a re-evaluation of the amyloid hypothesis, emphasizing the importance of timing of intervention, the need for more specific and safer therapeutic agents, and the exploration of alternative or complementary therapeutic targets beyond the amyloid cascade. The distinct yet ultimately unsuccessful journeys of ELND005 and BACE1 inhibitors serve as critical guideposts for the future of Alzheimer's drug development.
References
- 1. Adverse Neurologic Effect of BACE1 inhibitors in Alzheimer’s disease trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fmda.org [fmda.org]
- 13. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 17. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [mdedge.com]
- 18. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Merck’s Verubecestat marks a new era for Alzheimer’s treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 20. alzforum.org [alzforum.org]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validating Myo-Inositol as a Pharmacodynamic Biomarker for ELND005 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of myo-inositol with other potential biomarkers for assessing the activity of ELND005 (scyllo-inositol). The following sections present supporting experimental data from clinical trials, detailed experimental protocols, and visualizations of the key signaling pathways and workflows to validate the use of myo-inositol as a robust pharmacodynamic marker.
Introduction to ELND005 and the Role of Myo-Inositol
ELND005, a stereoisomer of inositol, is an orally bioavailable small molecule investigated for neurodegenerative diseases like Alzheimer's disease. Its proposed mechanism of action is twofold: it is believed to inhibit the aggregation of amyloid-beta (Aβ) peptides and to regulate brain myo-inositol levels.[1][2] Elevated brain myo-inositol is a pathological feature observed in Alzheimer's disease and Down Syndrome, correlating with the severity of cognitive dysfunction.[2] Clinical studies have demonstrated that administration of ELND005 leads to a reduction in brain myo-inositol levels, suggesting its potential as a pharmacodynamic biomarker to monitor the drug's activity in the central nervous system.[2][3]
Comparative Analysis of Biomarkers for ELND005 Activity
Clinical trials of ELND005 have assessed several biomarkers to understand its biological effects. The primary candidates include brain myo-inositol, measured by Magnetic Resonance Spectroscopy (MRS), and cerebrospinal fluid (CSF) levels of Aβ42 and tau proteins, measured by ELISA. While a direct head-to-head comparison of these biomarkers' sensitivity and specificity for tracking ELND005 activity is not extensively published, the available data allows for an objective comparative analysis.
Quantitative Data from Clinical Trials
The following tables summarize the key findings from a phase 2 clinical trial of ELND005 in patients with mild to moderate Alzheimer's disease.[4]
Table 1: Effect of ELND005 (250 mg BID) on Brain Myo-Inositol Levels
| Biomarker | Method | Treatment Group | Change from Baseline | p-value | Reference |
| Brain Myo-Inositol | 1H-MRS | ELND005 (250 mg BID) | ~40% reduction | Not explicitly stated, but described as a significant effect | [2][3] |
Table 2: Effect of ELND005 (250 mg BID) on CSF Biomarkers
| Biomarker | Method | Treatment Group | Change from Baseline | p-value | Reference |
| CSF Aβx-42 | ELISA | ELND005 (250 mg BID) | Significant decrease | 0.009 | [4] |
| CSF Tau | ELISA | ELND005 (250 mg BID) | No significant change | Not significant | [5] |
| CSF p-tau | ELISA | ELND005 (250 mg BID) | No significant change | Not significant | [5] |
Interpretation: The data suggests that at a dose of 250 mg twice daily, ELND005 leads to a substantial reduction in brain myo-inositol levels.[2][3] In parallel, a significant decrease in CSF Aβx-42 was observed, while CSF tau and p-tau levels remained unchanged.[4][5] This indicates that both myo-inositol and CSF Aβx-42 are responsive to ELND005 treatment. However, the reduction in myo-inositol directly reflects the drug's proposed mechanism of regulating inositol homeostasis, making it a strong candidate for a direct pharmacodynamic biomarker.
Signaling Pathways and Experimental Workflows
To further understand the role of myo-inositol and the process of its validation as a biomarker, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Protocol 1: In Vivo Quantification of Myo-Inositol using 1H-MRS
This protocol outlines the key steps for acquiring and processing single-voxel proton magnetic resonance spectroscopy (1H-MRS) data to quantify myo-inositol in the brain.
1. Subject Preparation:
-
Obtain informed consent.
-
Screen for contraindications to MRI.
-
Position the subject comfortably in the scanner to minimize motion artifacts.
2. MRI Acquisition:
-
Acquire high-resolution T1-weighted and T2-weighted anatomical images for voxel placement.
-
Place the voxel of interest (VOI) in the desired brain region (e.g., posterior cingulate/precuneus).
-
Perform automated shimming to optimize magnetic field homogeneity within the VOI.
-
Use a validated pulse sequence, such as PRESS (Point Resolved Spectroscopy).[6]
-
Acquire spectra with a short echo time (TE), typically 20-35 ms, to minimize signal loss of myo-inositol.[6]
-
Acquire a reference water-unsuppressed spectrum from the same VOI for eddy current correction and absolute quantification.
3. Data Processing and Quantification:
-
Use a specialized software package (e.g., LCModel) for spectral fitting.[6]
-
Process the raw data, including eddy current correction and phase correction.
-
Fit the spectrum using a basis set of known metabolite spectra, including myo-inositol.
-
Quantify the myo-inositol concentration relative to an internal reference (e.g., creatine or water).
-
Assess the quality of the fit using metrics such as the Cramér-Rao Lower Bounds (CRLB).[6]
Protocol 2: Quantification of CSF Aβ42 and Tau by ELISA
This protocol provides a general outline for the measurement of Aβ42 and tau in CSF using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
1. Sample Collection and Handling:
-
Collect CSF via lumbar puncture into polypropylene tubes.
-
Centrifuge the samples to remove any cellular debris.
-
Aliquot the supernatant into polypropylene cryovials and store at -80°C until analysis.
-
Minimize freeze-thaw cycles.
2. ELISA Procedure (example):
-
Bring all reagents and samples to room temperature.
-
Prepare the required dilutions of standards and samples.
-
Add the capture antibody to the wells of a 96-well microplate and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards, controls, and samples to the wells and incubate.
-
Wash the plate.
-
Add the detection antibody (e.g., HRP-conjugated) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Aβ42 or tau in the samples by interpolating their absorbance values on the standard curve.
Conclusion
The available evidence strongly supports the use of myo-inositol as a pharmacodynamic biomarker for ELND005 activity. Its reduction in the brain, as measured by 1H-MRS, is a direct and quantifiable measure of the drug's engagement with its target pathway. While CSF Aβ42 also responds to ELND005 treatment, myo-inositol offers a non-invasive method to directly assess the drug's effect on inositol homeostasis in the brain. For researchers and drug developers, monitoring brain myo-inositol levels provides a valuable tool for dose selection, assessing treatment response, and understanding the biological activity of ELND005 in clinical trials. Further studies directly comparing the sensitivity and temporal response of myo-inositol to other biomarkers will be beneficial for solidifying its role in the development of ELND005 and similar therapeutics.
References
- 1. In vivo Mapping of Brain Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isctm.org [isctm.org]
- 4. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Safety Analysis of Inositol Isomers: A Guide for Researchers
An in-depth review of the safety profiles of myo-inositol, D-chiro-inositol, and scyllo-inositol, providing researchers, scientists, and drug development professionals with essential data for preclinical and clinical evaluation.
In the expanding landscape of therapeutic agents, inositol and its isomers have garnered significant attention for their potential in managing a spectrum of health conditions, from metabolic disorders to neurodegenerative diseases. This guide offers a comparative analysis of the safety profiles of three prominent inositol isomers: myo-inositol, D-chiro-inositol, and scyllo-inositol. By summarizing quantitative data from preclinical and clinical studies, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a vital resource for informed decision-making in research and development.
Clinical Safety Profiles: A Comparative Overview
Clinical studies have provided valuable insights into the safety and tolerability of myo-inositol, D-chiro-inositol, and scyllo-inositol in human subjects. The following table summarizes the key adverse events and safety-related findings from various clinical trials.
| Inositol Isomer | Dosage Range | Study Population | Most Common Adverse Events | Incidence Rate | Key Findings & Citations |
| myo-Inositol | 4 - 30 g/day | Polycystic Ovary Syndrome (PCOS), neuropsychiatric disorders | Mild gastrointestinal symptoms (nausea, flatus, loose stools, diarrhea) | Primarily at doses ≥12 g/day .[1][2][3][4][5][6] | Generally well-tolerated. Doses of 4 g/day are commonly used in clinical practice and are considered free of side effects.[1][2][4] The severity of gastrointestinal side effects does not appear to increase with doses up to 30 g/day .[1][2][3][5][6] |
| D-chiro-Inositol | 600 - 2400 mg/day | PCOS, older hypogonadal men | Menstrual abnormalities (oligomenorrhea, amenorrhea), hormonal changes (increased testosterone) | Reported with long-term (6 months) high-dose (1200 mg/day) treatment.[7][8][9][10] | Long-term, high-dose supplementation may predispose women to hormonal and menstrual irregularities.[8][9][10] Short-term use (up to 3 months) at standard doses (600-1200 mg/day) is generally considered safe. |
| scyllo-Inositol | 250 - 2000 mg twice daily | Alzheimer's Disease (AD), Down Syndrome | Infections (respiratory tract), agitation, confusion, depression | Higher incidence of serious adverse events and deaths at 1000 mg and 2000 mg twice daily, leading to discontinuation.[11][12][13][14][15] | The 250 mg twice daily dose demonstrated an acceptable safety profile in a Phase 2 AD trial.[11][16][12][13][14][15] A 4-week study in young adults with Down Syndrome found doses of 250 mg once or twice daily to be well-tolerated with no serious adverse events.[14] |
Preclinical Toxicity Data
Preclinical studies in animal models provide foundational safety data, including acute toxicity and no-observed-adverse-effect levels (NOAELs).
| Inositol Isomer | Animal Model | Study Type | Key Findings | NOAEL | Citations |
| myo-Inositol | Rats | Acute Oral Toxicity | LD50: >10 g/kg body weight. | - | [7] |
| Rats | Repeated Dose Toxicity (2% in diet) | No toxic effects observed. | 2% in diet | [1][2][5][6] | |
| D-chiro-Inositol | Mice | Repeated Dose Toxicity (21 days) | Altered ovarian histology and increased serum testosterone at 5 mg/day (human equivalent ~1200 mg/day). Ovarian lesions resembling aging at 10-20 mg/day. | < 5 mg/day | [8][9] |
| scyllo-Inositol | Animal models of AD | Efficacy & Safety | Reduced amyloid-β plaque burden and improved cognitive function. | Not explicitly determined from available safety-focused preclinical studies. | [11][16][12][13][14][15] |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of safety. Below are detailed methodologies for key toxicological studies.
Acute Oral Toxicity Study (Fixed Dose Procedure - OECD Guideline 423)
This study is designed to determine the acute oral toxicity of a substance.
-
Test System: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are fasted overnight before dosing.
-
Dosing: The test substance is administered as a single oral dose via gavage. The study follows a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure: A group of three female animals is dosed at a selected starting dose. The outcome (mortality or survival) determines the next step:
-
If no mortality occurs, the next higher dose is administered to another group of three animals.
-
If mortality occurs, the next lower dose is administered to another group of three animals.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.[3][17][18][19][20][21]
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[3][17][18][19][20][21]
-
Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.[3][18][19][20]
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.[3][18][19][20]
-
-
Dose Levels: At least five different concentrations of the test substance are evaluated.
-
Controls: Positive and negative (solvent) controls are included in each experiment.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[3][17][18][19][20][21]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms through which inositol isomers exert their effects is critical for assessing their safety and efficacy.
Myo-Inositol and D-chiro-Inositol: PI3K/Akt Signaling Pathway
Myo-inositol and D-chiro-inositol are key players in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin signal transduction and glucose metabolism.
Scyllo-Inositol: Inhibition of Amyloid-β Aggregation
Scyllo-inositol is believed to exert its neuroprotective effects by directly interacting with amyloid-beta (Aβ) peptides, thereby inhibiting their aggregation into toxic oligomers and fibrils.[11][22][23][24][25]
References
- 1. Aggregation Mechanism of Alzheimer’s Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. oecd.org [oecd.org]
- 4. Inositol supplementation and body mass index: A systematic review and meta‐analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol safety: clinical evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inositol for Polycystic Ovary Syndrome: A Systematic Review and Meta-analysis to Inform the 2023 Update of the International Evidence-based PCOS Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. egoipcos.com [egoipcos.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Study of Oral ELND005 (scyllo-Inositol) in Young Adults with Down Syndrome without Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. nib.si [nib.si]
- 19. oecd.org [oecd.org]
- 20. enamine.net [enamine.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of ELND005 and Anti-Amyloid Monoclonal Antibodies for Disease Modification in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term efficacy of ELND005 (scyllo-inositol) against three prominent anti-amyloid monoclonal antibodies: Aducanumab, Lecanemab, and Donanemab. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data, experimental protocols, and underlying mechanisms of action.
Executive Summary
ELND005, an orally administered small molecule, was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD) and Down syndrome (DS) with a dual mechanism of action targeting amyloid-β (Aβ) aggregation and myo-inositol levels. In contrast, Aducanumab, Lecanemab, and Donanemab are intravenously delivered monoclonal antibodies designed to promote the clearance of Aβ plaques from the brain.
Clinical development of ELND005 for Alzheimer's disease did not progress to Phase 3, as Phase 2 trials did not meet their primary efficacy endpoints, although the 250mg dose was found to be safe. Higher doses were associated with an increased risk of infections. A Phase 2 study in young adults with Down syndrome found ELND005 to be safe and well-tolerated over a 4-week period, but the trial was not designed to assess long-term efficacy.
Conversely, Aducanumab, Lecanemab, and Donanemab have all undergone extensive Phase 3 trials and have shown varying degrees of efficacy in slowing cognitive and functional decline in early-stage Alzheimer's disease, coupled with significant reductions in brain amyloid plaques. This guide will delve into the specifics of these findings to provide a clear comparison.
Mechanism of Action
The therapeutic approaches of ELND005 and the anti-amyloid monoclonal antibodies diverge significantly in their mechanisms.
ELND005 (scyllo-inositol) is a stereoisomer of myo-inositol that is thought to exert its effects through two primary pathways:
-
Inhibition of Aβ Aggregation: ELND005 is believed to directly bind to Aβ monomers, preventing their aggregation into toxic oligomers and fibrils.
-
Reduction of Myo-inositol Levels: Elevated levels of myo-inositol in the brain are associated with cognitive dysfunction in both Alzheimer's disease and Down syndrome. ELND005 has been shown to reduce brain myo-inositol levels, which may modulate downstream signaling pathways.
Anti-Amyloid Monoclonal Antibodies (Aducanumab, Lecanemab, and Donanemab) are immunotherapies that target different species of Aβ for clearance from the brain.
-
Aducanumab preferentially binds to aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.
-
Lecanemab targets soluble Aβ protofibrils with high affinity.
-
Donanemab recognizes a modified form of Aβ, N3pG, which is present in established amyloid plaques.
Signaling Pathway Diagrams
To visualize the proposed mechanisms of action, the following diagrams illustrate the amyloid precursor protein (APP) processing pathway and the inositol phosphate signaling pathway.
Safety Operating Guide
Essential Safety and Disposal Procedures for ELND007
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate safety and logistical information for the proper handling and disposal of ELND007, a gamma-secretase inhibitor. Given that a specific Safety Data Sheet (SDS) for ELND007 (CAS: 1444006-79-4; IUPAC Name: (R)-4-cyclopropyl-8-fluoro-5-((6-(trifluoromethyl)pyridin-3-yl)sulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline) is not publicly available, the following procedures are based on general best practices for handling potent, biologically active research compounds and information from SDSs of structurally related chemicals.
Data Presentation
No specific quantitative data for ELND007 regarding toxicity, environmental impact, or physical hazards was found in the public domain. In the absence of a specific SDS, it is crucial to treat ELND007 as a hazardous substance of unknown toxicity.
Experimental Protocols
General Disposal Protocol for ELND007 Waste:
This protocol outlines a general procedure for the disposal of ELND007 from a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for all ELND007 waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and any solutions containing ELND007.
-
Do not mix ELND007 waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling ELND007 waste, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common minimum standard).
-
-
Waste Manifesting and Labeling:
-
Properly label the waste container with "Hazardous Waste," the full chemical name "(R)-4-cyclopropyl-8-fluoro-5-((6-(trifluoromethyl)pyridin-3-yl)sulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline," the CAS number "1444006-79-4," and the approximate quantity of the compound.
-
Maintain a log of all waste added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Do not attempt to dispose of ELND007 down the drain or in regular trash.
-
-
Decontamination:
-
All surfaces and equipment potentially contaminated with ELND007 should be thoroughly decontaminated. The choice of decontaminating solution will depend on the nature of the compound and should be determined in consultation with a safety professional.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of ELND007.
Caption: Logical workflow for the safe disposal of ELND007 waste.
Essential Safety and Handling Protocols for ELND-007 (scyllo-Inositol)
This document provides crucial safety and logistical information for the handling of ELND-007, also known as scyllo-Inositol. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
While scyllo-Inositol is not generally classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and maintain a safe working environment.[1] The following personal protective equipment is recommended.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tight-sealing safety goggles or safety glasses with side shields.[1][2][3] |
| Face Shield | A face shield may be used for additional protection.[2] | |
| Skin and Body Protection | Protective Gloves | Wear protective gloves, such as nitrile or latex, to prevent skin contact.[1][3] |
| Laboratory Coat | A standard laboratory coat is recommended to protect clothing.[1][3] | |
| Respiratory Protection | Particulate Respirator | Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1] If handling large quantities or if dust is generated, a NIOSH/MSHA approved particulate respirator should be used.[1][2] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[2] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of ELND-007 and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area.[3][4] Avoid creating dust.[1][4] Wash hands thoroughly after handling.[1][3] Avoid contact with skin, eyes, and clothing.[3] |
| Storage | Store in a tightly closed container.[1][4] Keep in a cool, dry, and well-ventilated place away from incompatible substances.[3][4] For long-term storage, a temperature of -20°C is recommended.[3] |
First Aid Measures
In the event of exposure, follow these first aid protocols.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do, and continue rinsing.[2][3] If symptoms persist, consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water.[1] Remove contaminated clothing and shoes.[4] |
| Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person.[1][4] |
Disposal Plan
Unused or contaminated scyllo-Inositol should be disposed of in accordance with local, state, and federal regulations.[1] Prevent the product from entering drains, waterways, or soil.[3] Spilled material should be vacuumed or swept up with an inert material and placed into a suitable disposal container.[3][4]
Experimental Workflow for Handling ELND-007
The following diagram outlines the standard procedure for working with ELND-007 in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
